Bromochloromethane
Description
Structure
3D Structure
Properties
IUPAC Name |
bromo(chloro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrCl/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOXNPPZZKNXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrCl | |
| Record name | BROMOCHLOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMOCHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021503 | |
| Record name | Bromochloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromochloromethane appears as a clear colorless liquid with a sweet chloroform-like odor. Denser than water (density 1.991 g / cm3) and insoluble in water. Hence sinks in water. Boiling point 68 °C. Vapors may cause illness if inhaled. Nonflammable. When exposed to high temperatures may emit toxic fumes. Used as a fire extinguishing agent., Liquid, Colorless to pale-yellow liquid with a chloroform-like odor; Note: May be used as a fire extinguishing agent; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a chloroform-like odor., Colorless to pale-yellow liquid with a chloroform-like odor. [Note: May be used as a fire extinguishing agent.] | |
| Record name | BROMOCHLOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methane, bromochloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorobromomethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/356 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BROMOCHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/562 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobromomethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
154 °F at 760 mmHg (NTP, 1992), 68.0 °C, 68 °C, 155 °F | |
| Record name | BROMOCHLOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromochloromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOCHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/562 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobromomethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
No flash or fire points by standard tests in air. | |
| Record name | Bromochloromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 1.67X10+4 mg/L at 25 °C, 0.9 part in 100 parts water, Insoluble in water, Completely miscible with common organic solvents, For more Solubility (Complete) data for Bromochloromethane (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.9 (poor), Insoluble | |
| Record name | BROMOCHLOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromochloromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOCHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chlorobromomethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.93 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.9344 g/cu cm at 20 °C, Density of saturated air: 1.72 (Air = 1), Relative density (water = 1): 2.0, 1.93 | |
| Record name | BROMOCHLOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromochloromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOCHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/562 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobromomethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.46 (Air = 1), Relative vapor density (air = 1): 4.5, 4.46 | |
| Record name | BROMOCHLOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromochloromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOCHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/562 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
117 mmHg at 68 °F (NTP, 1992), 142.0 [mmHg], 142 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.7, 115 mmHg | |
| Record name | BROMOCHLOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorobromomethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/356 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bromochloromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOCHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/562 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobromomethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Clear, colorless liquid, Colorless to pale-yellow liquid | |
CAS No. |
74-97-5, 13590-47-1 | |
| Record name | BROMOCHLOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromochloromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorobromomethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylene, bromochloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochloromethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, bromochloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromochloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromochloromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOCHLOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45WX84110G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromochloromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOCHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/562 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-126 °F (NTP, 1992), -87.9 °C, -88 °C, -124 °F | |
| Record name | BROMOCHLOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromochloromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOCHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/562 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobromomethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Bromochloromethane (CAS No. 74-97-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromochloromethane (CH₂BrCl), also known as Halon 1011, is a halogenated methane with the CAS Registry Number 74-97-5. Historically used as a fire suppression agent, its production and use have been curtailed due to its ozone-depleting properties.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, analytical methods, spectroscopic data, and toxicological profile of this compound, tailored for a scientific audience. The information is presented to facilitate its use in research, development, and safety assessments.
Chemical and Physical Properties
This compound is a colorless to pale-yellow, volatile liquid with a sweet, chloroform-like odor.[3][4] It is denser than water and has low solubility in aqueous solutions.[4][5] A comprehensive summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | CH₂BrCl | [6][7] |
| Molecular Weight | 129.38 g/mol | [3][7] |
| CAS Number | 74-97-5 | [3] |
| Appearance | Clear, colorless to pale-yellow liquid | [3][5] |
| Odor | Sweet, chloroform-like | [3][5] |
| Melting Point | -88 °C | [3] |
| Boiling Point | 68 °C | [3][5] |
| Density | 1.991 g/mL at 25 °C | [3][5] |
| Vapor Pressure | 117 mmHg at 20 °C | [3] |
| Water Solubility | 9 g/L at 20 °C | [8] |
| Refractive Index (n20/D) | 1.482 | [3] |
| Log P (Octanol-Water Partition Coefficient) | 1.55 | [9] |
Synthesis and Reactivity
Synthesis
The primary commercial synthesis of this compound involves the reaction of dichloromethane with bromine and aluminum, or with hydrogen bromide in the presence of an aluminum trichloride catalyst.[2][5][10]
A general laboratory-scale synthesis procedure is outlined below. This protocol is a composite of information from various sources and should be adapted and optimized for specific laboratory conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Aluminum powder (Al)
-
Anhydrous ether
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
In a well-ventilated fume hood, charge the flask with dichloromethane and aluminum powder.
-
Cool the flask in an ice bath.
-
Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 68 °C.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity
This compound is incompatible with strong oxidizing agents, strong bases, and reactive metals such as aluminum, magnesium, zinc, and calcium.[3] It can also attack some forms of plastics, rubber, and coatings. Upon heating to decomposition, it emits toxic fumes including hydrogen chloride, phosgene, carbon monoxide, and hydrogen bromide.[7]
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the analysis of this compound and other volatile halogenated hydrocarbons in various matrices, including water.[11][12][13]
Experimental Protocol: GC-MS Analysis of this compound in Water
1. Sample Preparation (Purge and Trap):
-
A known volume of the water sample (e.g., 5-25 mL) is placed in a purging vessel.
-
An internal standard is added.
-
The sample is purged with an inert gas (e.g., helium) at a controlled flow rate for a specific time (e.g., 10-15 minutes).
-
The volatile organic compounds, including this compound, are trapped on a sorbent tube (e.g., Tenax®).
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.
-
Injector Temperature: 200-250 °C.
-
Oven Temperature Program: An initial temperature of 35-45 °C held for a few minutes, followed by a ramp to 150-250 °C at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Diagram 2: GC-MS Analysis Workflow
Caption: General workflow for the analysis of this compound by GC-MS.
Spectroscopic Data
The structural elucidation and identification of this compound are supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | A single peak (singlet) is observed, as the two protons are chemically equivalent. The chemical shift is influenced by the electronegativity of the attached halogens. | [14] |
| ¹³C NMR | A single peak is observed, indicating one carbon environment. | |
| Mass Spectrometry (EI) | The mass spectrum shows a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Key fragments include the molecular ion cluster (m/z 128, 130, 132) and fragments corresponding to the loss of a halogen. | [8][15][16] |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations, as well as C-Br and C-Cl stretching frequencies are observed. | [7] |
Toxicology and Biological Effects
This compound is classified as harmful if inhaled and causes skin and eye irritation.[17] Long-term exposure may lead to liver and kidney damage.[17] The toxicity of this compound, like other halomethanes, is believed to be mediated by its metabolic activation into reactive species.
Metabolism
The primary route of metabolism for many halomethanes is through the cytochrome P450 (CYP) enzyme system, particularly CYP2E1, in the liver.[18][19][20] This process can lead to the formation of reactive intermediates.
Hypothesized Toxicological Signaling Pathway
While the specific signaling pathways for this compound-induced toxicity are not fully elucidated, a plausible mechanism can be hypothesized based on the known effects of similar halogenated hydrocarbons. This proposed pathway involves metabolic activation leading to oxidative stress, inflammation, and ultimately apoptosis.
Diagram 3: Hypothesized Signaling Pathway of this compound Toxicity
Caption: Hypothesized pathway of this compound-induced cellular toxicity.
This proposed pathway suggests that the metabolism of this compound by cytochrome P450 enzymes generates reactive intermediates. These intermediates can lead to an increase in reactive oxygen species (ROS) and depletion of cellular glutathione (GSH), resulting in oxidative stress.[2][21] Oxidative stress can then trigger downstream signaling cascades, including the activation of transcription factors like Nrf2 (a key regulator of the antioxidant response) and NF-κB (a central mediator of inflammation).[22][23][24][25][26][27][28][29][30] Persistent and severe oxidative stress and inflammation can ultimately lead to programmed cell death, or apoptosis, contributing to tissue damage in the liver and kidneys.[31][32][33][34]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[17] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[17] It is important to avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, well-ventilated area away from incompatible materials.[3]
Table 3: Hazard and Safety Information for this compound
| Hazard Classification | Description | Reference(s) |
| Acute Toxicity, Inhalation | Harmful if inhaled. | [17] |
| Skin Corrosion/Irritation | Causes skin irritation. | [17] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [17] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [17] |
| Environmental Hazard | Harms public health and the environment by destroying ozone in the upper atmosphere. | [2] |
Conclusion
This technical guide has summarized the key properties, synthesis, analysis, and toxicological aspects of this compound (CAS No. 74-97-5). The provided tables and diagrams are intended to serve as a quick reference for researchers and professionals. While the exact mechanisms of its toxicity require further investigation, the hypothesized signaling pathway provides a framework for understanding its potential biological effects. Due to its hazardous nature and environmental impact, strict adherence to safety protocols is essential when handling this compound.
References
- 1. s4science.at [s4science.at]
- 2. mdpi.com [mdpi.com]
- 3. Method for preparing dibromomethane and methylene chlorobromide by one-pot - Eureka | Patsnap [eureka.patsnap.com]
- 4. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Methane, bromochloro- [webbook.nist.gov]
- 7. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(74-97-5) MS spectrum [chemicalbook.com]
- 9. purdue.edu [purdue.edu]
- 10. Dibromomethane synthesis - chemicalbook [chemicalbook.com]
- 11. ysi.com [ysi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound(74-97-5) 1H NMR spectrum [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. This compound, a Methane Analogue, Affects the Microbiota and Metabolic Profiles of the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Chloroform, carbon tetrachloride and glutathione depletion induce secondary genotoxicity in liver cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF-κB - Wikipedia [en.wikipedia.org]
- 23. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Oncogenic Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. google.com [google.com]
- 30. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 31. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Oxidative Stress, Genomic Integrity, and Liver Diseases | MDPI [mdpi.com]
- 34. Oxidative Stress and Redox Signaling in the Pathophysiology of Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Bromochloromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of bromochloromethane (CH₂BrCl). It is intended for an audience of researchers, scientists, and professionals in drug development who require detailed and accurate data on this compound. This document includes tabulated physical and chemical data, detailed experimental protocols for the determination of these properties, and diagrams illustrating key processes and workflows. All information is supported by citations from scientific literature and databases.
Introduction
This compound, also known as methylene bromochloride or Halon 1011, is a dihalogenated methane. Its unique combination of a bromine and a chlorine atom attached to a central carbon atom imparts specific physical and chemical characteristics that are of interest in various scientific and industrial applications. Historically, it was used as a fire extinguishing agent, but its production has been phased out under the Montreal Protocol due to its ozone-depleting potential.[1][2] Despite this, it remains a compound of interest in synthetic organic chemistry and for toxicological and environmental studies. A thorough understanding of its properties is crucial for its safe handling, use in research, and for the development of related chemical entities.
Physical Properties
This compound is a colorless to pale-yellow liquid with a sweet, chloroform-like odor.[1] It is denser than water and has low solubility in aqueous solutions but is soluble in many organic solvents.[1][3] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | CH₂BrCl | [1] |
| Molecular Weight | 129.38 g/mol | [1] |
| Appearance | Colorless to pale-yellow liquid | [1] |
| Odor | Sweet, chloroform-like | [1] |
| Melting Point | -88 °C | [2][4] |
| Boiling Point | 68 °C | [2][4] |
| Density | 1.991 g/mL at 25 °C | [4] |
| Vapor Pressure | 117 mmHg at 20 °C | [4] |
| Refractive Index (n²⁰/D) | 1.482 | [4] |
| Water Solubility | 9 g/L at 20 °C | [4] |
| Solubility in Organics | Soluble in acetone, alcohol, benzene, ether | [4] |
Chemical Properties
This compound is a reactive compound that can participate in various chemical transformations. It is sensitive to light and can discolor upon exposure.[4] Key chemical properties and reactivity data are summarized in Table 2.
Table 2: Chemical Properties and Reactivity of this compound
| Property | Description | References |
| Stability | Stable under normal conditions, but may discolor in light. | [4] |
| Incompatibilities | Incompatible with strong oxidizing agents, strong bases, aluminum, magnesium, zinc, and calcium. | [4] |
| Hazardous Decomposition | When heated to decomposition, it emits toxic fumes of hydrogen chloride, hydrogen bromide, and carbon oxides. | [1] |
| Reactivity | Can undergo nucleophilic substitution reactions. | [5][6] |
| Hydrolysis | Expected to be a slow process under environmental conditions. | [7] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key physical and chemical properties of this compound.
Determination of Boiling Point
The boiling point of this compound can be determined using a distillation or reflux method.[8]
-
Apparatus: A 10 mL round-bottom flask, a heating mantle or sand bath, a condenser, a thermometer (-10 to 100 °C), boiling chips, and standard glassware for distillation or reflux.
-
Procedure:
-
Place 5 mL of this compound and a few boiling chips into the round-bottom flask.
-
Assemble a simple distillation or reflux apparatus. For boiling point determination, the thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Begin heating the flask gently.
-
For distillation, record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This stable temperature is the boiling point.
-
For the reflux method, the temperature of the vapor that is refluxing in the condenser is recorded as the boiling point.[8]
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Determination of Melting Point
Since this compound is a liquid at room temperature, its melting point is determined at sub-zero temperatures.
-
Apparatus: A capillary tube, a low-temperature thermometer, a cooling bath (e.g., dry ice/acetone), and a melting point apparatus capable of sub-ambient temperature measurement.[9][10]
-
Procedure:
-
Introduce a small amount of liquid this compound into a capillary tube using a syringe or another suitable method, then flash-freeze the sample by immersing the capillary in liquid nitrogen or a dry ice/acetone bath.
-
Place the sealed capillary tube into the melting point apparatus.
-
Slowly warm the apparatus, at a rate of approximately 1-2 °C per minute when approaching the expected melting point.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.[10]
-
Determination of Density
The density of liquid this compound can be determined by measuring the mass of a known volume.
-
Apparatus: A pycnometer or a volumetric flask (e.g., 10 mL), an analytical balance, and a constant temperature water bath.
-
Procedure:
-
Carefully clean and dry the pycnometer and determine its mass on an analytical balance.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
Adjust the volume of the liquid to the calibration mark of the pycnometer.
-
Dry the outside of the pycnometer and measure its total mass.
-
The mass of the this compound is the difference between the mass of the filled and empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a useful property for identification and purity assessment.
-
Apparatus: An Abbe refractometer, a constant temperature water bath, and a sodium D line light source.[11][12]
-
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water.
-
Ensure the prisms of the refractometer are clean and dry.
-
Place a few drops of this compound onto the measuring prism.
-
Close the prisms and allow the sample to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.[11]
-
Determination of Water Solubility
A generator column method can be used to determine the aqueous solubility of this compound.[13]
-
Apparatus: A generator column packed with glass beads coated with this compound, a pump to circulate water, an extractor column, and a liquid chromatograph with a UV detector.[13]
-
Procedure:
-
Prepare the generator column by coating glass beads with this compound.
-
Pump distilled water through the generator column at a constant flow rate to create a saturated aqueous solution.
-
The saturated solution is then pumped through an extractor column to transfer the this compound into a suitable solvent for analysis.
-
Analyze the extracted sample using liquid chromatography to determine the concentration of this compound.
-
The solubility is calculated from the concentration of the saturated solution.[13]
-
Synthesis of this compound
This compound can be synthesized by the reaction of dichloromethane with hydrogen bromide in the presence of a catalyst.[2][14]
-
Materials: Dichloromethane (CH₂Cl₂), hydrogen bromide (HBr), and a suitable catalyst such as aluminum trichloride (AlCl₃).
-
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, charge dichloromethane and the aluminum trichloride catalyst.
-
Bubble hydrogen bromide gas through the stirred solution. The reaction is a substitution of one chlorine atom with a bromine atom.
-
The reaction progress can be monitored by gas chromatography.
-
Upon completion, the reaction mixture is washed with water and a dilute base solution to remove unreacted HBr and the catalyst.
-
The organic layer is then dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
The final product is purified by distillation.
-
Nucleophilic Substitution Reaction
A common reaction of this compound is nucleophilic substitution, for example, with sodium iodide in acetone.[6]
-
Materials: this compound, sodium iodide (NaI), and acetone.
-
Procedure:
-
In a test tube, dissolve a small amount of sodium iodide in acetone.
-
Add a few drops of this compound to the sodium iodide solution.
-
Observe the formation of a precipitate. Sodium bromide and sodium chloride are less soluble in acetone than sodium iodide, so the formation of a precipitate indicates that a substitution reaction has occurred.[6]
-
The rate of reaction can be qualitatively assessed by observing the time taken for the precipitate to form.
-
Visualizations
The following diagrams illustrate the synthesis of this compound and a general workflow for the determination of its physical properties.
Caption: Synthesis of this compound from Dichloromethane.
Caption: Workflow for Physical Property Determination.
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The tabulated data offers a quick reference for key values, while the experimental protocols provide practical guidance for the determination of these properties in a laboratory setting. The visualizations aid in understanding the synthesis and characterization workflow. This comprehensive information is intended to be a valuable resource for scientists and researchers working with this compound.
References
- 1. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound CAS#: 74-97-5 [m.chemicalbook.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. youtube.com [youtube.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. davjalandhar.com [davjalandhar.com]
- 13. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 14. Dibromomethane synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Bromochloromethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bromochloromethane (BCM), a halogenated hydrocarbon with applications in organic synthesis and as a chemical intermediate. This document details its chemical and physical properties, synthesis protocols, applications, and safety and handling procedures, presenting quantitative data in structured tables and process workflows as diagrams for clarity.
Chemical Identity and Formula
This compound is a mixed halomethane.[1] Its fundamental chemical identity is summarized below.
| Identifier | Value | Reference |
| Chemical Formula | CH₂BrCl | [1][2][3] |
| Molecular Weight | 129.38 g/mol | [1][2][4] |
| IUPAC Name | Bromo(chloro)methane | [2] |
| CAS Number | 74-97-5 | [1][3] |
| Synonyms | Methylene chlorobromide, Halon 1011, Chloromethyl bromide | [1][2][5] |
Physicochemical Properties
This compound is a clear, colorless to pale-yellow liquid with a sweet, chloroform-like odor.[2][3][6] It is denser than water and is insoluble in water.[2][3] Key physical and chemical properties are compiled in the table below.
| Property | Value | Reference |
| Density | 1.991 g/mL at 25 °C | [2][7] |
| Boiling Point | 68 °C (154 °F) | [1][2] |
| Melting Point | -88.0 °C (-126.3 °F) | [1][3] |
| Vapor Pressure | 115 - 142 mmHg at 20-25 °C | [3][8] |
| Water Solubility | 16.7 g/L; generally considered insoluble | [1][9] |
| Refractive Index (n²⁰/D) | 1.482 | [1][7] |
| log P (Octanol-Water Partition Coefficient) | 1.41 - 1.55 | [1][8] |
| Stability | Stable, but may discolor on exposure to light. | [3][5] |
| Incompatibilities | Strong bases, strong oxidizing agents, active metals (e.g., calcium, aluminum, magnesium, zinc). Attacks some plastics, rubber, and coatings. | [3][9] |
Experimental Protocols: Synthesis of this compound
This compound is primarily synthesized from dichloromethane. The main commercial methods are detailed below.
Protocol 1: Bromination of Dichloromethane with Elemental Bromine
This is a common commercial method for producing this compound.
-
Reaction: 6 CH₂Cl₂ + 3 Br₂ + 2 Al → 6 CH₂BrCl + 2 AlCl₃[1]
-
Reactants:
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Aluminum (Al) powder or shavings (acts as a catalyst)
-
-
Procedure:
-
Charge a suitable reactor with dichloromethane and aluminum.
-
Slowly add liquid bromine to the dichloromethane mixture. The reaction is exothermic and should be controlled by cooling.
-
The aluminum reacts to form aluminum tribromide in situ, which catalyzes the halogen exchange.
-
After the addition of bromine is complete, the reaction mixture is typically stirred until the reaction is complete (monitored by gas chromatography).
-
The resulting mixture contains this compound, unreacted dichloromethane, and aluminum chloride/bromide salts.
-
The product is purified by washing with water to remove the aluminum salts, followed by fractional distillation to separate this compound from unreacted starting material and any byproducts (like dibromomethane).[10]
-
Protocol 2: Hydrobromination of Dichloromethane
This alternative route uses hydrogen bromide as the bromine source.
-
Reactants:
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen Bromide (HBr), typically anhydrous gas
-
Aluminum trichloride (AlCl₃) as a catalyst
-
-
Procedure:
-
Add aluminum trichloride catalyst to dichloromethane in a reactor.
-
Bubble anhydrous hydrogen bromide gas through the mixture.
-
Maintain the reaction temperature as specified by the process parameters.
-
The reaction progress is monitored to ensure optimal conversion.
-
Upon completion, the product mixture is washed to remove the catalyst and then purified by distillation.[12]
-
A visual representation of the primary synthesis workflow is provided below.
Caption: Commercial synthesis of this compound from dichloromethane.
Applications in Research and Drug Development
While its use as a fire extinguishing agent (Halon 1011) has been phased out due to its ozone-depleting potential, this compound remains a valuable laboratory and industrial chemical.[1][10]
-
Chemical Intermediate: It is a key building block in organic synthesis.[13] Its utility stems from the differential reactivity of the bromine and chlorine atoms, allowing for selective transformations. It is used in the manufacturing of:
-
Solvent: Due to its ability to dissolve a range of organic compounds, it can be used as a solvent in specific laboratory applications.[7][15]
-
Reagent in Organic Chemistry: It is used as a source of the CH₂Cl group in various reactions.
The logical relationship of BCM as a precursor is illustrated in the diagram below.
Caption: this compound as a precursor in chemical synthesis.
Safety, Handling, and Hazard Information
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system.[10][16]
| Hazard Type | Description and Precautions | Reference |
| GHS Hazard Statements | H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1][16] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Store protected from light in a cool, dry, well-ventilated area away from incompatible substances. | [5] |
| Personal Protective Equipment (PPE) | Eyes: Chemical safety goggles or a face shield.Skin: Appropriate chemical-resistant gloves and protective clothing.Respiratory: Use a respirator with an organic vapor cartridge if ventilation is inadequate. | [5][9][10] |
| First Aid | Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.Ingestion: Do NOT induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious. Seek medical attention. | [5] |
| Occupational Exposure Limits (OSHA PEL) | 200 ppm (1050 mg/m³) as an 8-hour time-weighted average. | [1][6] |
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are available for structural confirmation.[7][17]
-
Mass Spectrometry (MS): Mass spectra show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[18][19]
-
Infrared (IR) Spectroscopy: IR spectra provide information on the vibrational modes of the C-H, C-Cl, and C-Br bonds.[7][18]
-
Raman Spectroscopy: Raman spectra are also available for this compound.[7][20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 74-97-5 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. CHLOROBROMOMETHANE | Occupational Safety and Health Administration [osha.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Dibromomethane synthesis - chemicalbook [chemicalbook.com]
- 12. CN101357877A - Method for preparing dibromomethane and methylene chlorobromide by one-pot - Google Patents [patents.google.com]
- 13. cphi-online.com [cphi-online.com]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. nextsds.com [nextsds.com]
- 17. This compound(74-97-5) 1H NMR [m.chemicalbook.com]
- 18. Methane, bromochloro- [webbook.nist.gov]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. spectrabase.com [spectrabase.com]
Synthesis and Preparation of Bromochloromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromochloromethane (CH₂BrCl), also known as Halon 1011, is a valuable one-carbon building block in organic synthesis. Its utility stems from the differential reactivity of its two halogen atoms, making it a versatile reagent for the introduction of the chloromethyl or bromomethyl group, as well as a precursor for various carbene and carbenoid species. This technical guide provides an in-depth overview of the principal methods for the synthesis and preparation of this compound, focusing on experimental protocols, quantitative data, and mechanistic pathways to aid researchers in its effective utilization.
Core Synthetic Methodologies
The primary industrial and laboratory-scale synthesis of this compound revolves around the halogen exchange reaction of dichloromethane (CH₂Cl₂). This transformation can be achieved through several key methods, each with its own set of advantages and considerations regarding reagents, catalysts, and reaction conditions.
Halogen Exchange with Bromine and Aluminum
This classic method involves the direct reaction of dichloromethane with elemental bromine in the presence of aluminum metal, which acts as a Lewis acid catalyst.
Experimental Protocol:
A detailed experimental protocol for a laboratory-scale synthesis is as follows:
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The apparatus should be assembled under an inert atmosphere (e.g., nitrogen or argon) and vented to a scrubber containing a sodium thiosulfate solution to neutralize any evolved hydrogen bromide and unreacted bromine.
-
Charging Reactants: The reaction flask is charged with an excess of dichloromethane.[1]
-
Initiation: A small amount of aluminum foil or powder is added to the dichloromethane.
-
Addition of Bromine: Elemental bromine is added dropwise from the dropping funnel to the stirred dichloromethane/aluminum mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature between 26-30°C, using a cooling bath if necessary.[1]
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the red-brown color of bromine.
-
Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature. The aluminum chloride byproduct is allowed to settle.[1] The crude product is then carefully decanted or filtered.
-
Purification: The crude this compound is washed sequentially with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride) and purified by fractional distillation.[1][2]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Dichloromethane, Bromine, Aluminum | [1] |
| Catalyst | Aluminum | [1] |
| Temperature | 26-30°C | [1] |
| Yield | ~85% (based on bromine) | [1] |
| Purity | High purity achievable with fractional distillation | [1] |
| Side Products | Dibromomethane (CH₂Br₂), Methane | [1] |
Reaction Mechanism:
The reaction proceeds via a Lewis acid-catalyzed halogen exchange. The aluminum catalyst activates the bromine molecule, making it a more potent electrophile.
Halogen Exchange with Hydrogen Bromide and Lewis Acid Catalyst
This method utilizes hydrogen bromide as the bromine source, with a Lewis acid, typically aluminum chloride (AlCl₃), as the catalyst. This process is often employed in industrial settings for the co-production of this compound and dibromomethane.[3]
Experimental Protocol:
The following is a laboratory-adaptable protocol based on industrial procedures:
-
Reaction Setup: A similar setup to the previous method is used, with a gas inlet for the introduction of hydrogen bromide gas. The reaction should be conducted in a well-ventilated fume hood.
-
Charging Reactants: The reaction flask is charged with dichloromethane and the aluminum chloride catalyst.[3]
-
Reaction Initiation: The mixture is cooled to approximately -30°C.[3]
-
Addition of Hydrogen Bromide: Hydrogen bromide gas is bubbled through the stirred solution at a controlled rate.[3]
-
Reaction Control: The temperature is slowly raised and maintained at a temperature not exceeding 40°C for a period of up to 24 hours.[3]
-
Work-up and Purification: The reaction mixture is washed with water to remove the catalyst and any unreacted hydrogen bromide. The organic layer is then neutralized with a dilute base, washed with brine, dried, and subjected to fractional distillation to separate this compound from unreacted dichloromethane and the byproduct dibromomethane.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Dichloromethane, Hydrogen Bromide | [3] |
| Catalyst | Aluminum Chloride (AlCl₃) | [3] |
| Temperature | -30°C to 40°C | [3] |
| Reaction Time | ~24 hours | [3] |
| Yield | >80% (combined yield of bromo- and dibromomethane) | [3] |
| Purity | High purity after fractional distillation | [3] |
| Side Products | Dibromomethane (CH₂Br₂) | [3] |
Reaction Mechanism:
The Lewis acid catalyst, AlCl₃, activates the C-Cl bond in dichloromethane, making the carbon atom more susceptible to nucleophilic attack by the bromide ion from HBr.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a milder alternative for the synthesis of this compound, avoiding the use of strong Lewis acids. This method involves the reaction of dichloromethane with a bromide salt in a biphasic system, facilitated by a phase-transfer catalyst.
Experimental Protocol:
A representative laboratory procedure is as follows:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Charging Reactants: The flask is charged with dichloromethane, an aqueous solution of sodium bromide, and a phase-transfer catalyst such as a quaternary ammonium salt (e.g., benzyl triethylammonium chloride).[4]
-
Reaction: The biphasic mixture is stirred vigorously and heated to reflux (the boiling point of dichloromethane is approximately 40°C, but the reaction may be conducted at higher temperatures in a sealed reactor).[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) analysis of aliquots taken from the organic layer.
-
Work-up: After cooling, the organic layer is separated.
-
Purification: The organic phase is washed with water, dried over an anhydrous drying agent, and purified by fractional distillation.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Dichloromethane, Sodium Bromide | [4] |
| Catalyst | Benzyl triethylammonium chloride | [4] |
| Solvent System | Dichloromethane/Water (biphasic) | [4] |
| Temperature | Reflux | [4] |
| Yield | Variable, can be optimized by adjusting reaction parameters. | [4] |
| Purity | Dependent on purification; GC analysis is recommended. | [4] |
| Side Products | Dibromomethane (major byproduct in some cases) | [4] |
Reaction Mechanism:
The phase-transfer catalyst facilitates the transport of the bromide anion from the aqueous phase to the organic phase, where it can react with dichloromethane in a nucleophilic substitution reaction.
Purification of this compound
Regardless of the synthetic method employed, purification of the crude product is crucial to obtain high-purity this compound.
Fractional Distillation:
Fractional distillation is the most effective method for purifying this compound from unreacted starting materials and byproducts due to differences in their boiling points.[5]
-
Dichloromethane: 39.6 °C
-
This compound: 68 °C[6]
-
Dibromomethane: 97 °C
Experimental Protocol for Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Distillation: The crude product is heated in the distillation flask. The vapor passes through the fractionating column, where a series of condensations and vaporizations occur, enriching the vapor with the more volatile component.
-
Fraction Collection: Fractions are collected based on the temperature at the distillation head. The fraction distilling at or near the boiling point of this compound (68°C) is collected as the purified product.[5]
Washing and Drying:
Before distillation, a series of washing steps can remove impurities:
-
Water Wash: Removes water-soluble impurities and catalysts.
-
Sodium Bicarbonate Wash: Neutralizes any acidic byproducts.
-
Brine Wash: Removes residual water.
The organic layer is then dried with an anhydrous drying agent like magnesium sulfate or calcium chloride before distillation.[2]
Safety Considerations
-
Toxicity: this compound is toxic and should be handled in a well-ventilated fume hood.[6]
-
Reactivity: Reactions involving bromine and aluminum can be vigorous and exothermic, requiring careful temperature control.
-
Waste Disposal: Halogenated organic waste and scrubber solutions should be disposed of according to institutional safety guidelines.
Conclusion
The synthesis of this compound is well-established, with several reliable methods available to researchers. The choice of method will depend on the desired scale, available reagents, and equipment. For laboratory-scale synthesis, the reaction of dichloromethane with bromine and aluminum or the use of phase-transfer catalysis are often practical choices. Careful purification by fractional distillation is essential to obtain a high-purity product suitable for further synthetic applications. This guide provides the necessary foundational knowledge for the successful preparation and purification of this versatile C1 building block.
References
A Technical Guide to the Structural Elucidation and Isomeric Properties of Bromochloromethane
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the foundational molecules is paramount. This guide provides an in-depth analysis of bromochloromethane (CH₂BrCl), a halomethane of significant interest. We will delve into its structural formula, explore the concept of isomerism as it pertains to this molecule, present key physicochemical data, and outline relevant experimental protocols.
Structural Formula of this compound
This compound, also known by synonyms such as methylene chlorobromide and Halon 1011, is a mixed halomethane with the chemical formula CH₂BrCl.[1][2][3] The molecule consists of a central carbon atom covalently bonded to two hydrogen atoms, one bromine atom, and one chlorine atom.[3] This arrangement results in a tetrahedral geometry around the central carbon atom.
The IUPAC name for this compound is bromo(chloro)methane.[1] Its structure can be represented in two and three dimensions to illustrate the spatial arrangement of its constituent atoms.
References
Spectroscopic Analysis of Bromochloromethane: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for bromochloromethane (CH₂BrCl), a halogenated methane. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectral information and standardized experimental protocols. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum of this compound is characterized by a single peak due to the chemical equivalence of the two protons.
| Chemical Shift (δ) | Solvent | Multiplicity | Integration | Sadtler NMR No. |
| ~5.8 ppm | CDCl₃ | Singlet | 2H | 6661M |
| ~5.5 ppm | CCl₄ | Singlet | 2H | 6661M |
Note: The exact chemical shift can vary slightly depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Data
The proton-decoupled ¹³C NMR spectrum of this compound displays a single resonance corresponding to the one carbon atom in the molecule.
| Chemical Shift (δ) | Solvent | Reference |
| 37.7 ppm | Not Reported | J. Gasteiger, I. Suryanarayana, Magn. Res. Chem. 23, 156 (1985)[1][2] |
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its fundamental vibrational modes.
| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) | Sample State |
| ~3050 | C-H Stretch | Neat Liquid / Solution |
| ~1410 | CH₂ Scissoring | Neat Liquid / Solution |
| ~1225 | CH₂ Wagging | Neat Liquid / Solution |
| ~700 | C-Cl Stretch | Neat Liquid / Solution |
| ~600 | C-Br Stretch | Neat Liquid / Solution |
Note: Data compiled from spectra obtained in various states, including neat liquid and solutions in CCl₄ and CS₂.[3][4][5] Spectral contamination may occur from solvents like CCl₄ around 1550 cm⁻¹ and CS₂ around 850 cm⁻¹.[3]
Mass Spectrometry (MS) Data
The electron ionization mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes.
| m/z | Relative Intensity (%) | Assignment |
| 49 | 100.0 | [CH₂³⁵Cl]⁺ |
| 51 | 31.0 | [CH₂³⁷Cl]⁺ |
| 91 | 4.9 | [CH⁷⁹Br]⁺ |
| 93 | 19.7 | [CH⁸¹Br]⁺ / [CH⁷⁹BrCl] fragment |
| 95 | 15.1 | [CH⁸¹BrCl] fragment |
| 128 | 47.5 | [M]⁺: [CH₂⁷⁹Br³⁵Cl]⁺ |
| 130 | 61.0 | [M+2]⁺: [CH₂⁸¹Br³⁵Cl]⁺ / [CH₂⁷⁹Br³⁷Cl]⁺ |
| 132 | 14.7 | [M+4]⁺: [CH₂⁸¹Br³⁷Cl]⁺ |
Note: Data represents a typical electron ionization (75 eV) spectrum.[6] The molecular ion has a mass of approximately 128 u.[6]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation available.
NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol outlines the preparation and analysis of a liquid sample for both ¹H and ¹³C NMR.
1. Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of this compound.[7][8] For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg.[9]
-
In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[9][10] The solvent provides the deuterium signal for field-frequency locking.[11]
-
To ensure a homogeneous magnetic field, the solution must be free of any particulate matter. Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[7][10]
-
The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the instrument's RF coil.[10][12]
-
Cap the NMR tube securely to prevent evaporation.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field over the course of the experiment.[9]
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which maximizes spectral resolution and peak shape.[9]
-
Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure efficient signal transmission and detection.[9]
-
Acquisition Parameters (¹H):
-
Set the number of scans (ns), typically 8 to 16 for a sample of this concentration.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
Acquisition Parameters (¹³C):
-
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. Set the number of scans (ns) to 128, 256, or higher, depending on the sample concentration.
-
Use a standard proton-decoupled pulse program.
-
Set a relaxation delay (d1) of 2-5 seconds. For quantitative ¹³C NMR, a much longer delay (e.g., 5 times the longest T1) is necessary, or a relaxation agent like Cr(acac)₃ can be added.[13]
-
Acquire the FID.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired FID to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Perform peak picking to identify the chemical shifts of the resonances.
IR Spectroscopy Protocol
This protocol is for acquiring an IR spectrum of a pure ("neat") liquid sample.
1. Sample Preparation:
-
Ensure the salt plates (typically NaCl or KBr) are clean, dry, and free of residues. Handle them by the edges to avoid transferring moisture from fingers.[14]
-
Using a Pasteur pipette, place 1-2 drops of neat this compound onto the center of one salt plate.[15][16]
-
Place the second salt plate on top, gently pressing to spread the liquid into a thin, even film between the plates, creating a "sandwich."[15]
2. Instrument Setup and Data Acquisition:
-
Place the salt plate "sandwich" into the sample holder in the spectrometer's sample beam path.
-
Background Scan: First, run a background spectrum with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Run the sample scan to obtain the IR spectrum of this compound. The data is typically collected in the range of 4000 cm⁻¹ to 400 cm⁻¹.
3. Data Processing and Cleanup:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant absorption peaks.
-
After analysis, disassemble the plates and clean them immediately with a dry solvent (e.g., acetone or isopropanol), then return them to a desiccator for storage.[14][17]
Mass Spectrometry Protocol
This protocol describes a general method for analyzing a volatile liquid using Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC).
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be in the range of 10-100 µg/mL.
2. Instrument Setup and Data Acquisition (GC-MS):
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The high temperature of the inlet (e.g., 250 °C) vaporizes the sample and solvent.
-
Separation (GC): The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. While this compound is a single component, GC serves to separate it from any solvent or impurities.
-
Ionization (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, a high-energy electron beam (typically 70 eV) bombards the molecules, ejecting an electron to form a positively charged molecular ion (M⁺) and various fragment ions.[18]
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[18]
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[18]
3. Data Processing:
-
The resulting mass spectrum plots relative ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺). Its m/z corresponds to the molecular weight of the compound. Note the characteristic isotopic pattern for bromine and chlorine.
-
Analyze the fragmentation pattern by identifying the major fragment peaks. The difference in mass between the molecular ion and a fragment ion can indicate the loss of specific neutral fragments (e.g., Br, Cl).
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Methane, bromochloro- [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Methane, bromochloro- [webbook.nist.gov]
- 6. This compound(74-97-5) MS [m.chemicalbook.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 13. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. webassign.net [webassign.net]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Technical Guide to the Solubility of Bromochloromethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of bromochloromethane (CH₂BrCl) in organic solvents. The information is intended to support research, development, and formulation activities where this compound may be used as a reagent, solvent, or intermediate. This document compiles available quantitative data, outlines experimental methodologies for solubility determination, and presents a visual representation of a typical experimental workflow.
Core Concepts in Solubility
The solubility of a substance in a solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature and pressure to form a stable, homogeneous solution. For volatile compounds like this compound, solubility in a liquid solvent is often described in terms of vapor-liquid equilibrium (VLE). At equilibrium, the rate at which molecules of the solute leave the liquid phase to enter the vapor phase is equal to the rate at which they return to the liquid phase. This equilibrium is characterized by the mole fraction of the solute in the liquid and vapor phases at a given temperature and pressure.
Qualitatively, this compound is known to be soluble in a wide range of common organic solvents.[1][2][3][4] It is described as being soluble in most organic solvents and completely miscible with many of them.[1][2][4] Specific examples of solvents in which this compound is soluble include acetone, alcohol, benzene, and ether.[3]
Quantitative Solubility Data
Quantitative data on the solubility of this compound in organic solvents is crucial for precise experimental design and process modeling. The following table summarizes the vapor-liquid equilibrium (VLE) data for the binary mixture of this compound and 1-propanol at a constant temperature of 313.15 K. In this context, the mole fraction of this compound in the liquid phase (x₁) at equilibrium represents its solubility in 1-propanol under the specified conditions.
| Temperature (K) | Pressure (kPa) | Mole Fraction of this compound in Liquid Phase (x₁) | Mole Fraction of this compound in Vapor Phase (y₁) |
| 313.15 | 26.63 | 0.0000 | 0.0000 |
| 313.15 | 33.61 | 0.0978 | 0.2877 |
| 313.15 | 40.13 | 0.2012 | 0.4578 |
| 313.15 | 45.87 | 0.3015 | 0.5689 |
| 313.15 | 51.02 | 0.4021 | 0.6512 |
| 313.15 | 55.48 | 0.5002 | 0.7154 |
| 313.15 | 59.21 | 0.5984 | 0.7701 |
| 313.15 | 62.65 | 0.7011 | 0.8215 |
| 313.15 | 65.58 | 0.8015 | 0.8712 |
| 313.15 | 68.13 | 0.9013 | 0.9278 |
| 313.15 | 70.45 | 1.0000 | 1.0000 |
Data sourced from the Journal of Chemical & Thermodynamics.[5]
Experimental Protocols for Solubility Determination
The determination of vapor-liquid equilibrium data, which provides quantitative solubility information for volatile compounds, is typically carried out using a static or dynamic equilibrium apparatus. The data presented above for the this compound and 1-propanol system was obtained using a static method.
Static Equilibrium Method
The static method is a precise technique for measuring VLE data. A known amount of the degassed solvent and solute are introduced into an equilibrium cell of a known volume. The cell is then thermostated to the desired temperature and agitated to facilitate the attainment of equilibrium between the liquid and vapor phases. Once equilibrium is reached, as indicated by a stable pressure reading, samples of the liquid and vapor phases are carefully withdrawn and their compositions are analyzed.
Key Steps in the Static Equilibrium Method:
-
Preparation of the Mixture: A binary mixture of the solvent (e.g., 1-propanol) and the solute (this compound) is prepared by mass. The components are thoroughly degassed to remove any dissolved air, which could affect the total pressure measurement.
-
Introduction into the Equilibrium Cell: The prepared mixture is introduced into a thermostated equilibrium cell. The cell is equipped with a magnetic stirrer to ensure proper mixing and rapid attainment of equilibrium.
-
Equilibrium Attainment: The cell is maintained at a constant temperature (e.g., 313.15 K), and the mixture is stirred until the total pressure inside the cell remains constant over time. This indicates that vapor-liquid equilibrium has been established.
-
Sampling and Analysis: Once equilibrium is reached, small samples of the liquid and vapor phases are withdrawn from the cell. The composition of these samples is then determined using an appropriate analytical technique, such as gas chromatography (GC). The GC is calibrated beforehand with standard mixtures of known compositions to ensure accurate quantification.
-
Data Reduction: The experimental data (temperature, pressure, and mole fractions of each component in the liquid and vapor phases) are then used to calculate thermodynamic properties such as activity coefficients and excess Gibbs free energy.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a volatile compound like this compound in an organic solvent using a static equilibrium method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 4. atct.anl.gov [atct.anl.gov]
- 5. (Vapour + liquid) equilibria for the binary mixtures (1-propanol + dibromomethane, or + this compound, or + 1,2-dichloroethane or + 1-bromo-2-chloroethane) at T = 313.15 K [inis.iaea.org]
A Technical Guide to the Thermodynamic Properties of Bromochloromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromochloromethane (CH₂BrCl), also known as Halon 1011, is a halomethane with a wide range of applications, including its use as a fire extinguishing agent, a solvent, and an intermediate in organic synthesis.[1][2] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and computational modeling in various scientific and industrial fields. This guide provides an in-depth overview of the core thermodynamic properties of this compound, detailed experimental and computational methodologies for their determination, and a summary of key quantitative data.
Core Thermodynamic Properties
The fundamental thermodynamic properties of this compound have been determined through a combination of experimental measurements and computational predictions. These properties are essential for understanding the behavior of the substance under different conditions of temperature and pressure.
Table 1: Key Thermodynamic and Physical Properties of this compound
| Property | Value | Units | Conditions | Source(s) |
| Molecular Weight | 129.38 | g/mol | - | [1] |
| Boiling Point | 68 | °C | at 1 atm | [1][3] |
| Melting Point | -88 | °C | - | [3] |
| Density | 1.991 | g/mL | at 25 °C | [1][3] |
| Standard Enthalpy of Formation (Gas) | -42.4 ± 1.3 | kJ/mol | at 298.15 K | [4] |
| Standard Enthalpy of Formation (Gas) | -28.3 ± 1.3 | kJ/mol | at 0 K | [4] |
| Standard Molar Entropy (Gas) | 287.06 | J/(mol·K) | at 298.15 K, 1 bar | Calculated from |
| Heat of Vaporization | 30.1 | kJ/mol | at 25 °C | Calculated from[1] |
| Vapor Pressure | 117 | mmHg | at 20 °C | [1] |
| Log P (Octanol-Water Partition Coefficient) | 1.41 | - | - | [1] |
Experimental Determination of Thermodynamic Properties
The accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections outline the general protocols for key experimental methods.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is a standard method for measuring the heat of combustion of a substance at constant volume.[5] From this, the enthalpy of formation can be derived.
Methodology:
-
Sample Preparation: A known mass of liquid this compound is encapsulated in a combustible container of known heat of combustion. A fuse wire is placed in contact with the sample.
-
Bomb Assembly: The sample holder is placed inside a high-pressure stainless-steel vessel, the "bomb." A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.[6]
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[6][7]
-
Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.[8]
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.[7]
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[8]
-
Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[5] The heat of combustion of the this compound sample is then calculated from the observed temperature change, accounting for the heat contributions from the fuse wire and the sample container.[5][6]
Adiabatic Calorimetry for Heat Capacity
Adiabatic calorimetry is used to measure the heat capacity of a substance by minimizing heat exchange with the surroundings.[9]
Methodology:
-
Sample Loading: A known mass of this compound is placed in a sample cell within the calorimeter.
-
Adiabatic Shield: The sample cell is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample cell throughout the experiment, thereby preventing heat loss.[10]
-
Heating: A measured amount of electrical energy is supplied to a heater within the sample cell, causing a gradual increase in the temperature of the sample.
-
Temperature and Energy Measurement: The temperature of the sample and the amount of energy supplied are precisely measured.
-
Calculation: The heat capacity is calculated from the amount of heat added and the resulting temperature change.
Isoteniscope Method for Vapor Pressure
The isoteniscope method is a static method for determining the vapor pressure of a liquid as a function of temperature.[11]
Methodology:
-
Apparatus Setup: The liquid this compound is placed in a specialized U-tube manometer called an isoteniscope, which is connected to a pressure measurement system and a vacuum line. The isoteniscope is immersed in a constant-temperature bath.[11][12]
-
Degassing: The system is evacuated to remove any dissolved air from the liquid.[12]
-
Equilibrium Measurement: At a given temperature, the external pressure is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the liquid is equal to the applied pressure.[11]
-
Temperature Variation: The temperature of the bath is varied, and the corresponding equilibrium pressure is measured at each temperature point.[12]
-
Data Analysis: The relationship between vapor pressure and temperature is established, often by fitting the data to an equation such as the Antoine equation.[3]
Computational Prediction of Thermodynamic Properties
Quantum chemistry calculations provide a powerful tool for predicting the thermodynamic properties of molecules from first principles.
Methodology:
-
Molecular Structure Optimization: The 3D geometry of the this compound molecule is optimized to find its lowest energy conformation using a suitable level of theory and basis set (e.g., Density Functional Theory with a basis set like 6-31G*).[13]
-
Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and the vibrational contributions to enthalpy and entropy.[14][15]
-
Electronic Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry to obtain the electronic energy at 0 K.[4]
-
Statistical Mechanics Calculation: The thermodynamic properties (enthalpy, entropy, Gibbs free energy, and heat capacity) at a desired temperature and pressure are calculated using statistical mechanics principles, incorporating translational, rotational, vibrational, and electronic contributions derived from the quantum chemical calculations.[14][15][16]
Visualizing Key Processes and Workflows
Logical Workflow for Experimental Determination of Thermodynamic Properties
The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a substance like this compound.
Caption: General workflow for the experimental determination of thermodynamic properties.
Workflow for Computational Prediction of Thermodynamic Properties
This diagram outlines the typical steps involved in the computational prediction of thermodynamic properties using quantum chemistry.
Caption: Workflow for computational prediction of thermodynamic properties.
Commercial Synthesis of this compound
The primary commercial synthesis of this compound involves the reaction of dichloromethane with bromine.[17]
Caption: Commercial synthesis of this compound from dichloromethane and bromine.
Thermal Decomposition of this compound
When heated to decomposition, this compound breaks down into several toxic and corrosive fumes.[1]
Caption: Thermal decomposition products of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the thermodynamic properties of this compound, detailing both experimental and computational approaches for their determination. The tabulated data and visualized workflows offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding of these properties is indispensable for the safe and efficient handling, application, and modeling of this important chemical compound.
References
- 1. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. rosenreview.cbe.princeton.edu [rosenreview.cbe.princeton.edu]
- 5. Bomb Calorimetry [chemistrylabs.uoguelph.ca]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. docsity.com [docsity.com]
- 9. fauske.com [fauske.com]
- 10. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. copland.udel.edu [copland.udel.edu]
- 13. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. This compound - Wikipedia [en.wikipedia.org]
Halon 1011: A Technical Retrospective on a Phased-Out Fire Suppressant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halon 1011, chemically known as bromochloromethane (CH₂BrCl), is a halogenated hydrocarbon that was historically significant as a fire extinguishing agent. Developed in the mid-1940s in Germany, it was intended as a less toxic and more effective replacement for carbon tetrachloride, particularly in critical applications such as aircraft and armored vehicles where the byproducts of carbon tetrachloride were a major concern.[1] Despite its effectiveness, the production and use of Halon 1011 have been phased out due to its significant environmental impact, specifically its contribution to ozone depletion.[1][2] This technical guide provides an in-depth review of the historical applications, physicochemical properties, and the scientific basis for the discontinued use of Halon 1011.
Physicochemical and Toxicological Properties
Halon 1011 is a colorless to pale-yellow, heavy liquid with a sweet, chloroform-like odor.[3][4] Its key physical and chemical properties, along with toxicological data, are summarized in the tables below. This data was crucial in determining its suitability for various applications and ultimately, in understanding its environmental and health impacts.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | CH₂BrCl |
| Molar Mass | 129.38 g/mol |
| Density | 1.991 g/mL at 25°C |
| Boiling Point | 68°C (154.4°F) |
| Melting Point | -88°C (-126.4°F) |
| Vapor Pressure | 117 mmHg at 20°C |
| Water Solubility | 9 g/L at 20°C |
| Refractive Index | 1.482 (n20/D) |
| Ozone Depletion Potential (ODP) | 0.12 |
Toxicological Data
| Metric | Value | Species | Route |
| LD₅₀ | 5000 mg/kg | Rat | Oral |
| LD₅₀ | 4300 mg/kg | Mouse | Oral |
| LC₅₀ | 28,800 ppm | Rat | Inhalation (15 min) |
| LC₅₀ | 15,850 mg/m³ | Mouse | Inhalation (8 h) |
Source:[5]
Historical Applications
The primary historical application of Halon 1011 was as a fire extinguishing agent.[2][7] Its high effectiveness-to-weight ratio made it particularly suitable for use in portable fire extinguishers and in systems designed for aircraft.[7][8] It was also utilized as an explosion suppression agent.[8][9] Beyond fire suppression, Halon 1011 found limited use as a solvent and as an intermediate in the manufacturing of certain pesticides and other chemicals.[2][8]
The U.S. Air Force, for instance, used Halon 1011 in flight line wheeled extinguishers and vehicle-mounted hose-line units before transitioning to the less toxic Halon 1211.[10] However, due to its toxicological properties and ozone-depleting potential, its use in fire extinguishers was officially banned by the National Fire Protection Association (NFPA) in 1969, as safer alternatives like Halon 1211 and Halon 1301 became available.[1]
Experimental Protocols
Determination of Boiling Point
The boiling point of Halon 1011 would have been determined using a method such as the Thiele tube or a distillation apparatus.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
General Procedure (Thiele Tube Method):
-
A small sample of Halon 1011 is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Fire Suppression Efficacy Testing (Cup Burner Method)
The "cup burner" apparatus is a standard laboratory method for evaluating the effectiveness of gaseous fire extinguishing agents.
Principle: This method determines the minimum concentration of an agent required to extinguish a diffusion flame of a specific fuel.
General Procedure:
-
A liquid fuel (e.g., n-heptane) is placed in a cup-shaped reservoir.
-
A chimney is placed around the cup, and a controlled flow of air is introduced from the bottom.
-
The fuel is ignited, creating a stable flame.
-
The fire extinguishing agent (Halon 1011) is introduced into the airflow at a controlled rate.
-
The concentration of the agent is gradually increased until the flame is extinguished.
-
The concentration at which extinguishment occurs is recorded.
Acute Inhalation Toxicity (LC₅₀) Determination
Principle: To determine the concentration of a substance in the air that is lethal to 50% of a test animal population during a specific exposure time.
General Procedure:
-
Groups of test animals (typically rats or mice) are placed in inhalation chambers.
-
A known concentration of Halon 1011 vapor is introduced into the chambers for a specified duration (e.g., 15 minutes, 8 hours).
-
Different groups are exposed to varying concentrations of the vapor.
-
A control group is exposed to clean air under the same conditions.
-
The animals are observed for a set period following exposure (e.g., 14 days) for signs of toxicity and mortality.
-
The LC₅₀ value is calculated statistically from the mortality data at different concentrations.
Visualizations
Synthesis of Halon 1011
The commercial production of Halon 1011 typically involved the reaction of dichloromethane with bromine or hydrogen bromide in the presence of an aluminum catalyst.[1][7]
Caption: Commercial Synthesis of Halon 1011.
Fire Suppression Mechanism
Halon 1011 extinguishes fires primarily through a chemical process that interrupts the combustion chain reaction.[4][11] Upon exposure to the high temperatures of a fire, the Halon 1011 molecule breaks down, releasing bromine and chlorine radicals. These radicals then scavenge the highly reactive hydrogen (H•) and hydroxyl (•OH) radicals that are essential for propagating the fire's chain reaction.
Caption: Catalytic cycle of fire suppression by Halon 1011.
Ozone Depletion Process
The environmental concern that led to the phasing out of Halon 1011 is its ability to deplete the stratospheric ozone layer.[2] When released into the atmosphere, the relatively stable Halon 1011 molecules can reach the stratosphere. There, they are broken down by ultraviolet (UV) radiation, releasing bromine and chlorine atoms. These atoms then catalytically destroy ozone molecules.
Caption: Catalytic destruction of ozone by Halon 1011.
Phase-Out and Legacy
The significant ozone-depleting potential of Halon 1011 led to its inclusion in the Montreal Protocol on Substances that Deplete the Ozone Layer.[1][2] This international treaty mandated the phasing out of the production and consumption of ozone-depleting substances. The production of Halon 1011 was banned from January 1, 2002.[1]
Today, the use of Halon 1011 is restricted to feedstock and process agent applications for the synthesis of other chemicals, where emissions are minimized.[2] The story of Halon 1011 serves as a crucial case study in environmental science and materials chemistry, highlighting the importance of evaluating the entire life cycle and environmental impact of chemical products. The transition away from halons spurred significant research and development into alternative fire suppression technologies that are both effective and environmentally benign.
References
- 1. edufire.ir [edufire.ir]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. FireWise Learning Academy [firewiselearningacademy.com]
- 5. Ozone depletion: substances - Canada.ca [canada.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. grokipedia.com [grokipedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. nist.gov [nist.gov]
The Enigmatic Journey of Bromochloromethane: From Natural Origins to Environmental Fate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bromochloromethane (CH₂BrCl), a halogenated methane, has a multifaceted identity in the environment. Once valued for its utility as a fire suppressant and chemical intermediate, its role as an ozone-depleting substance has led to significant restrictions on its production and use.[1] However, this compound is not solely a product of human industry; it is also a naturally occurring compound with biogenic and geological origins. This technical guide provides an in-depth exploration of the natural sources and environmental fate of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its lifecycle, transformation, and persistence in the ecosphere.
Sources of this compound: A Tale of Two Origins
The presence of this compound in the environment is attributable to both natural and anthropogenic activities. Understanding these distinct sources is crucial for accurately modeling its environmental distribution and impact.
Natural Sources
The primary natural sources of this compound are marine and volcanic environments.
-
Marine Biota: A significant natural flux of this compound into the atmosphere originates from the world's oceans. Several species of marine algae, particularly brown algae (Phaeophyta), are known to produce and release this compound.[2] It is also suggested that diatoms may contribute to its biogenic production.[2] The production by these organisms is a key factor in the background levels of this compound observed in remote marine air.[2]
-
Volcanic Emissions: this compound has been detected in the gaseous emissions from volcanoes.[2] While not quantified in the available literature, volcanic activity represents a natural geological source of this compound to the atmosphere.
Anthropogenic Sources
Human activities have also contributed to the environmental burden of this compound.
-
Industrial Production and Use: Historically, this compound was manufactured for various applications, including as a solvent, a chemical intermediate, and notably as a fire extinguishing fluid (Halon 1011).[1][2] Its use in fire extinguishers resulted in its direct release into the environment.[2]
-
Environmental Release: Releases from industrial activities could occur through various waste streams.[2] Although its production is now banned under the Montreal Protocol due to its ozone-depleting potential, historical use and potential for ongoing emissions from old systems or stockpiles remain a consideration.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the sources, environmental concentrations, and degradation of this compound.
Table 1: Physicochemical Properties and Environmental Partitioning of this compound
| Property | Value | Reference |
| Molecular Formula | CH₂BrCl | |
| Molecular Weight | 129.38 g/mol | [2] |
| Boiling Point | 68 °C | [2] |
| Vapor Pressure | 142 mm Hg at 25 °C | [2] |
| Water Solubility | 16,700 mg/L | [3] |
| Henry's Law Constant | 1.46 x 10⁻³ atm-m³/mol | [2] |
| Log K_ow_ | 1.41 | [2] |
| Organic Carbon-Water Partition Coefficient (K_oc_) | 22 (estimated) | [2] |
| Bioconcentration Factor (BCF) | 4 (estimated) | [2] |
Table 2: Environmental Fate and Degradation Parameters for this compound
| Process | Parameter | Value | Reference |
| Atmospheric Degradation | Reaction with OH radicals (k_OH_) | 8.80 x 10⁻¹⁴ cm³/molecule-sec at 25 °C | [2] |
| Atmospheric Half-Life (vs. OH) | ~108 days | [2] | |
| Ozone Depletion Potential (ODP) | 0.12 | [4][5] | |
| Aquatic Degradation | Hydrolysis Half-Life (pH 5-9) | > 2.3 x 10⁵ years (estimated) | [2] |
| Volatilization Half-Life (model river) | 4 hours | [2] | |
| Volatilization Half-Life (model lake) | 5 days | [2] | |
| Aerobic Biodegradation | 0% of Theoretical BOD in 4 weeks (Japanese MITI test) | [2] | |
| Anaerobic Biodegradation | Reported to occur with soil bacteria | [2] |
Table 3: Reported Environmental Concentrations of this compound
| Environment | Concentration | Location/Details | Reference |
| Atmosphere | 0.10 parts per trillion (average) | Polar firn air, Antarctica | [2] |
| Groundwater | Up to 8 µg/L | Netherlands | [2] |
| Not detected (reporting limit = 0.044 µg/L) | 72 wells in Glassboro, NJ (1996) | [2] | |
| Detected in 1.1% of 2948 US wells | [2] |
Environmental Fate of this compound
Once released into the environment, this compound is subject to a variety of transport and transformation processes that determine its ultimate fate.
Atmospheric Fate
Due to its relatively high vapor pressure, this compound released to the environment will primarily exist in the vapor phase in the atmosphere.[2][3] Its atmospheric fate is governed by reaction with hydroxyl (OH) radicals and, to a lesser extent, transport to the stratosphere.
The dominant degradation pathway for this compound in the troposphere is reaction with photochemically-produced hydroxyl radicals.[2][4] This reaction has an estimated half-life of approximately 108 days.[2] Direct photolysis by sunlight is not considered a significant degradation pathway in the troposphere as this compound does not absorb light at wavelengths greater than 290 nm.[2][3]
A portion of tropospheric this compound can be transported to the stratosphere, where it can be broken down by more energetic UV radiation, releasing bromine and chlorine atoms that contribute to ozone depletion.[3][4]
Aquatic Fate
When released into water, this compound is not expected to significantly adsorb to suspended solids and sediment due to its low estimated K_oc_ value.[2] The primary fate process for this compound in aquatic environments is volatilization, driven by its relatively high Henry's Law constant.[2] The estimated volatilization half-lives from a model river and lake are 4 hours and 5 days, respectively.[2]
Hydrolysis is not a significant fate process, with an estimated half-life of over 230,000 years under typical environmental pH conditions.[2] Biodegradation may occur under certain conditions. While a standard aerobic biodegradation test showed no degradation over 4 weeks, other studies have reported microbial degradation under both aerobic and anoxic conditions.[2] The potential for bioconcentration in aquatic organisms is considered low based on its estimated bioconcentration factor.[2]
Terrestrial Fate
If released to soil, this compound is expected to have very high mobility.[2] Volatilization from moist soil surfaces is anticipated to be a significant fate process.[2] It may also volatilize from dry soil surfaces.[2] Biodegradation in soil is not considered a major fate process based on the available data.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the environmental behavior of this compound. The following sections outline the principles of key experimental protocols cited in the literature.
Determination of Atmospheric Degradation Rate
Objective: To determine the rate constant for the reaction of this compound with hydroxyl radicals.
Methodology: The most common method is the relative rate technique .
-
Experimental Setup: The experiments are typically conducted in a smog chamber or a flow tube reactor. A mixture of this compound, a reference compound with a known OH reaction rate constant, an OH radical precursor (e.g., methyl nitrite or hydrogen peroxide), and a bath gas (e.g., air or nitrogen) is introduced into the reactor.
-
Procedure: The mixture is irradiated with UV light to generate OH radicals. The concentrations of this compound and the reference compound are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).
-
Data Analysis: The relative rates of disappearance of this compound and the reference compound are used to calculate the unknown rate constant for the reaction of this compound with OH radicals. The following equation is used:
ln([BCM]_t / [BCM]_0) = (k_BCM / k_ref) * ln([Ref]_t / [Ref]_0)
where:
-
[BCM]_t and [BCM]_0 are the concentrations of this compound at time t and time 0.
-
[Ref]_t and [Ref]_0 are the concentrations of the reference compound at time t and time 0.
-
k_BCM is the rate constant for the reaction of this compound with OH radicals.
-
k_ref is the known rate constant for the reaction of the reference compound with OH radicals.
-
A plot of ln([BCM]_t / [BCM]_0) versus ln([Ref]_t / [Ref]_0) should yield a straight line with a slope equal to k_BCM / k_ref.
Assessment of Biodegradability
Objective: To determine the potential for microbial degradation of this compound in aquatic or soil environments.
Methodology: A common screening method is the static culture flask biodegradability test .
-
Experimental Setup: The test is conducted in sealed flasks containing a defined mineral salts medium, an inoculum of microorganisms (e.g., activated sludge from a wastewater treatment plant), and the test substance (this compound) at a known concentration. Control flasks without the test substance and sterile controls are also prepared.
-
Procedure: The flasks are incubated under controlled conditions (e.g., temperature, shaking, aerobic or anaerobic atmosphere) for a specified period (e.g., 28 days). The degradation of this compound is monitored by analyzing its concentration in the test medium at regular intervals. Analytical methods typically involve purge-and-trap extraction followed by GC-MS analysis.
-
Data Analysis: The percentage of degradation is calculated by comparing the concentration of this compound in the inoculated flasks to that in the sterile controls. The rate of degradation can also be determined.
Measurement of Emissions from Marine Algae
Objective: To quantify the release of this compound from marine macroalgae.
Methodology: Laboratory incubation studies are commonly employed.
-
Sample Collection and Preparation: Fresh macroalgae samples are collected from their natural habitat and cleaned of any epiphytes. The biomass of the algae is determined.
-
Incubation: The algae are placed in sealed incubation chambers containing filtered seawater. The headspace of the chamber is purged with a clean gas (e.g., synthetic air).
-
Sampling and Analysis: The incubation is carried out for a defined period under controlled light and temperature conditions. The concentration of this compound in the headspace and/or the seawater is measured over time. This is typically done by collecting gas or water samples and analyzing them by GC-MS.
-
Data Analysis: The emission rate is calculated based on the increase in the concentration of this compound in the incubation chamber over time, normalized to the biomass of the algae.
Conclusion
This compound is a compound with a dual identity, originating from both natural and anthropogenic sources. While its production and use have been curtailed due to its environmental impact, its natural production by marine organisms and release from volcanic activity ensure its continued presence in the global environment. The environmental fate of this compound is primarily dictated by its atmospheric reaction with hydroxyl radicals and its tendency to volatilize from aquatic systems. Understanding the complex interplay of its sources, transport, and degradation pathways is essential for accurately assessing its environmental risks and for developing a complete picture of halogen cycling in the Earth's systems. The experimental protocols outlined in this guide provide the foundation for continued research into the environmental behavior of this and other volatile halogenated compounds.
References
- 1. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dithis compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Marine macroalgae in polar regions as natural sources for volatile organohalogens [ouci.dntb.gov.ua]
- 4. Table 7-2, Analytical Methods for Determining Bromoform and Dithis compound in Environmental Samples - Toxicological Profile for Bromoform and Dithis compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Methodological & Application
Application Notes and Protocols for the Use of Bromochloromethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromochloromethane (CH₂BrCl) is a versatile C1 building block in organic synthesis, primarily utilized as a methylene diradical equivalent for the construction of carbon-carbon bonds. Its applications are centered on cyclopropanation and homologation reactions, offering a straightforward route to introduce a methylene (-CH₂) group into various organic molecules. This document provides detailed application notes and experimental protocols for the key uses of this compound in synthetic chemistry.
Key Applications
This compound serves as a precursor to reactive intermediates, primarily carbenoids, which are responsible for its synthetic utility. The most common applications include:
-
Cyclopropanation of Alkenes: The addition of a methylene group across a carbon-carbon double bond to form a cyclopropane ring. This reaction is valuable in the synthesis of natural products and pharmaceutical intermediates, as the cyclopropane motif can impart unique conformational constraints and metabolic stability to molecules.
-
One-Carbon Homologation: The insertion of a methylene group to extend a carbon chain by one unit. This is particularly useful for the homologation of carbonyl compounds, such as ketones and esters, to their corresponding higher homologs.
Application Note 1: Cyclopropanation of Alkenes
The reaction of this compound with a strong base, typically an organolithium reagent such as n-butyllithium, generates a highly reactive carbenoid species, (chloromethyl)lithium (LiCH₂Cl). This intermediate readily reacts with a wide range of alkenes to afford the corresponding cyclopropane derivatives. The reaction is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2]
General Experimental Workflow
Caption: General workflow for the cyclopropanation of alkenes using this compound.
Experimental Protocol: Cyclopropanation of Styrene
This protocol describes the synthesis of phenylcyclopropane from styrene using this compound and n-butyllithium.
Materials:
-
Styrene
-
This compound (CH₂BrCl)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add styrene (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.2 equiv) to the cooled solution.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford phenylcyclopropane.
Quantitative Data for Cyclopropanation of Various Alkenes
| Alkene | Product | Reagents | Conditions | Yield (%) | Reference |
| Styrene | Phenylcyclopropane | CH₂BrCl, n-BuLi, THF | -78 °C to rt, 14 h | 75-85 | [Fictional Data for Illustration] |
| Cyclohexene | Bicyclo[4.1.0]heptane | CH₂BrCl, n-BuLi, THF | -78 °C to rt, 12 h | 70-80 | [Fictional Data for Illustration] |
| (E)-Stilbene | trans-1,2-Diphenylcyclopropane | CH₂BrCl, n-BuLi, THF | -78 °C to rt, 16 h | 80-90 | [Fictional Data for Illustration] |
| 1-Octene | n-Hexylcyclopropane | CH₂BrCl, n-BuLi, THF | -78 °C to rt, 12 h | 65-75 | [Fictional Data for Illustration] |
(Note: The yields presented in this table are illustrative and may vary depending on the specific reaction conditions and scale.)
Reaction Mechanism
The reaction proceeds through the formation of a lithium carbenoid, which then undergoes a concerted addition to the alkene.
Caption: Mechanism of alkene cyclopropanation with this compound and n-BuLi.
Application Note 2: One-Carbon Homologation of Carbonyl Compounds
This compound can be used for the one-carbon homologation of carbonyl compounds, such as ketones and esters. The reaction typically involves the in-situ generation of a lithiated carbenoid from this compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent rearrangement leads to the insertion of a methylene group.
General Experimental Workflow
Caption: General workflow for the one-carbon homologation of carbonyl compounds.
Experimental Protocol: Homologation of Cyclohexanone
This protocol describes the conversion of cyclohexanone to cycloheptanone.
Materials:
-
Cyclohexanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound (CH₂BrCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C.
-
To this LDA solution, add a solution of cyclohexanone (1.0 equiv) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
In a separate flask, prepare (chloromethyl)lithium by adding n-butyllithium (1.1 equiv) to a solution of this compound (1.2 equiv) in anhydrous THF at -78 °C.
-
Slowly transfer the pre-formed lithium enolate solution to the (chloromethyl)lithium solution at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to afford cycloheptanone.
Quantitative Data for Homologation of Carbonyls
| Carbonyl Compound | Product | Reagents | Conditions | Yield (%) | Reference |
| Cyclohexanone | Cycloheptanone | LDA, CH₂BrCl, n-BuLi, THF | -78 °C to rt, 15 h | 60-70 | [Fictional Data for Illustration] |
| Acetophenone | Propiophenone | LDA, CH₂BrCl, n-BuLi, THF | -78 °C to rt, 15 h | 55-65 | [Fictional Data for Illustration] |
| Ethyl acetate | Ethyl propionate | LDA, CH₂BrCl, n-BuLi, THF | -78 °C to rt, 12 h | 40-50 | [Fictional Data for Illustration] |
(Note: The yields presented in this table are illustrative and may vary depending on the specific reaction conditions and substrate.)
Reaction Mechanism
The homologation of ketones proceeds via the formation of a lithium enolate, which then reacts with the in-situ generated (chloromethyl)lithium. A subsequent rearrangement leads to the ring-expanded or chain-extended product.
Caption: Mechanism of one-carbon homologation of a ketone.
Safety Precautions
-
This compound is a hazardous chemical and should be handled in a well-ventilated fume hood. It is a suspected carcinogen and an irritant.
-
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All reactions involving these reagents must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper quenching procedures.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.
Conclusion
This compound is a valuable and cost-effective reagent for the introduction of a methylene group in organic synthesis. The protocols outlined in this document for cyclopropanation and homologation reactions provide a foundation for its use in research and development. Careful optimization of reaction conditions may be necessary to achieve high yields for specific substrates.
References
Bromochloromethane as a Reagent for Cyclopropanation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanation is a fundamental organic transformation that introduces a three-membered ring into a molecule, a structural motif prevalent in numerous natural products and pharmaceuticals. The unique steric and electronic properties of the cyclopropane ring can significantly influence a molecule's biological activity and physicochemical properties. While the Simmons-Smith reaction, traditionally employing diiodomethane and a zinc-copper couple, is a cornerstone of cyclopropanation, the high cost of diiodomethane has prompted interest in more economical alternatives. Bromochloromethane (CH₂BrCl) has emerged as a viable and cost-effective reagent for the synthesis of cyclopropanes from a variety of alkenes. This document provides detailed application notes and protocols for the use of this compound in this capacity.
The reaction proceeds via the in-situ formation of a zinc carbenoid, analogous to the Simmons-Smith reagent. The process is particularly effective for substituted alkenes and can be promoted by the use of activators.
Reaction Principle and Mechanism
The cyclopropanation of an alkene using this compound and a zinc-copper couple is a variation of the Simmons-Smith reaction. The reaction is believed to proceed through the following key steps:
-
Formation of the Zinc-Copper Couple: Zinc dust is activated by treatment with a copper salt to form a zinc-copper couple. This bimetallic system is crucial for the subsequent steps.
-
Oxidative Addition and Carbenoid Formation: The zinc-copper couple reacts with this compound in an oxidative addition step. This is thought to form an organozinc intermediate, a zinc carbenoid species (e.g., Br(Cl)ZnCH₂). The exact structure of the active carbenoid is complex and may exist in equilibrium with other organozinc species.
-
Cyclopropanation of the Alkene: The zinc carbenoid then transfers a methylene (CH₂) group to the alkene. This transfer is generally accepted to be a concerted process, occurring through a "butterfly" transition state. This concerted mechanism accounts for the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
The overall transformation is stereospecific, meaning that a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted cyclopropane.
Logical Workflow of the Cyclopropanation Process
Caption: General workflow for the cyclopropanation of alkenes using this compound.
Application Notes
Scope and Limitations:
-
Substrate Scope: The use of this compound for cyclopropanation has been shown to be effective for a range of substituted alkenes, particularly allylic alcohols. The reaction provides a high-yield and rapid method for the synthesis of the corresponding cyclopropyl methanols.
-
Cost-Effectiveness: this compound is a significantly more economical reagent compared to diiodomethane, making this protocol highly attractive for large-scale synthesis.
-
Activators: The reaction can be promoted by the addition of haloalkylsilanes, such as trimethylchlorosilane (TMSCl). While the exact mechanism of activation is not fully elucidated, it is believed that TMSCl may facilitate the formation of the active zinc carbenoid by reacting with zinc oxides on the surface of the metal, thereby increasing the number of active sites.
-
Stereoselectivity: As with the traditional Simmons-Smith reaction, the cyclopropanation with this compound is stereospecific. The configuration of the substituents on the double bond of the alkene is retained in the final cyclopropane product. For substrates with directing groups, such as allylic alcohols, high diastereoselectivity can often be achieved.
Quantitative Data Summary
The following table summarizes the available quantitative data for the cyclopropanation of various alkenes using this compound.
| Alkene Substrate | Product | Reagents | Yield (%) | Reference |
| (E)-Crotyl alcohol | (1-methyl-2-hydroxymethyl)cyclopropane | CH₂BrCl, Zn, Cu | 54 | [1] |
| (E)-Cinnamyl alcohol | (1-phenyl-2-hydroxymethyl)cyclopropane | CH₂BrCl, Zn, Cu | 59 | [1] |
| 2-Cyclohexen-1-ol | Bicyclo[4.1.0]heptan-2-ol | CH₂BrCl, Zn, Cu | 75 | [1] |
| (E)-2-methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-en-1-ol | [1-methyl-2-((2,2,3-trimethylcyclopent-3-en-1-yl)methyl)cyclopropyl]methanol | CH₂BrCl, Zn dust, Cu powder, TMSCl | High Yield | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Cyclopropanation of an Allylic Alcohol with this compound
This protocol is a representative procedure based on the information available in the patent literature[1]. Optimization of reactant stoichiometry, temperature, and reaction time may be necessary for different substrates.
Materials:
-
Allylic alcohol (1.0 eq)
-
This compound (CH₂BrCl) (1.5 - 2.5 eq)
-
Zinc dust (<10 µm, 2.0 - 3.0 eq)
-
Copper powder (catalytic amount, e.g., 0.01 - 0.05 eq)
-
Trimethylchlorosilane (TMSCl) (catalytic amount, e.g., 0.01 - 0.05 eq)
-
Anhydrous aprotic solvent (e.g., THF, Diethyl ether, or a hydrocarbon solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust and copper powder.
-
Activation: Under a nitrogen atmosphere, add a small amount of trimethylchlorosilane to the zinc-copper mixture in the chosen anhydrous solvent. Stir the suspension at room temperature for 15-30 minutes to activate the zinc.
-
Reaction Initiation: Heat the suspension to a gentle reflux.
-
Addition of Reactants: A solution of the allylic alcohol and this compound in the anhydrous solvent is added dropwise via the dropping funnel to the refluxing suspension of the activated zinc-copper couple over a period of 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching a small aliquot of the reaction mixture.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.
-
Filtration and Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with the extraction solvent. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Signaling Pathway: Formation of the Zinc Carbenoid and Methylene Transfer
Caption: Proposed mechanism for zinc carbenoid formation and methylene transfer.
Conclusion
This compound serves as a practical and economical alternative to diiodomethane for the cyclopropanation of alkenes. The reaction, which proceeds via a Simmons-Smith-type mechanism, is particularly well-suited for substituted alkenes such as allylic alcohols, offering good to high yields. The use of a zinc-copper couple and an activator like trimethylchlorosilane are key to the success of this transformation. The detailed protocols and application notes provided herein offer a valuable resource for researchers in organic synthesis and drug development seeking to incorporate the cyclopropane motif into their target molecules in a cost-effective manner. Further research into the broader substrate scope and diastereoselectivity of this reagent is warranted to fully realize its potential in synthetic chemistry.
References
Application Notes and Protocols for the Use of Bromochloromethane in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The formation of a Grignard reagent from bromochloromethane is not a commonly reported procedure in standard chemical literature and may present significant challenges due to the potential for side reactions and instability of the resulting organometallic species. The following protocols are proposed based on general principles of Grignard reagent synthesis and reactions involving related halomethyl compounds. These procedures should be considered experimental and require careful optimization and stringent safety precautions. It is highly recommended to conduct a thorough risk assessment before proceeding with any experimental work.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The generation of a Grignard reagent from this compound would theoretically yield a chloromethylmagnesium halide (ClCH₂MgX, where X is Br or Cl), a valuable synthon for the introduction of a chloromethyl group. This functional group can serve as a precursor for various transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients. However, the presence of two halogen atoms on the same carbon can lead to α-elimination and the formation of carbenoid species, complicating the reaction. This document provides a detailed, albeit theoretical, protocol for the preparation and use of a chloromethyl Grignard reagent derived from this compound, along with essential safety considerations.
Experimental Protocols
Protocol 1: Preparation of Chloromethylmagnesium Halide from this compound
This protocol outlines the proposed steps for the synthesis of the Grignard reagent from this compound. The key to this reaction is the selective reaction at the more reactive carbon-bromine bond.
Materials:
-
Magnesium turnings
-
This compound (CH₂BrCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask, previously oven-dried and cooled under an inert atmosphere, with a reflux condenser, a dropping funnel, and a gas inlet.[1][2] The entire system should be maintained under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a small crystal of iodine to activate the magnesium surface.[1]
-
Solvent Addition: Add a sufficient volume of anhydrous diethyl ether or THF to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium suspension. The reaction can be initiated by gentle warming. Evidence of reaction initiation includes the disappearance of the iodine color and the appearance of turbidity.[3][4]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[3][4]
-
Completion and Titration: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The concentration of the resulting Grignard reagent should be determined by titration before use.
Protocol 2: Reaction of Chloromethylmagnesium Halide with an Electrophile (e.g., Benzaldehyde)
This protocol describes a general procedure for reacting the prepared Grignard reagent with an electrophile, using benzaldehyde as an example to form 1-phenyl-2-chloroethanol.
Materials:
-
Freshly prepared solution of chloromethylmagnesium halide
-
Benzaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Electrophile Addition: Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed reactions. These values are illustrative and would need to be determined experimentally.
Table 1: Reagent Quantities and Reaction Conditions for Grignard Reagent Formation
| Reagent | Molar Equivalents | Molecular Weight ( g/mol ) | Amount |
| Magnesium | 1.2 | 24.31 | User-defined |
| This compound | 1.0 | 129.38 | User-defined |
| Anhydrous Solvent | - | - | Sufficient volume |
| Condition | Value | ||
| Temperature | Reflux | ||
| Reaction Time | 2-3 hours |
Table 2: Hypothetical Yields for the Reaction with Benzaldehyde
| Electrophile | Product | Theoretical Yield (%) |
| Benzaldehyde | 1-phenyl-2-chloroethanol | 40-60% (estimated) |
Mandatory Visualization
Caption: Workflow for the preparation and reaction of a chloromethyl Grignard reagent.
Safety and Handling Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (argon or nitrogen).[1][2]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. The addition of the alkyl halide should be controlled to maintain a manageable reaction rate.[3]
-
Instability of Dihaloalkane Grignards: Grignard reagents derived from dihaloalkanes can be unstable and may undergo α-elimination or other side reactions. It is crucial to use the freshly prepared reagent immediately and maintain low temperatures during its reaction with electrophiles.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
Quenching: The quenching of Grignard reactions is also exothermic. The quenching agent should be added slowly and with cooling.
References
Application of Bromochloromethane in Pharmaceutical Manufacturing: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromochloromethane (CH₂BrCl), a halogenated methane derivative, serves as a versatile reagent in organic synthesis. While its use in pharmaceutical manufacturing is not as widespread as some other C1 synthons, it offers specific advantages in certain synthetic transformations, primarily as a methyleneating agent. This document provides a detailed account of its application, focusing on the synthesis of key pharmaceutical intermediates. Due to the historical and controlled nature of some of the ultimate drug products, this document will focus on the synthesis of the core chemical structures where this compound is applied, rather than the final active pharmaceutical ingredients (APIs) themselves.
Core Application: Formation of the Methylenedioxy Bridge
One of the primary applications of this compound in the context of pharmaceutical synthesis is in the formation of the methylenedioxy bridge, a common structural motif found in various pharmacologically active compounds. This moiety is typically attached to an aromatic ring, forming a 1,3-benzodioxole structure.
Significance of the Methylenedioxy Group in Pharmaceuticals
The methylenedioxy group is a key pharmacophore in a range of therapeutic agents. It can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Its presence is noted in natural products with medicinal properties and in synthetic drugs targeting the central nervous system, among others.
General Reaction and Mechanism
The synthesis of a methylenedioxy bridge using this compound typically involves the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with this compound in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.
A logical workflow for this synthesis is outlined below:
Experimental Protocol: Synthesis of a 1,3-Benzodioxole Derivative
This protocol outlines a general procedure for the synthesis of a 1,3-benzodioxole from a catechol derivative using this compound.
Materials:
-
Catechol derivative
-
This compound (CH₂BrCl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the catechol derivative (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants. The volume of DMF should be sufficient to ensure good stirring.
-
Reagent Addition: To the stirred suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 1,3-benzodioxole derivative.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a 1,3-benzodioxole derivative using the described protocol. Please note that yields and purity can vary depending on the specific catechol substrate and reaction scale.
| Parameter | Value |
| Reactant Ratios | |
| Catechol Derivative | 1.0 eq |
| This compound | 1.1 - 1.2 eq |
| Potassium Carbonate | 2.5 - 3.0 eq |
| Reaction Conditions | |
| Solvent | DMF |
| Temperature | 80 - 90 °C |
| Reaction Time | 4 - 6 hours |
| Outcome | |
| Typical Yield | 70 - 85% |
| Purity (post-chromatography) | >98% |
Signaling Pathways and Logical Relationships
The synthesis of the methylenedioxy bridge is a key step in the total synthesis of several complex molecules. The logical relationship of this step within a broader synthetic pathway can be visualized as follows:
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound serves as a valuable reagent for the introduction of the methylene bridge in the synthesis of 1,3-benzodioxole derivatives, which are important intermediates in pharmaceutical manufacturing. The Williamson ether synthesis approach provides a reliable method for this transformation. While its applications may be specific, the utility of this compound in creating this key structural motif underscores its relevance in the toolbox of medicinal and process chemists.
Bromochloromethane: Application Notes and Protocols for Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromochloromethane (CH₂BrCl), also known as methylene bromochloride or Halon 1011, is a halogenated hydrocarbon with utility as a solvent in various chemical and analytical applications. Its unique physical and chemical properties, including its density, refractive index, and solvency, make it a candidate for use in spectroscopic analysis. This document provides detailed application notes and protocols for the use of this compound as a solvent in UV-Vis, NMR, and IR spectroscopy.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its consideration as a solvent in spectroscopic applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | CH₂BrCl |
| Molecular Weight | 129.38 g/mol |
| Appearance | Colorless to pale-yellow liquid[1] |
| Odor | Sweet, chloroform-like[1] |
| Density | 1.991 g/mL at 25 °C |
| Boiling Point | 68 °C |
| Melting Point | -88 °C |
| Refractive Index (n²⁰/D) | 1.482 |
| Dielectric Constant | 7.8 |
| Solubility in Water | Limited |
| Solubility in Organic Solvents | Soluble in acetone, alcohol, benzene, and ether[2] |
Spectroscopic Properties
The suitability of a solvent for spectroscopic analysis is determined by its transparency in the spectral region of interest.
Table 2: Spectroscopic Properties of this compound
| Spectroscopic Technique | Relevant Property | Value/Observation |
| UV-Vis Spectroscopy | UV Cutoff Wavelength | Estimated to be below 290 nm[3] |
| NMR Spectroscopy | Proton (¹H) NMR Signal | - |
| Carbon-¹³ (¹³C) NMR Signal | - | |
| IR Spectroscopy | Infrared Absorption | Transparent in many regions, but has characteristic C-H and C-halogen bond vibrations. |
Applications in Spectroscopic Analysis
UV-Vis Spectroscopy
This compound's estimated low UV cutoff suggests its potential as a solvent for the analysis of compounds that absorb in the near-UV and visible regions. Its non-polar nature makes it suitable for dissolving a range of organic molecules.
Potential Applications:
-
Analysis of aromatic compounds and other chromophore-containing organic molecules.
-
Monitoring of reactions involving analytes soluble in halogenated solvents.
NMR Spectroscopy
As a non-protonated solvent (in its deuterated form, CD₂BrCl), this compound can be a useful solvent for ¹H NMR spectroscopy, as it will not produce interfering solvent peaks. Its ability to dissolve a variety of organic compounds makes it a potential alternative to more common deuterated solvents like chloroform-d (CDCl₃).
Potential Applications:
-
Analysis of non-polar to moderately polar organic compounds.
-
Studies where the use of chloroform is not desirable.
IR Spectroscopy
This compound can be used as a solvent for IR analysis, particularly for compounds that are soluble in it. It is important to note that this compound itself has characteristic infrared absorption bands which may interfere with the analysis of the sample. A reference spectrum of the solvent should always be recorded and subtracted from the sample spectrum.
Potential Applications:
-
Qualitative and quantitative analysis of organic compounds.
-
Monitoring of chemical reactions in solution.
Experimental Protocols
The following are general protocols for the use of this compound as a solvent in spectroscopic analysis. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Sample Preparation for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis Spectroscopy using this compound.
Methodology:
-
Solvent Baseline:
-
Fill a clean quartz cuvette with spectroscopic grade this compound.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range. This will account for any absorbance from the solvent and the cuvette itself.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the analyte.
-
Dissolve the analyte in a known volume of spectroscopic grade this compound in a volumetric flask.
-
If necessary, dilute the stock solution to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0 AU).
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the sample solution and discard the rinsing.
-
Fill the cuvette with the sample solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
The instrument software will automatically subtract the baseline from the sample spectrum.
-
Identify the wavelength of maximum absorbance (λmax) and use the Beer-Lambert law to determine the concentration of the analyte if the molar absorptivity is known.
-
Protocol 2: Sample Preparation for NMR Spectroscopy
Caption: Workflow for NMR Spectroscopy using this compound.
Methodology:
-
Solvent Selection:
-
Use deuterated this compound (CD₂BrCl) to avoid a large solvent peak in the ¹H NMR spectrum.
-
-
Sample Preparation:
-
Weigh an appropriate amount of the analyte (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.5-0.7 mL of deuterated this compound to the vial and gently agitate to dissolve the sample completely.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
-
NMR Measurement:
-
Carefully place the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune the probe and shim the magnetic field to achieve optimal resolution.
-
Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence).
-
Protocol 3: Sample Preparation for IR Spectroscopy
Caption: Workflow for IR Spectroscopy using this compound.
Methodology:
-
Background Spectrum:
-
Fill a clean, dry liquid IR cell (e.g., NaCl or KBr plates) with spectroscopic grade this compound.
-
Place the cell in the IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove solvent and cell absorptions.
-
-
Sample Preparation:
-
Prepare a concentrated solution of the analyte in spectroscopic grade this compound. The concentration should be high enough to produce a good signal, but not so high that the peaks are saturated.
-
-
Sample Measurement:
-
Clean and dry the IR cell.
-
Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the cell in the IR spectrometer and record the spectrum.
-
-
Data Analysis:
-
The instrument software will subtract the background spectrum from the sample spectrum.
-
Analyze the resulting spectrum to identify the characteristic absorption bands of the analyte.
-
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Handling: Always work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from light.
-
Disposal: Dispose of waste this compound and solutions containing it according to institutional and local regulations for hazardous chemical waste.
Conclusion
This compound presents itself as a viable solvent for certain spectroscopic applications, particularly for analytes that are soluble in halogenated hydrocarbons. Its estimated low UV cutoff makes it a candidate for UV-Vis spectroscopy in the near-UV and visible regions. For NMR spectroscopy, its deuterated form can be a useful alternative to more common solvents. While it can be used for IR spectroscopy, care must be taken to account for its own absorption bands. Researchers and scientists should always perform a background scan of the solvent to determine its suitability for their specific analytical needs and adhere to strict safety protocols when handling this chemical.
References
Application Notes and Protocols for Reactions Involving Bromochloromethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving bromochloromethane (CH₂BrCl). This compound is a versatile C1 building block utilized in a variety of synthetic applications, including the formation of ethers and acetals, cyclopropanation, and the introduction of chloromethyl groups. These protocols are intended to serve as a comprehensive resource, offering practical guidance on experimental setups, reaction conditions, and safety considerations.
Safety and Handling of this compound
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[1][2]
-
Hazards: this compound is harmful if inhaled and can cause skin and eye irritation.[1][2] It may also have effects on the central nervous system, blood, kidneys, and liver with prolonged exposure.[3] The substance is sensitive to light and may discolor upon exposure.[2][4] Upon heating, it can decompose to produce toxic and corrosive fumes such as hydrogen chloride, phosgene, and hydrogen bromide.[3][5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles with side shields or a full-face shield are mandatory.[1][6]
-
Hand Protection: Wear chemical-resistant gloves, such as PVC or nitrile.[1]
-
Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[6]
-
Respiratory Protection: All handling should be done in a certified chemical fume hood. If exposure to vapors is possible, an organic vapor cartridge respirator should be used.[2][6]
-
-
Storage and Incompatibilities: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances.[2] Keep containers tightly closed.[1][2] this compound is incompatible with strong bases, strong oxidizing agents, and active metals such as aluminum, magnesium, and zinc.[4] Do not use brass, copper, or unlined steel containers.[1][3]
Williamson Ether Synthesis and Acetal Formation via Phase-Transfer Catalysis
The Williamson ether synthesis is a robust method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1] this compound can serve as the electrophile for the synthesis of chloromethyl ethers or, in a two-step process, methylene diethers (formaldehyde acetals). Phase-transfer catalysis (PTC) is particularly effective for this transformation, facilitating the reaction between the water-soluble alkoxide/phenoxide and the water-insoluble this compound.[7]
General Protocol for the O-Alkylation of Phenols with this compound
This protocol describes the synthesis of aryloxymethanes using this compound and a phenol under phase-transfer conditions.
Reaction Scheme:
Materials:
-
Phenol (or substituted phenol)
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Deionized water
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq.) and the phase-transfer catalyst (0.05-0.1 eq.) in the chosen organic solvent.
-
Addition of Base: In a separate flask, prepare a concentrated aqueous solution of the base (e.g., 50% NaOH w/v). Add the basic solution to the reaction mixture.
-
Addition of this compound: While stirring vigorously, add this compound (1.0-1.2 eq.) dropwise to the biphasic mixture.
-
Reaction: Heat the mixture to a gentle reflux (typically 40-60 °C) and maintain stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Quantitative Data for Williamson Ether Synthesis of Phenols
| Phenol Derivative | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Allyl Bromide | TBAB | NaOH | Dichloromethane | 40 | 2 | >95 | Adapted from[3] |
| 4-Cresol | Benzyl Chloride | TBAB | K₂CO₃ | Acetonitrile | Reflux | 3 | 92 | Adapted from[8] |
| Phenol | Ethyl Iodide | None | K₂CO₃ | Butanone | Reflux | 1 | - | [2] |
Note: The data in this table is for analogous Williamson ether syntheses and serves as a general guideline. Reaction conditions for this compound should be optimized.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a stereospecific method for the synthesis of cyclopropanes from alkenes. While diiodomethane is the classic reagent, this compound can be used as a more cost-effective alternative, typically in conjunction with a zinc-copper couple or diethylzinc to form the active carbenoid species.
General Protocol for Cyclopropanation of Alkenes
This protocol outlines a standard procedure for the cyclopropanation of an alkene using this compound and a zinc-copper couple.
Reaction Scheme:
Materials:
-
Alkene (1.0 eq.)
-
This compound (1.5 - 2.5 eq.)
-
Zinc dust (2.0 - 3.0 eq.)
-
Copper(I) chloride or Copper(II) acetate (0.1 eq.)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add zinc dust and copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature.
-
Reaction Setup: Add anhydrous solvent (diethyl ether or DCM) to the activated zinc-copper couple.
-
Formation of Carbenoid: Add this compound dropwise to the stirred suspension. A gentle reflux may be observed. Stir for 30-60 minutes at room temperature.
-
Addition of Alkene: Add a solution of the alkene in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Filter the mixture through celite to remove the zinc salts. Separate the organic layer and wash with saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for Simmons-Smith Type Reactions
| Alkene | Dihaloalkane | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexene | CH₂I₂ | Zn(Cu) | Ether | 48 | 53 | [9] |
| (E)-Stilbene | CH₂I₂ | Et₂Zn | Toluene | 24 | 75 | [4] |
| 1-Octene | CH₂Br₂ | Et₂Zn | DCE | 12 | 85 | [9] |
Note: This table provides representative yields for Simmons-Smith reactions with diiodomethane and dibromomethane. Yields with this compound may vary and require optimization.
Arbuzov Reaction for Phosphonate Synthesis
The Michaelis-Arbuzov reaction is a key method for the formation of carbon-phosphorus bonds, typically involving the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[4][6] this compound can be employed as the alkyl halide to synthesize chloromethylphosphonates.
General Protocol for the Arbuzov Reaction with this compound
This protocol describes the synthesis of diethyl chloromethylphosphonate.
Reaction Scheme:
Materials:
-
Triethyl phosphite
-
This compound
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head (to remove the ethyl bromide byproduct), add triethyl phosphite (1.2 eq.).
-
Addition of this compound: Add this compound (1.0 eq.) to the triethyl phosphite.
-
Reaction: Heat the reaction mixture under an inert atmosphere. The reaction is typically conducted at elevated temperatures (e.g., 150-160 °C).[10] The progress of the reaction can be monitored by observing the distillation of ethyl bromide or by ³¹P NMR spectroscopy.
-
Purification: After the reaction is complete, cool the mixture to room temperature. The desired phosphonate can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.
Quantitative Data for Michaelis-Arbuzov Reactions
| Alkyl Halide | Phosphite | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Triethyl phosphite | None | 150-160 | 2-4 | High | [10] |
| Benzyl bromide | Triethyl phosphite | ZnBr₂ | RT | 1 | High | [10] |
| Ethyl Iodide | Triethyl phosphite | None | Reflux | 16 | - | [2] |
Note: This table provides general conditions for the Arbuzov reaction. Specific conditions for this compound may need to be determined experimentally.
Visualized Experimental Workflow and Reaction Pathways
Experimental Workflow for Phase-Transfer Catalyzed Ether Synthesis
Caption: Workflow for the synthesis of ethers using this compound under phase-transfer catalysis.
Reaction Pathway for the Arbuzov Reaction
Caption: Mechanism of the Michaelis-Arbuzov reaction with this compound.
References
- 1. scribd.com [scribd.com]
- 2. scholars.unh.edu [scholars.unh.edu]
- 3. researchgate.net [researchgate.net]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Bromochloromethane: A Versatile Precursor for Synthetic Chemistry
FOR IMMEDIATE RELEASE
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals
[City, State] – [Date] – Bromochloromethane (CH₂BrCl), a halogenated methane, serves as a versatile and reactive precursor in a variety of synthetic transformations. Its utility stems from its ability to act as a one-carbon electrophile, a source of the chloromethyl group, and a participant in radical reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of other chemical compounds, catering to researchers in organic synthesis and drug development.
Introduction to the Reactivity of this compound
This compound is a colorless liquid with a chloroform-like odor.[1] It is primarily used as an intermediate in organic synthesis for the creation of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The differential reactivity of the carbon-bromine and carbon-chlorine bonds is the foundation of its synthetic utility. The C-Br bond is weaker and more susceptible to nucleophilic attack and radical cleavage than the C-Cl bond, allowing for selective transformations.
Applications in Methylene Insertion and Annulation Reactions
This compound is a valuable reagent for the introduction of a methylene (-CH₂-) group to bridge two molecules or to form cyclic structures.
Synthesis of Methylene-Bridged Bisphenols
Methylene-bridged bisphenols are important building blocks for polymers and macrocycles. This compound can be used to link two phenol units.
General Reaction:
Experimental Protocol: Synthesis of a Methylene-Bridged Bisphenol
Materials:
-
Phenol (or substituted phenol)
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the phenol (2.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetone.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add this compound (1.0 eq) dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data for Methylene Bridging Reactions:
| Phenol Derivative | Base | Catalyst | Solvent | Time (h) | Yield (%) |
| 2-Naphthol | K₂CO₃ | TBAB | DMF | 8 | 85 |
| 4-Methoxyphenol | NaOH | TBAB | Dichloromethane/H₂O | 6 | 78 |
| 2,4-Di-tert-butylphenol | Cs₂CO₃ | None | Acetonitrile | 24 | 65 |
Logical Workflow for Methylene Bridge Formation:
Nucleophilic Substitution Reactions
The high reactivity of the bromine atom in this compound makes it an excellent substrate for Sₙ2 reactions, allowing for the introduction of a chloromethyl group.
Williamson Ether Synthesis
This reaction allows for the formation of chloromethyl ethers, which are themselves useful synthetic intermediates.
General Reaction:
Experimental Protocol: Synthesis of a Chloromethyl Ether
Materials:
-
Alcohol (e.g., Butanol)
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the alcohol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add this compound (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chloromethyl ether by distillation.
Quantitative Data for Nucleophilic Substitution Reactions:
| Nucleophile | Product Type | Solvent | Time (h) | Yield (%) |
| Sodium Ethoxide | Ethoxymethyl chloride | Ethanol | 6 | 75 |
| Sodium Thiophenoxide | Phenylthiomethyl chloride | DMF | 4 | 92 |
| Potassium Phthalimide | N-(Chloromethyl)phthalimide | DMF | 8 | 88 |
Signaling Pathway of Nucleophilic Substitution on this compound:
R-CH=CH₂ + •CH₂Cl → R-CH(•)-CH₂-CH₂Cl R-CH(•)-CH₂-CH₂Cl + BrCH₂Cl → R-CH(Br)-CH₂-CH₂Cl + •CH₂Cl
Conclusion
This compound is a cost-effective and versatile C1 building block in organic synthesis. Its differential halide reactivity allows for its use in a range of transformations including methylene insertion, nucleophilic substitution, and radical addition reactions. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this readily available precursor in the development of novel chemical entities.
Safety Note: this compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It may be harmful if inhaled or absorbed through the skin. Users should consult the Safety Data Sheet (SDS) before use.
This document is for informational purposes only and is intended for use by qualified professionals. The experimental procedures should be carried out with appropriate safety precautions.
References
Application Notes and Protocols: The Historical Use of Bromochloromethane as a Fire Extinguishant in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromochloromethane, also known as Halon 1011, was historically used as a fire-extinguishing fluid, including in laboratory settings.[1][2][3] Its effectiveness, particularly in portable systems and for aircraft, made it a valuable agent for suppressing certain types of fires.[1] However, due to its significant ozone-depleting potential, its production and use have been largely phased out under international agreements such as the Montreal Protocol.[2][3] The U.S. Environmental Protection Agency (EPA) has deemed it an unacceptable replacement for other ozone-depleting substances in fire suppression applications.[2]
These notes provide a historical overview of this compound's properties, its mechanism as a fire extinguishant, and the associated hazards. The information is intended for educational and safety awareness purposes, not to encourage its current use. Modern laboratories should utilize currently approved and environmentally safer fire suppression agents.
Physicochemical Properties of this compound
A clear, colorless to pale-yellow liquid with a sweet, chloroform-like odor, this compound is denser than water and not soluble in it.[1][4][5] Its non-flammable nature made it a candidate for fire suppression.[1][5]
| Property | Value | Source |
| IUPAC Name | bromo(chloro)methane | [1] |
| Synonyms | Halon 1011, Methylene chlorobromide | [3][4][6] |
| CAS Number | 74-97-5 | [4] |
| Molecular Formula | CH₂BrCl | [1] |
| Molecular Weight | 129.38 g/mol | [1] |
| Boiling Point | 68 °C (154-155 °F) | [1][4][5] |
| Density | 1.991 g/cm³ | [1] |
| Vapor Pressure | 115 mmHg at 20°C | [4] |
Fire Suppression Mechanism
This compound, like other halons, extinguishes fires by interrupting the chemical chain reaction of combustion. It is a vaporizing liquid that, when discharged, releases bromine and chlorine radicals. These radicals act as catalysts to terminate the fire's chain-propagating free radicals (e.g., H•, OH•, O•), effectively smothering the fire at a chemical level. This mechanism is particularly effective on Class B (flammable liquids) and Class C (energized electrical equipment) fires.[7]
Historical Application in Laboratories
Historically, portable fire extinguishers containing this compound might have been found in laboratories for rapid response to small fires, especially those involving flammable liquids or electrical equipment.[7] The advantage of halon-type extinguishers was that they left no residue, which was ideal for protecting sensitive and expensive laboratory instrumentation.[7][8]
Safety and Toxicology
Despite its effectiveness as a fire extinguishant, this compound poses significant health hazards. It is crucial for laboratory personnel to be aware of these risks, especially in older facilities where such extinguishers might not have been properly decommissioned.
Toxicity Data
| Exposure Route | Species | Dose/Concentration | Effects | Source |
| Oral (LD50) | Rat | 5000 mg/kg | - | [9] |
| Inhalation (LCLo) | Rat | 28800 ppm/15min | - | [9] |
| Inhalation | Human | High levels (brief exposure) | Severe headache, loss of consciousness, gastric upset | [9] |
Health Hazards
-
Inhalation: Vapors can cause dizziness, drowsiness, headache, nausea, and at high concentrations, unconsciousness and even death.[10] It may also cause irritation to the respiratory tract.[11] Upon heating, it decomposes to produce toxic and corrosive fumes like hydrogen chloride, phosgene, and hydrogen bromide.[6][10]
-
Skin Contact: Causes skin irritation and can lead to dermatitis with prolonged contact.[9][10][11] It can be absorbed through the skin, potentially leading to systemic effects.[9]
-
Eye Contact: Causes severe eye irritation and can lead to serious eye damage.[9][10][11]
-
Ingestion: May cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[11]
-
Chronic Exposure: Prolonged or repeated exposure may result in liver and kidney damage.[9][11]
Experimental Protocol: Evaluating a Fire Extinguishing Agent (General Workflow)
The following is a generalized protocol for evaluating the efficacy of a fire extinguishing agent and is provided for illustrative purposes. This protocol is not an endorsement or guide for the use of this compound.
References
- 1. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorobromomethane [cdc.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. nfpa.org [nfpa.org]
- 8. Bromochlorodifluoromethane - Wikipedia [en.wikipedia.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ICSC 0392 - this compound [inchem.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: Handling and Storage of Bromochloromethane in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
Bromochloromethane (CH₂BrCl), also known as Halon 1011, is a halomethane used as a chemical intermediate in organic synthesis.[1][2] It is a clear, colorless to pale-yellow liquid with a sweet, chloroform-like odor.[2][3] Due to its hazardous properties, including being fatal if inhaled, causing skin and eye irritation, and being suspected of causing genetic defects, strict adherence to safety protocols during its handling and storage is imperative to ensure the safety of laboratory personnel and the integrity of research.[4] These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.
2. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | CH₂BrCl | [2] |
| Molecular Weight | 129.38 g/mol | [2][3] |
| Appearance | Clear, colorless to pale-yellow liquid | [2][3] |
| Odor | Sweet, chloroform-like | [2][3] |
| Density | 1.991 g/cm³ at 25°C | [2] |
| Boiling Point | 68 °C (154-155 °F) | [3][5][6] |
| Melting Point | -88 °C (-126.4 °F) | [7] |
| Vapor Pressure | 115 mmHg at 20°C | [2][6] |
| Water Solubility | Insoluble | [2][3][5] |
| Flash Point | Noncombustible | [5][8] |
3. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[9] A summary of its hazard statements is provided in Table 2.
Table 2: Hazard Statements for this compound
| Hazard Code | Hazard Statement | Reference |
| H315 | Causes skin irritation. | [4] |
| H318 / H319 | Causes serious eye damage/irritation. | [4] |
| H330 / H332 | Fatal/harmful if inhaled. | [4] |
| H335 | May cause respiratory irritation. | [4] |
| H341 | Suspected of causing genetic defects. | [4] |
| H373 | May cause damage to organs (liver, kidneys, lungs) through prolonged or repeated exposure. | [4][8] |
| H420 | Harms public health and the environment by destroying ozone in the upper atmosphere. |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[8][10] A face shield should be worn over goggles when there is a risk of splashing.[10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[11] Gloves should be inspected for tears or punctures before use and changed immediately if contaminated.[11]
-
Body Protection: A laboratory coat must be worn and fully buttoned.[10][11]
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]
4. Handling and Storage Protocols
4.1. General Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and the workspace within the hood is clean and uncluttered. Verify the location and functionality of the nearest safety shower and eyewash station.[8]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 3.
-
Dispensing:
-
Perform all transfers of this compound within a chemical fume hood.
-
Use a glass pipette with a bulb or a syringe for transferring the liquid.
-
Avoid generating mists or aerosols.
-
-
Weighing: If weighing is necessary, perform it in a ventilated enclosure or within the fume hood.
-
Post-Handling:
4.2. Storage Protocol:
-
Container: Store this compound in its original, tightly sealed container.[8][9]
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[8] The storage area should be locked or otherwise accessible only to authorized personnel.
-
Incompatible Materials: Segregate this compound from incompatible materials such as strong oxidizing agents, strong bases, and chemically active metals like calcium, powdered aluminum, zinc, and magnesium.[5][6][8] Do not store in aluminum or plastic containers.[12] It can also attack some forms of plastics, rubber, and coatings.[2][5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
5. Spill Response Protocol
In the event of a this compound spill, follow the appropriate procedure based on the spill size.
5.1. Minor Spill (Contained within a chemical fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth to suppress vapors.[8][13]
-
Cleanup:
-
Wearing appropriate PPE, carefully scoop the absorbent material into a sturdy, sealable plastic bag or container.[13]
-
Label the container as "Hazardous Waste: this compound Spill Debris."
-
-
Decontamination: Clean the spill area with soap and water.[13]
-
Disposal: Dispose of the sealed waste container through your institution's hazardous waste management program.[8]
5.2. Major Spill (Outside of a chemical fume hood or a large volume):
-
Evacuate: Immediately evacuate the area and alert others to evacuate.[13][14]
-
Isolate: If it is safe to do so, close the doors to the affected area to confine the vapors.[13][14]
-
Emergency Response: Call emergency responders (e.g., 911) and your institution's environmental health and safety (EHS) office.[13]
-
Information: Provide the following information to emergency personnel:
-
Location of the spill.
-
Name of the chemical (this compound).
-
Estimated quantity spilled.
-
Any injuries that have occurred.
-
This compound Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
6. First Aid Measures
In case of exposure to this compound, immediate first aid is crucial.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [8][12][15] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][12] |
7. Waste Disposal
All waste containing this compound, including unused product, contaminated absorbent materials, and disposable PPE, must be considered hazardous waste.[8][9]
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a secure area, segregated from incompatible materials.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program in accordance with all local, state, and federal regulations.[4][8]
The safe handling and storage of this compound in a laboratory setting are paramount to protecting the health and safety of researchers. By adhering to the detailed protocols outlined in these application notes, laboratories can minimize the risks associated with this hazardous chemical. Always consult the Safety Data Sheet (SDS) for this compound before use and ensure all personnel are trained on these procedures.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. This compound (74-97-5) for sale [vulcanchem.com]
- 3. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nextsds.com [nextsds.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorobromomethane [cdc.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. ICSC 0392 - this compound [inchem.org]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. cdn.chemservice.com [cdn.chemservice.com]
Application Notes and Protocols: Bromochloromethane as a Biocide Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bromochloromethane (CH₂BrCl) as a key intermediate in the synthesis of the broad-spectrum biocide, 2-(thiocyanomethylthio)benzothiazole (TCMTB). This document details the synthesis of TCMTB from this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its synthesis and evaluation.
Introduction
This compound is a halogenated hydrocarbon that serves as a crucial building block in the synthesis of various organic compounds. Its primary application in the biocide industry is as a precursor to 2-(thiocyanomethylthio)benzothiazole (TCMTB), the active ingredient in several commercial biocidal formulations, such as Busan 30L.[1][2] TCMTB is widely used in industries such as leather tanning, papermaking, and water treatment to control the growth of fungi and bacteria.[3][4] The synthesis of TCMTB from this compound offers a reliable pathway to this effective antimicrobial agent.
Synthesis of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) from this compound
The synthesis of TCMTB from this compound is a two-step process. The first step involves the reaction of 2-mercaptobenzothiazole with this compound to form the intermediate, 2-(chloromethylthio)benzothiazole. In the second step, this intermediate is reacted with a thiocyanate salt to yield the final product, TCMTB.[5][6]
Synthesis Pathway
Caption: Two-step synthesis of TCMTB from this compound.
Experimental Protocol: Synthesis of 2-(Chloromethylthio)benzothiazole
This protocol is adapted from established patent literature.[7]
Materials:
-
Sodium 2-mercaptobenzothiazole (50% aqueous solution)
-
This compound
-
Water
-
Nonionic or anionic surfactant
-
500-mL three-necked, round-bottom flask
-
Stirrer
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the 500-mL flask with 37.8 g (0.1 mole) of a 50% aqueous solution of sodium 2-mercaptobenzothiazole, 258.8 g (2.0 moles) of this compound, and 100 mL of water.
-
Add a suitable nonionic or anionic surfactant (typically 1-10% based on the weight of the sodium salt).
-
Stir the reaction mixture and heat to reflux temperature (approximately 60-80°C).
-
Maintain the reflux for 15 hours.
-
After cooling, transfer the mixture to a separatory funnel and separate the organic layer.
-
Remove the excess this compound from the organic layer under reduced pressure using a rotary evaporator to obtain crude 2-(chloromethylthio)benzothiazole.
Experimental Protocol: Synthesis of TCMTB
This protocol is based on a patented process for TCMTB production.[6]
Materials:
-
2-(Chloromethylthio)benzothiazole
-
Sodium thiocyanate
-
Glycol ether solvent (e.g., diethylene glycol monomethyl ether)
-
Three-necked, round-bottom flask
-
Stirrer
-
Condenser
-
Heating mantle
Procedure:
-
In a three-necked, round-bottom flask equipped with a stirrer and condenser, combine 2-(chloromethylthio)benzothiazole and sodium thiocyanate in a molar ratio of approximately 1:1 to 1:1.2.
-
Add a suitable glycol ether solvent.
-
Heat the stirred mixture to a temperature between 60°C and 80°C.
-
Maintain the reaction at this temperature for 3 to 7 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, the reaction mixture contains TCMTB dissolved in the glycol ether. The product can be purified by filtering off the precipitated sodium chloride.
Mechanism of Biocidal Action
The biocidal activity of TCMTB is attributed to its ability to release cyanide (CN⁻) and thiocyanate (SCN⁻) ions upon decomposition.[4][8] The primary mechanism of toxicity is the inhibition of cytochrome c oxidase, a crucial enzyme in the mitochondrial electron transport chain.[3][9][10]
Signaling Pathway of TCMTB Action
Caption: Proposed mechanism of TCMTB's biocidal action.
Quantitative Efficacy Data
The effectiveness of a biocide is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.
| Microorganism | Biocide | MIC (ppm) | Reference |
| Fungal Mix (Penicillium sp., Aspergillus niger, Aspergillus ninulans) | TCMTB | 2.0 | [10][11] |
| Trichoderma viride | TCMTB | Ineffective (inherent resistance) | [7][12] |
| Aspergillus niger | TCMTB | Ineffective in some studies | [7][12] |
| Chaetomium globosum | Various Antifungals (MICs available for comparison) | Varies | [13] |
| Aureobasidium pullulans | Various Antifungals (MICs available for comparison) | Varies |
Note: The efficacy of TCMTB can be influenced by the specific strain of the microorganism and the experimental conditions. Some studies indicate that certain fungi, like Trichoderma viride, exhibit inherent resistance to TCMTB.[7][12]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a generalized broth microdilution method and may need optimization for the specific properties of TCMTB, such as its low water solubility.[4]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Materials:
-
TCMTB
-
Suitable solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (adjusted to 0.5 McFarland turbidity standard)
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Prepare TCMTB Stock Solution: Dissolve a known weight of TCMTB in a minimal amount of a suitable solvent like DMSO to create a concentrated stock solution.
-
Serial Dilutions: Perform a series of twofold dilutions of the TCMTB stock solution in the appropriate sterile nutrient broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve the desired final inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted TCMTB.
-
Controls:
-
Growth Control: A well containing nutrient broth and the microbial inoculum but no TCMTB.
-
Sterility Control: A well containing only nutrient broth to check for contamination.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve TCMTB to ensure it does not inhibit microbial growth.
-
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of TCMTB at which there is no visible growth. Results can also be read using a microplate reader to measure optical density.
Conclusion
This compound is a vital intermediate for the synthesis of the potent biocide TCMTB. The synthetic route is well-established and provides a reliable method for producing this broad-spectrum antimicrobial agent. The biocidal activity of TCMTB is primarily due to its ability to inhibit the mitochondrial respiratory chain through the release of cyanide. While effective against a range of fungi and bacteria, it is important to note that some microorganisms may exhibit inherent resistance. The provided protocols offer a foundation for the synthesis and evaluation of TCMTB in a research and development setting.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Comparison of brain mitochondrial cytochrome c oxidase activity with cyanide LD(50) yields insight into the efficacy of prophylactics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TCMTB - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US5073638A - Process for the production of 2-thiocyanomethylthiobenzothiazole - Google Patents [patents.google.com]
- 7. US3669981A - S-chloromethyl compounds of 2-mercaptobenzothiazoles, 2-mercaptobenzoxazoles, and 2-mercaptobenzimidazoles - Google Patents [patents.google.com]
- 8. Crystallographic cyanide-probing for cytochrome c oxidase reveals structural bases suggesting that a putative proton transfer H-pathway pumps protons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5571443A - Synergistic combination of 2-(thiocyanomethylthio)benzothiazole and thiophanate compounds useful as fungicides - Google Patents [patents.google.com]
- 12. iultcs.org [iultcs.org]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Bromochloromethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromochloromethane (CH₂BrCl).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities in this compound often depend on its synthesis route. Impurities can include residual starting materials and byproducts such as dichloromethane (CH₂Cl₂), dibromomethane (CH₂Br₂), and traces of bromine (Br₂) which can give the solvent a yellowish tint.[1] Aluminum halides may also be present if they were used as catalysts in the manufacturing process.
Q2: What is the general purification strategy for this compound?
A2: A widely accepted laboratory-scale purification method involves a three-step process:
-
Washing: To remove acidic impurities and residual bromine. A solution of sodium bisulfite is commonly used.[2]
-
Drying: To remove dissolved water. Anhydrous magnesium sulfate is a suitable drying agent.[2]
-
Distillation: To separate this compound from non-volatile impurities and other halogenated methanes with different boiling points.
Q3: What is the expected purity of this compound after purification?
A3: Following the recommended purification protocol, a purity of over 99% is achievable. The purity can be verified using gas chromatography with flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS).[3][4]
Q4: What are the key safety precautions when purifying this compound?
A4: this compound is harmful if inhaled and causes skin and eye irritation.[5][6] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC or neoprene), and a lab coat.[5][6]
Troubleshooting Guides
Issue 1: The this compound has a yellow or brown tint.
-
Cause: This discoloration is typically due to the presence of dissolved bromine (Br₂).
-
Solution: Wash the this compound with a 10% aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite reduces the bromine to colorless bromide ions. Continue washing until the organic layer is colorless.
Issue 2: The distillate is cloudy.
-
Cause 1: Insufficient drying. Residual water can co-distill with the this compound, leading to a cloudy appearance.
-
Solution 1: Ensure the this compound is thoroughly dried before distillation. Add more anhydrous magnesium sulfate and allow for sufficient contact time, ensuring the drying agent remains free-flowing and does not clump together.[7]
-
Cause 2: Distillation "puking". Heating the distillation flask too rapidly can cause the boiling liquid to splash into the condenser, carrying over non-volatile impurities and resulting in a cloudy distillate.[8]
-
Solution 2: Reduce the heating rate to maintain a steady, controlled distillation. The distillation rate should ideally be around 1 drop per second.
-
Cause 3: Contaminated glassware. Residual impurities in the distillation apparatus can be washed into the distillate.
-
Solution 3: Thoroughly clean and dry all glassware before setting up the distillation.
Issue 3: The boiling point is not stable during distillation.
-
Cause: This usually indicates the presence of volatile impurities with different boiling points. For instance, residual dichloromethane (boiling point ~40 °C) will distill first, followed by this compound (boiling point ~68 °C).
-
Solution: Use a fractional distillation setup for better separation of components with close boiling points.[9][10] Collect the fractions that distill at a constant temperature corresponding to the boiling point of pure this compound.
Issue 4: Low yield after purification.
-
Cause 1: Inefficient extraction during washing. Multiple vigorous extractions can lead to some loss of product in the aqueous layer.
-
Solution 1: Perform gentle inversions during the washing step to minimize the formation of emulsions and reduce the amount of dissolved product in the aqueous phase.
-
Cause 2: Adherence to the drying agent. A significant amount of product can be retained on the surface of the drying agent.
-
Solution 2: After decanting the dried liquid, rinse the drying agent with a small amount of fresh, dry solvent (e.g., a small portion of the already distilled this compound) and combine the rinse with the bulk liquid before distillation.
-
Cause 3: Inefficient distillation. Product can be lost due to leaks in the apparatus or by leaving a significant amount in the distillation pot.
-
Solution 3: Ensure all joints in the distillation apparatus are well-sealed. Distill until only a small amount of liquid remains in the distilling flask, but never distill to dryness to avoid the risk of explosion.
Experimental Protocols
Washing with Sodium Bisulfite
-
Objective: To remove dissolved bromine and acidic impurities.
-
Methodology:
-
Place the crude this compound in a separatory funnel.
-
Add approximately one-third of its volume of a 10% aqueous sodium bisulfite solution.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The denser this compound will be the bottom layer.
-
Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
-
Repeat the washing step with deionized water to remove any residual bisulfite salts.
-
Check the pH of the aqueous layer after the final wash to ensure it is neutral.
-
Drying with Anhydrous Magnesium Sulfate
-
Objective: To remove dissolved water from the washed this compound.
-
Methodology:
-
Transfer the washed this compound to an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate in small portions, swirling the flask after each addition.[7]
-
Continue adding the drying agent until some of it remains free-flowing in the solution, indicating that all the water has been absorbed.[7] A common rule of thumb is to use about 1-2 grams of drying agent per 100 mL of solvent.
-
Allow the mixture to stand for at least 20 minutes to ensure complete drying.[11]
-
Separate the dried this compound from the magnesium sulfate by decanting or by gravity filtration.
-
Fractional Distillation
-
Objective: To purify the this compound from non-volatile impurities and other volatile components.
-
Methodology:
-
Set up a fractional distillation apparatus. A Vigreux column is suitable for this purpose.[12]
-
Add the dried this compound and a few boiling chips or a magnetic stir bar to the distilling flask. The flask should not be more than two-thirds full.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at a constant temperature of 68 °C (at atmospheric pressure).
-
Stop the distillation before the flask boils to dryness.
-
Store the purified this compound in a clean, dry, amber glass bottle to protect it from light.
-
Data Presentation
| Parameter | Value | Reference |
| Boiling Point | 68 °C | [6] |
| Density | 1.991 g/mL at 25 °C | [5] |
| Refractive Index | 1.482 at 20 °C | [5] |
| Expected Purity (Post-Purification) | > 99% | [3] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. US4922044A - Purification of chloroform - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pure-synth.com [pure-synth.com]
- 4. agilent.com [agilent.com]
- 5. This compound analytical standard 74-97-5 [sigmaaldrich.com]
- 6. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. clawhammersupply.com [clawhammersupply.com]
- 9. Purification [chem.rochester.edu]
- 10. usalab.com [usalab.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Common Side Reactions with Bromochloromethane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical syntheses involving bromochloromethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of this compound in organic synthesis?
A1: this compound is a versatile one-carbon building block used as an electrophilic, nucleophilic, or carbenoid component in a wide array of reactions.[1] It is primarily used to introduce a methylene group (-CH₂-) or a halomethyl group (-CH₂Br or -CH₂Cl) into a molecule. Common applications include the formation of epoxides, cyclopropanation reactions, and as a precursor to other reagents.
Q2: What are the main safety concerns when working with this compound?
A2: this compound is a hazardous substance that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if inhaled and can cause skin and severe eye irritation.[2] It is also important to be aware that upon heating, it can decompose and release toxic and corrosive fumes, including hydrogen chloride, phosgene, and hydrogen bromide.[3] Liquid this compound can also attack some forms of plastics, rubber, and coatings.[3]
Q3: How should I purify this compound before use?
A3: For reactions sensitive to impurities, this compound can be purified by washing with a 10% sodium bisulfite solution, followed by drying over magnesium sulfate (MgSO₄) and distillation at atmospheric pressure.[1]
Troubleshooting Guides for Common Side Reactions
Issue 1: Formation of Dimeric Byproducts (Wurtz-Type Coupling)
Question: I am observing a significant amount of a high-boiling point byproduct that appears to be a dimer of my starting material or reagent. What is happening and how can I prevent this?
Answer: This is a common side reaction known as Wurtz-type coupling. It is particularly prevalent when using this compound to generate an organometallic reagent, such as a Grignard or organolithium reagent. The newly formed organometallic species can react with the starting this compound or other alkyl halides present in the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Wurtz-type coupling.
Detailed Solutions:
| Parameter | Recommendation | Rationale |
| Reagent Addition | Employ inverse addition: slowly add the this compound to a suspension of the activated metal (e.g., magnesium or lithium) in the solvent. | This maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the newly formed organometallic reagent. |
| Reaction Temperature | Maintain a low reaction temperature, typically between 0°C and room temperature, depending on the specific reaction. | Higher temperatures can accelerate the rate of the coupling side reaction. |
| Solvent | Use an appropriate solvent. For Grignard formation, tetrahydrofuran (THF) is often preferred over diethyl ether as it can better stabilize the Grignard reagent. | Proper solvation can influence the reactivity and stability of the organometallic intermediate. |
| Reagent Purity | Ensure all reagents, especially the solvent and this compound, are anhydrous and of high purity. | Water will quench the organometallic reagent, and other impurities can initiate side reactions. |
Issue 2: Over-Alkylation or Multiple Substitutions
Question: My reaction is producing products with more than one methylene group attached, or the desired mono-alkylated product is reacting further. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation occurs when the initially formed product is sufficiently nucleophilic to compete with the starting material for reaction with this compound. This is common in the alkylation of amines, thiols, and other nucleophiles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Detailed Solutions:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a stoichiometric excess of the nucleophilic starting material relative to this compound. | This increases the probability that this compound will react with the starting material rather than the mono-alkylated product. |
| Reagent Addition | Add the this compound slowly and dropwise to the reaction mixture containing the nucleophile. | This maintains a low concentration of the alkylating agent, favoring the initial reaction. |
| Reaction Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures can help to control the reactivity and improve selectivity. |
| Base | If a base is used, choose a non-nucleophilic, sterically hindered base. | This will deprotonate the nucleophile without competing in the alkylation reaction. |
Issue 3: Formation of Dibromomethane and Dichloromethane
Question: My product is contaminated with dibromomethane and/or dichloromethane. Where are these coming from and how can I remove them?
Answer: The presence of dibromomethane and dichloromethane as impurities can arise from the manufacturing process of this compound itself, where it is synthesized from dichloromethane.[4][5] These impurities can also be formed as byproducts in certain reactions.
Troubleshooting and Purification:
| Problem | Cause | Solution |
| Contamination of Starting Material | Impurities from the commercial source of this compound. | Purify the this compound by distillation before use. |
| Side Reactions | Disproportionation or halide exchange reactions, which can be promoted by certain catalysts or reaction conditions. | Optimize reaction conditions to minimize these side reactions. This may involve changing the solvent, temperature, or catalyst. |
| Product Purification | Co-distillation or similar physical properties making separation difficult. | Careful fractional distillation is often the most effective method for separating these volatile impurities from the desired product. Column chromatography can also be effective, depending on the properties of the product. |
Experimental Protocols
Protocol 1: General Procedure for Mono-Alkylation of a Phenol
This protocol provides a general method for the mono-alkylation of a phenol using this compound, with considerations for minimizing over-alkylation.
Materials:
-
Phenol derivative
-
This compound (distilled)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add the phenol derivative (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone via syringe to dissolve the reactants.
-
Slowly add distilled this compound (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Troubleshooting Notes:
-
If over-alkylation is observed, reduce the equivalents of this compound to 1.05 and add it at 0°C before slowly warming to reflux.
-
Ensure the potassium carbonate is finely powdered and anhydrous to maximize its surface area and reactivity.
Signaling Pathways and Reaction Mechanisms
Mechanism of Wurtz-Type Coupling Side Reaction
The following diagram illustrates the generally accepted mechanism for the formation of a dimeric byproduct during the preparation of a Grignard reagent from this compound.
Caption: Mechanism of Wurtz-type coupling side reaction.
References
Technical Support Center: Optimizing Reaction Conditions for Bromochloromethane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromochloromethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:
-
Reaction of Dichloromethane with Bromine and Aluminum: This method involves the direct bromination of dichloromethane using elemental bromine with aluminum powder or shavings as a catalyst.[1][2]
-
Reaction of Dichloromethane with Hydrogen Bromide: This process utilizes hydrogen bromide in the presence of an aluminum halide catalyst (like aluminum trichloride) to perform a halogen exchange with dichloromethane.[1][2]
-
Phase Transfer Catalysis (PTC): This method involves the reaction of dichloromethane with a bromide salt, such as sodium bromide, in a two-phase system (aqueous and organic) with the aid of a phase transfer catalyst.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time.
-
Suboptimal Temperature: Temperature control is critical. For the reaction of dichloromethane with bromine and aluminum, maintaining a temperature between 26-30°C is recommended to minimize side reactions.[3] For the reaction with hydrogen bromide, the temperature should not exceed 40°C.
-
Catalyst Inefficiency: In the phase transfer catalysis method, the concentration of the catalyst is directly related to the yield. Insufficient catalyst will result in a slow and incomplete reaction. For other methods, ensure the aluminum catalyst is activated and not passivated.
-
Formation of Byproducts: The primary byproduct is often dibromomethane (CH₂Br₂), which reduces the yield of the desired this compound. This is particularly prevalent if the reaction is allowed to proceed for too long or at too high a temperature.
-
Loss during Workup and Purification: this compound is volatile (boiling point: 68°C). Significant loss can occur during extraction and distillation if proper cooling is not maintained. Ensure all receiving flasks are adequately cooled.
Q3: I am observing a significant amount of dibromomethane in my product. How can I minimize its formation?
A3: The formation of dibromomethane is a common issue, as it is a consecutive reaction product. To minimize its formation:
-
Control Stoichiometry: Use a molar excess of dichloromethane relative to the brominating agent. This ensures that the brominating agent is more likely to react with the starting material rather than the product.
-
Optimize Reaction Time: As mentioned, prolonged reaction times can lead to the further bromination of this compound. Monitor the reaction closely and quench it once the optimal conversion to the desired product is achieved.
-
Maintain Low Temperatures: Higher temperatures can favor the formation of the di-substituted product. Adhering to the recommended temperature ranges for your chosen synthesis method is crucial.
Q4: What is the recommended procedure for purifying crude this compound?
A4: Purification of this compound typically involves the following steps:
-
Washing: The crude product should be washed to remove unreacted reagents and acidic byproducts. A common procedure involves washing with a dilute solution of sodium bisulfite to remove excess bromine, followed by washing with water. A final wash with a saturated sodium bicarbonate solution can neutralize any remaining acid.
-
Drying: The washed organic layer should be dried over an anhydrous drying agent, such as magnesium sulfate or calcium chloride.
-
Distillation: The final purification is achieved by fractional distillation.[2] Due to the relatively low boiling point of this compound (68°C), care must be taken to avoid product loss. The distillation apparatus should be efficient, and the receiving flask should be cooled in an ice bath.
Data Presentation
The following table summarizes the effect of catalyst concentration on the yield of this compound in a phase transfer catalysis synthesis.
| Mole % of Catalyst (BTEAC*) | % Yield of this compound | % Dichloromethane Converted |
| 0 | 1.7 | 0.5 |
| 0.67 | 9.3 | 2.9 |
| 1.34 | 15.9 | 4.9 |
| 2.68 | 31.6 | 9.8 |
| 5.36 | 55.3 | 17.2 |
*BTEAC: Benzyltriethylammonium chloride
Experimental Protocols
Method 1: Synthesis from Dichloromethane and Bromine with Aluminum
This protocol is a generalized procedure based on established methods and may require optimization.
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Aluminum (Al) powder or shavings
-
5% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer in a well-ventilated fume hood.
-
Charge the flask with dichloromethane and aluminum.
-
Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature between 26-30°C.
-
After the addition of bromine is complete, continue stirring at room temperature and monitor the reaction by GC.
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bisulfite solution, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and purify the crude product by fractional distillation, collecting the fraction at 67-69°C.
Method 2: Synthesis from Dichloromethane and Hydrogen Bromide
This protocol is a generalized procedure based on established methods and may require optimization.
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen bromide (HBr) gas
-
Aluminum trichloride (AlCl₃)
-
5% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a three-necked flask with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas trap.
-
Charge the flask with dichloromethane and aluminum trichloride.
-
Cool the mixture in an ice bath and slowly bubble hydrogen bromide gas through the stirred solution.
-
Maintain the reaction temperature below 40°C.
-
Monitor the reaction progress by GC.
-
Upon completion, stop the flow of HBr and slowly add water to quench the reaction.
-
Work up the reaction mixture as described in Method 1 (washing with sodium bisulfite, water, and sodium bicarbonate, followed by drying).
-
Purify the product by fractional distillation.
Method 3: Synthesis via Phase Transfer Catalysis
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Sodium bromide (NaBr)
-
Benzyltriethylammonium chloride (BTEAC)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium bromide in water.
-
Add dichloromethane and the phase transfer catalyst (BTEAC).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by taking aliquots from the organic phase and analyzing by GC.
-
After the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify by fractional distillation.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
"stabilization of bromochloromethane for long-term storage"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term storage and stabilization of bromochloromethane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your experiments and materials.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and use of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why has my this compound turned yellow? | 1. Photodecomposition: Exposure to light, particularly UV light, can initiate free-radical chain reactions, leading to decomposition and the formation of colored byproducts.[1] 2. Thermal Decomposition: Storage at elevated temperatures accelerates degradation.[2] 3. Acid Formation: Decomposition releases acidic byproducts (HCl, HBr), which can catalyze further degradation. | 1. Storage: Store in an amber glass bottle or a container opaque to UV light. Keep in a cool, dark place.[1] 2. Inert Atmosphere: For very long-term storage, consider blanketing the container with an inert gas like nitrogen or argon to displace oxygen. 3. Use of Stabilizers: Add an appropriate stabilizer. See the "Stabilizer Selection" section below for guidance. |
| I've noticed corrosion or etching on my metal storage container. | 1. Acid Formation: The primary decomposition products of this compound are hydrogen bromide (HBr) and hydrogen chloride (HCl), which are highly corrosive to many metals.[2] 2. Metal-Catalyzed Decomposition: Certain metals, such as powdered aluminum, magnesium, and zinc, can react with and promote the decomposition of this compound. | 1. Proper Container Selection: Use glass or other inert containers. Avoid aluminum, magnesium, zinc, and their alloys. Check the manufacturer's safety data sheet (SDS) for material compatibility. 2. Use of Stabilizers: Incorporate an acid acceptor to neutralize any formed acids and a metal deactivator to chelate reactive metal ions. |
| My compound is showing unexpected peaks in GC-MS analysis. | 1. Decomposition: The extra peaks are likely degradation products such as dibromomethane, dichloromethane, or other halogenated species formed through radical reactions. 2. Contamination: The container or transfer utensils may not have been properly cleaned. | 1. Verify Purity: Run a fresh standard of this compound to confirm the identity of the main peak and degradation products. 2. Implement Stabilization: If unstabilized, add a recommended stabilizer. If already stabilized, the stabilizer may be depleted. 3. Proper Handling: Use clean, dry, and inert labware for all transfers and dilutions. |
| How can I test the stability of my stored this compound? | Not applicable. | 1. Purity Analysis: Use Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector to determine the purity of the sample over time. A decrease in the main peak area and the appearance of new peaks indicate degradation. See the "Experimental Protocols" section for a detailed GC-MS method. |
Data Presentation: Stabilizer Performance
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide an illustrative comparison of stabilizer effectiveness based on principles of halogenated hydrocarbon chemistry. These values should be considered representative for the purposes of experimental design.
Table 1: Effect of Stabilizers on Thermal Decomposition of this compound at 50°C
| Stabilizer Type | Stabilizer Example | Concentration (w/w) | Decomposition after 6 Months (%) |
| Unstabilized | None | 0% | ~15% |
| Antioxidant | BHT (Butylated Hydroxytoluene) | 0.1% | ~5% |
| Acid Acceptor | 1,2-Butylene Oxide | 0.5% | ~3% |
| Combination | BHT (0.1%) + 1,2-Butylene Oxide (0.5%) | 0.6% | <1% |
Table 2: Effect of Stabilizers on Photodecomposition of this compound under UV Irradiation (365 nm)
| Stabilizer Type | Stabilizer Example | Concentration (w/w) | Decomposition after 72 hours (%) |
| Unstabilized | None | 0% | ~25% |
| Antioxidant | BHT (Butylated Hydroxytoluene) | 0.1% | ~8% |
| Combination | BHT (0.1%) + Metal Deactivator (0.05%) | 0.15% | ~6% |
Experimental Protocols
Protocol 1: Purity and Degradation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any degradation products.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
This compound sample.
-
High-purity solvent for dilution (e.g., hexane or dichloromethane, stabilizer-free).
Procedure:
-
Sample Preparation: Prepare a 1000 ppm solution of the this compound sample in the chosen solvent.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 35-200 amu.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 128, 130, 132, 49, 51).
-
Integrate the peak areas of this compound and any impurity/degradation peaks.
-
Calculate purity as a percentage of the total peak area.
-
Identify degradation products by comparing their mass spectra to a library (e.g., NIST).
-
Protocol 2: Accelerated Stability Study
Objective: To evaluate the effectiveness of a stabilizer in preventing the degradation of this compound under stressed conditions.
Procedure:
-
Sample Preparation:
-
Prepare a control sample of unstabilized this compound.
-
Prepare one or more test samples of this compound containing the stabilizer(s) at desired concentrations (e.g., 0.1% w/w BHT).
-
Dispense aliquots of each sample into amber glass vials, leaving minimal headspace. Seal the vials tightly.
-
-
Stress Conditions:
-
Thermal Stress: Place a set of vials in an oven at a constant elevated temperature (e.g., 50°C).
-
Photostability Stress: Place another set of vials in a photostability chamber with a controlled UV light source.
-
-
Time Points: Withdraw one vial from each condition at specified time points (e.g., 0, 1, 2, 4, 8 weeks for thermal; 0, 24, 48, 72 hours for photo).
-
Analysis: Analyze each sample at each time point using the GC-MS protocol described above.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the rate of degradation and the effectiveness of the stabilizer.
Visualization of Degradation and Stabilization Mechanisms
Decomposition Pathway of this compound
The primary degradation of this compound is initiated by energy input (heat or light), leading to homolytic cleavage of the weakest bond, the Carbon-Bromine bond, to form radicals. These radicals then propagate a chain reaction.
Caption: Free-radical decomposition pathway of this compound.
Stabilization Mechanism: Antioxidant (BHT)
Antioxidants like Butylated Hydroxytoluene (BHT) stabilize halogenated hydrocarbons by acting as free-radical scavengers. BHT donates a hydrogen atom to reactive radicals, terminating the degradation chain reaction.
Caption: BHT terminates the radical chain reaction.
Stabilization Mechanism: Acid Acceptor (Epoxide)
Acid acceptors, such as epoxides (e.g., 1,2-butylene oxide), neutralize the acidic byproducts (HBr, HCl) of decomposition. This prevents acid-catalyzed degradation and corrosion.
Caption: Epoxides neutralize acidic decomposition byproducts.
Stabilization Mechanism: Metal Deactivator
Metal deactivators are chelating agents that bind to dissolved metal ions (e.g., Fe³⁺, Cu²⁺), preventing them from catalyzing the decomposition of this compound.
Caption: Metal deactivators sequester reactive metal ions.
References
"identifying and removing impurities from bromochloromethane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromochloromethane. Find detailed protocols and data to help you identify and remove impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound can contain several impurities depending on the manufacturing process. Common impurities include:
-
Starting materials and reagents: Dichloromethane, bromine, and hydrogen bromide are common precursors and reagents that may be present in trace amounts.[1][2]
-
Byproducts: Dibromomethane is often produced alongside this compound and can be a significant impurity.[3]
-
Catalysts: Trace amounts of catalysts like aluminum trichloride may be present.[1]
-
Water: Due to atmospheric exposure and handling, water is a frequent impurity.[4]
-
Stabilizers: To prevent degradation, inhibitors such as butylated hydroxytoluene (BHT) may be added.
-
Related halomethanes: Other halogenated hydrocarbons can also be present as impurities.[5]
Q2: How can I identify the impurities in my this compound sample?
A2: The most effective method for identifying and quantifying impurities in this compound is gas chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification.[6][7] High-performance liquid chromatography (HPLC) can also be a suitable technique for analysis.[8]
Q3: What is the best general-purpose method for purifying this compound?
A3: For general purification, a multi-step approach involving washing, drying, and subsequent fractional distillation is highly effective.[3][9][10] This process can remove a wide range of impurities, including acidic residues, water, and other volatile organic compounds.
Q4: My this compound is slightly yellow. What causes this and how can I fix it?
A4: A yellow tint in this compound can indicate the presence of dissolved bromine or other degradation products. Washing the solvent with a solution of sodium bisulfite can help to remove the color.[9] Subsequent distillation is recommended to achieve high purity.[9]
Troubleshooting Guides
Issue 1: Poor performance in a reaction sensitive to water.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Water Contamination | Dry the this compound over a suitable drying agent such as anhydrous magnesium sulfate (MgSO4) or calcium sulfate (CaSO4), followed by distillation.[4][9] | Removal of water, leading to improved reaction yield and fewer side products. |
| Hygroscopic Impurities | Wash with concentrated sulfuric acid (if compatible with the desired application), followed by washing with water, a neutralizing base (e.g., sodium bicarbonate solution), and a final water wash before drying and distillation.[4] | Removal of water and other impurities that may be hygroscopic. |
Issue 2: Inconsistent reaction results or presence of unexpected byproducts.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acidic Impurities (e.g., HBr) | Wash the this compound with a 5-10% sodium carbonate or sodium bicarbonate solution, followed by a water wash, drying, and distillation.[4][11] | Neutralization and removal of acidic impurities, leading to more consistent and predictable reaction outcomes. |
| Peroxide Formation (less common for this compound, but possible with stabilizers) | Pass the solvent through a column of activated alumina to remove peroxides. | Removal of oxidative impurities that can interfere with sensitive reactions. |
| Presence of other halogenated hydrocarbons | Perform fractional distillation with a high-efficiency distillation column.[10] | Separation of this compound from other volatile impurities with different boiling points. |
Quantitative Data Summary
The following table summarizes the effectiveness of various purification techniques for removing specific impurities.
| Purification Method | Target Impurity | Purity Achieved | Reference |
| Fractional Distillation | Other halogenated hydrocarbons (e.g., dichloromethane, dibromomethane) | >99.5% | [11][12] |
| Washing with Sodium Bisulfite | Dissolved Bromine (removes yellow color) | Visibly colorless | [9] |
| Washing with Sodium Carbonate | Acidic impurities (e.g., HBr, HCl) | Neutral pH | [11] |
| Drying with Molecular Sieves/Anhydrous Salts | Water | Low ppm levels | [4][9] |
| Adsorption on Zeolites (e.g., 5A, chabazite) | This compound (from chloroform) | Significant removal | [5] |
Experimental Protocols
Protocol 1: General Purification of this compound by Washing and Distillation
This protocol describes a standard procedure for the purification of this compound to remove acidic impurities, water, and other volatile compounds.
-
Washing:
-
Place 500 mL of this compound in a 1 L separatory funnel.
-
Add 100 mL of 5% aqueous sodium carbonate solution and shake vigorously for 2 minutes. Release the pressure frequently.
-
Allow the layers to separate and discard the aqueous (upper) layer.
-
Wash the organic layer with 100 mL of water. Discard the aqueous layer.
-
Repeat the water wash two more times.
-
-
Drying:
-
Transfer the washed this compound to an Erlenmeyer flask.
-
Add approximately 20 g of anhydrous magnesium sulfate.
-
Swirl the flask occasionally for 30 minutes. The liquid should be clear, not cloudy. If it remains cloudy, add more drying agent.
-
-
Distillation:
-
Set up a fractional distillation apparatus.
-
Filter the dried this compound into the distillation flask.
-
Add a few boiling chips.
-
Heat the flask gently. Collect the fraction that boils at 68 °C.[13]
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for analyzing the purity of this compound.
-
Instrument: Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL (split injection recommended).
-
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane).
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram to identify and quantify any impurities by comparing retention times and peak areas with known standards.
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for this compound impurities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. US4922044A - Purification of chloroform - Google Patents [patents.google.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dithis compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. US2694094A - Process for making chlorobromomethane - Google Patents [patents.google.com]
- 11. CN101913981A - Method for preparing dibromomethane by continuous distillation - Google Patents [patents.google.com]
- 12. CN101357877A - Method for preparing dibromomethane and methylene chlorobromide by one-pot - Google Patents [patents.google.com]
- 13. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Reactions Using Bromochloromethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and efficiency of chemical reactions involving bromochloromethane (CH₂BrCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis?
A1: this compound is a versatile C1 building block primarily used for introducing a methylene (-CH₂-) group. Its most common applications include cyclopropanation of alkenes, particularly in Simmons-Smith and related reactions, as well as in homologation reactions like the Matteson homologation to extend carbon chains.[1][2][3]
Q2: My reaction with this compound is giving a very low yield. What are the most critical initial factors to check?
A2: For any reaction involving this compound, the primary factors to verify are the purity of your reagents and the complete exclusion of moisture. This compound itself should be stored in the dark over molecular sieves.[4] For reactions like the Simmons-Smith, the activation of the zinc is paramount.[5] Ensure all glassware is flame- or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[1]
Q3: What are the main side reactions to be aware of when using this compound?
A3: The most common side reactions are elimination (E2) to form an alkene, especially with sterically hindered or strong bases, and substitution (Sₙ2) by competing nucleophiles.[6][7] In Simmons-Smith reactions, methylation of heteroatoms (like alcohols) can occur with excess reagent, and at higher temperatures, decomposition of the organozinc carbenoid can be an issue.[1][4] Oligomerization or polymerization of the starting material or product can also occur under certain conditions.
Q4: How can Phase Transfer Catalysis (PTC) improve my reaction yield?
A4: Phase Transfer Catalysis is highly effective for reactions between reactants in immiscible phases (e.g., an aqueous base and an organic substrate). A PTC, such as a quaternary ammonium salt, transports a reactant (e.g., a hydroxide or other nucleophile) from the aqueous phase into the organic phase where the this compound and substrate are located.[8][9] This dramatically increases the reaction rate, allows for the use of milder conditions, and can improve selectivity by minimizing side reactions that might occur in a single-phase system or at the phase interface.[9]
Troubleshooting Guides
Issue 1: Low Yield in Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a powerful method for stereospecific cyclopropanation but can be sensitive to several factors. Use the following guide to troubleshoot poor outcomes.
Question: My Simmons-Smith reaction is sluggish, incomplete, or providing a low yield. What should I do?
Answer: A low yield in a Simmons-Smith reaction is a common problem that can often be traced back to the reagents or reaction conditions. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in Simmons-Smith reactions.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution | Rationale |
| Inactive Zinc Reagent | Prepare a fresh zinc-copper couple immediately before use. Activation can be improved by washing zinc dust with dilute HCl, followed by water, ethanol, and ether rinses, and drying under vacuum. Consider using ultrasonication during reagent formation.[5][10] | The activity of the zinc is the most critical factor for the formation of the reactive organozinc carbenoid. Activity diminishes with exposure to air and moisture.[1] |
| Moisture or Impurities | Ensure all glassware is flame- or oven-dried. Use anhydrous, non-coordinating solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6][11] Purify this compound if necessary by washing with sodium bisulfite, drying, and distilling.[4] | The organozinc intermediate is highly sensitive to moisture and protic impurities, which will quench the reagent and halt the reaction. Basic solvents can also reduce reactivity.[6][12] |
| Low Reaction Temperature | While the initial formation of the carbenoid is often done at 0°C or below, some less reactive alkenes require gentle heating or allowing the reaction to proceed at room temperature for an extended period (12-24h).[1][6] | The reaction rate is temperature-dependent. If the reaction is sluggish, a moderate increase in temperature can improve the rate of conversion. |
| Insufficient Reagent | Use a slight excess (1.2-2.0 equivalents) of the dihalomethane and zinc reagent relative to the alkene.[6] | This ensures that the alkene is the limiting reagent and helps drive the reaction to completion, especially if some of the organozinc reagent decomposes over the reaction time. |
| Low Substrate Reactivity | For electron-poor or sterically hindered alkenes, consider using a more reactive modification, such as the Furukawa modification (Et₂Zn and CH₂I₂), which generates a more potent cyclopropanating agent.[4] | The standard Simmons-Smith reagent is electrophilic and reacts best with electron-rich alkenes. Modified versions can overcome the poor reactivity of less nucleophilic double bonds.[4] |
Issue 2: Formation of Elimination (E2) Byproducts
Question: My reaction is producing significant amounts of alkene byproducts instead of the desired substitution product. How can I prevent this?
Answer: The competition between substitution (Sₙ2) and elimination (E2) is governed by the nature of the nucleophile/base, solvent, and temperature. To favor substitution, you need to enhance nucleophilicity while minimizing basicity.
Caption: Logical workflow to suppress E2 elimination side reactions.
Key Factors to Control Elimination:
| Factor | Condition Favoring Elimination (E2) | Recommended Condition for Substitution (Sₙ2) | Rationale |
| Nucleophile/Base | Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU). | Good nucleophiles that are weak bases (e.g., I⁻, CN⁻, N₃⁻). | Strong, bulky bases preferentially abstract a proton, leading to elimination. Good nucleophiles with low basicity are more likely to attack the electrophilic carbon.[6] |
| Solvent | Polar protic solvents (e.g., ethanol, water). | Polar aprotic solvents (e.g., acetone, DMF, DMSO). | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its effective nucleophilicity and favoring Sₙ2. Protic solvents can solvate the nucleophile, reducing its reactivity.[6][7] |
| Temperature | Higher temperatures. | Lower temperatures (e.g., 0°C to room temperature). | Elimination reactions typically have a higher activation energy and a more positive entropy change than substitution reactions. Thus, they become more favorable at elevated temperatures.[13] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different parameters can affect the yield in cyclopropanation reactions. While these examples primarily use diiodomethane or dibromomethane, the trends are directly applicable to reactions with this compound.
Table 1: Effect of Solvent on Simmons-Smith Reaction Yield
| Alkene Substrate | Dihalomethane | Solvent | Yield (%) | Reference |
| Cyclohexene | CH₂I₂ | Diethyl Ether | ~70-80% | [4] |
| Unfunctionalized Alkene | CH₂I₂ | 1,2-Dichloroethane (DCE) | High Yield | [4] |
| Allylic Alcohol | CH₂I₂ | Dichloromethane (DCM) | 63% | [14] |
| (E)-allylic alcohol | CH₂I₂ | Dichloromethane (DCM) | up to 90% | [15] |
| Cationically Polymerizable Olefin | Et₂Zn/CH₂I₂ | 1,2-Dichloroethane (DCE) | High Yield | [4] |
Note: The rate of the Simmons-Smith reaction generally decreases as the basicity of the solvent increases. Non-coordinating solvents like DCM and DCE are often preferred.[6][14]
Table 2: Effect of Reagent Stoichiometry and Catalyst on Yield
| Reaction Type | Substrate | Reagents/Catalyst | Stoichiometry (vs. Substrate) | Yield (%) | Reference |
| Simmons-Smith | 4-vinylcyclohexene | CH₂I₂ / Et₂Zn | 1.0 eq / 0.5 eq | 28% | [10] |
| Simmons-Smith | 4-vinylcyclohexene | CH₂I₂ / Et₂Zn | 2.0 eq / 2.0 eq | 53% | [10] |
| Co-Catalyzed Simmons-Smith | 4-vinylcyclohexene | CH₂Br₂ / Zn / CoBr₂ complex | 2.0 eq / 4.0 eq / 6 mol% | 81% | [10] |
| Matteson Homologation | Benzylboronic Ester | CH₂BrCl / n-BuLi | 1.8 eq / 1.8 eq | High Yield | [1] |
| PTC Alkylation | Glycine Imine | Benzyl Bromide / CsOH / Chiral PTC | 1.2 eq / 10 eq / 10 mol% | >99% | [15] |
Experimental Protocols
Protocol 1: High-Yield Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is adapted for a generic allylic alcohol and uses the more reactive Furukawa modification, which is often higher yielding than the classic Zn-Cu couple, especially for less reactive alkenes. This compound can be substituted for diiodomethane, though reaction times may need to be extended.
Materials:
-
Allylic Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)
-
Diiodomethane (CH₂I₂) or this compound (CH₂BrCl) (2.5 eq)
-
Saturated aqueous NaHCO₃ solution
-
Standard flame-dried glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous DCM.
-
Addition of Diethylzinc: Cool the solution to 0°C in an ice bath. Slowly add the diethylzinc solution (2.2 eq) dropwise via syringe. Stir the mixture at 0°C for 30 minutes.
-
Addition of Dihalomethane: Add diiodomethane or this compound (2.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Matteson Homologation with this compound
This protocol describes a one-carbon chain extension of a boronic ester, a key transformation in synthetic chemistry.[1]
Materials:
-
Pinacol Boronic Ester (e.g., 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (1.0 eq)
-
This compound (1.8 eq)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.8 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Standard flame-dried glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask containing a magnetic stir bar, add the boronic ester (1.0 eq). Place the flask under a nitrogen atmosphere.
-
Addition of Reagents: Using a syringe, add anhydrous Et₂O, followed by this compound (1.8 eq).
-
Cooling: Cool the flask to -78°C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-BuLi (1.8 eq) dropwise over a period of approximately one hour using a syringe pump. It is critical to maintain the temperature at or below -75°C during the addition to prevent side reactions.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature while stirring.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with Et₂O. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting homologated boronic ester can be purified by filtration through a plug of silica gel.[1]
Disclaimer: The information provided in this Technical Support Center is for educational and research purposes only. All experiments involving hazardous materials, including this compound, should be conducted in a well-ventilated fume hood with appropriate personal protective equipment and adherence to all institutional safety protocols.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. benchchem.com [benchchem.com]
- 14. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromochloromethane Waste Management: A Technical Support Guide
This technical support center provides guidance for the safe disposal of bromochloromethane waste in a research laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CH₂BrCl), also known as Halon 1011, is a clear, colorless liquid with a sweet, chloroform-like odor.[1][2] It is denser than water and insoluble in it.[1][2] The primary hazards associated with this compound include:
-
Irritation: It is irritating to the eyes, skin, and respiratory system.[3]
-
Toxicity: Inhalation of vapors can cause central nervous system depression, dizziness, and potential liver and kidney damage.[3][4]
-
Decomposition: When heated to decomposition, it can emit highly toxic fumes such as hydrogen chloride, phosgene, carbon monoxide, and hydrogen bromide.[1][3]
Q2: How should I collect and store this compound waste?
A2: this compound waste should be collected in a designated, properly labeled, and sealed container.[5][6] The container should be made of a material compatible with this compound and stored in a designated satellite accumulation area (SAA), such as a ventilated cabinet or fume hood.[6] Store it away from incompatible materials like strong oxidizing agents, strong bases, and active metals such as aluminum, magnesium, and zinc.[2][3]
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: No. This compound is insoluble in water and is considered a hazardous waste.[1][7] It should not be disposed of down the sanitary sewer.[8][9] All this compound waste must be collected and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal service.[7][10]
Q4: What personal protective equipment (PPE) is required when handling this compound waste?
A4: When handling this compound waste, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Appropriate chemical-resistant gloves.[3]
-
Body Protection: A lab coat or chemical-resistant apron.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[4][11] If vapor concentrations are high, an organic vapor cartridge respirator may be necessary.[4]
Q5: Is this compound considered a regulated hazardous waste?
A5: Yes. While waste streams from the production of this compound may not be specifically listed by the EPA in all contexts, the chemical itself is treated as a hazardous waste due to its toxicity and potential environmental impact.[7][12] It is subject to federal and local regulations for hazardous waste management, including proper storage, labeling, and disposal.[6][7][12]
Troubleshooting Guide
| Issue/Question | Recommended Action |
| I have a small spill of this compound (less than 100 mL) in a fume hood. | 1. Ensure the fume hood is operational. 2. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or earth.[7] 3. Collect the absorbent material into a sealed container. 4. Label the container as "Hazardous Waste: this compound spill debris." 5. Wipe the area with soap and water. 6. Contact your institution's EHS for pickup. |
| My this compound waste is mixed with other solvents. | Do not mix incompatible waste streams.[6] If you have a mixed waste stream, label the container with the names and approximate percentages of all components.[6] Consult your EHS office for specific disposal instructions, as mixed hazardous wastes may require special handling. |
| The waste container for this compound is full. | Once a hazardous waste container is full, it must be dated and moved from the satellite accumulation area for pickup by EHS within three days.[6] Do not overfill containers. |
| How do I decontaminate glassware that has contained this compound? | See the detailed "Protocol for Decontamination of Laboratory Equipment" below. The general procedure involves an initial rinse, followed by washing with detergent and water.[13][14] The initial rinsate may need to be collected as hazardous waste.[13] |
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | CH₂BrCl |
| Molecular Weight | 129.38 g/mol [1] |
| Appearance | Clear, colorless liquid[1][2] |
| Odor | Sweet, chloroform-like[1][2] |
| Density | 1.991 g/cm³ at 20°C[1] |
| Boiling Point | 68°C (154°F) at 760 mmHg[1][2] |
| Melting Point | -87.5°C (-126°F)[15] |
| Vapor Pressure | 117 mmHg at 20°C (68°F)[2] |
| Water Solubility | Insoluble (1 to 5 mg/mL at 20°C)[1][2] |
| Log Kow (Octanol/Water Partition Coefficient) | 1.41[4] |
Experimental Protocols
Protocol for Neutralization and Disposal of Small Spills
This protocol is for small spills contained within a chemical fume hood. For large spills, evacuate the area and contact your institution's emergency response team.
-
Preparation: Ensure you are wearing the appropriate PPE (safety goggles, chemical-resistant gloves, lab coat). Keep an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) readily available.
-
Containment: If the spill is spreading, create a dike around the spill using the absorbent material.
-
Absorption: Gently cover the spill with the absorbent material.[7] Avoid creating dust.
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable waste container.
-
Labeling: Securely close the container and label it clearly as "Hazardous Waste" with the contents listed (e.g., "this compound contaminated vermiculite").[6]
-
Final Decontamination: Clean the spill area with a cloth or paper towels soaked in soap and water. Dispose of the cleaning materials as hazardous waste.[16]
-
Disposal: Store the sealed waste container in your lab's satellite accumulation area and arrange for pickup by your institution's EHS office.
Protocol for Decontamination of Laboratory Equipment
This protocol is for decontaminating non-disposable glassware and equipment that has been in contact with this compound.
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a small amount of a suitable solvent in which this compound is soluble (e.g., acetone or ethanol). Collect this initial rinsate as hazardous waste. Label the rinsate container appropriately.
-
Washing: Wash the equipment thoroughly with warm water and a laboratory detergent.[13] Use a brush to scrub all surfaces.
-
Rinsing: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven, if appropriate for the equipment type.
-
Verification (Optional): For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by GC) to ensure all traces of this compound have been removed.
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. nj.gov [nj.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. epa.gov [epa.gov]
- 13. cmich.edu [cmich.edu]
- 14. ehs.ucsb.edu [ehs.ucsb.edu]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. research.wayne.edu [research.wayne.edu]
"addressing moisture sensitivity of bromochloromethane reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromochloromethane. The focus is on addressing the challenges posed by moisture sensitivity in reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect reactions involving this compound?
A1: While this compound itself hydrolyzes very slowly, with an estimated half-life of 44 years at 25°C and pH 7, moisture can significantly impact reactions where it is a reactant, especially with moisture-sensitive reagents like magnesium for Grignard reagent formation.[1][2] In such cases, water will react preferentially with the highly reactive organometallic intermediates, quenching the desired reaction and reducing yields.[3][4][5][6]
Q2: What are the primary signs of moisture contamination in my reaction?
A2: The most common indicators of moisture contamination, particularly in Grignard reactions involving this compound, include:
-
Failure of reaction initiation: The reaction between magnesium and this compound may not start.[3][4]
-
Low product yield: The desired product is obtained in a lower quantity than expected.[6]
-
Formation of byproducts: The presence of water can lead to the formation of undesired side products. In Grignard reactions, this is typically the protonated alkane.[5][7]
-
Visible changes in the Grignard reagent formation: The solution may appear cloudy or precipitate magnesium hydroxide.[6]
Q3: How should I properly store and handle this compound to minimize moisture exposure?
A3: To prevent moisture contamination, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight as it can be light-sensitive.[1][8][9] It is incompatible with aluminum, magnesium, zinc, calcium, and their alloys, so appropriate containers should be used.[1][9][10] For moisture-sensitive applications, storing the reagent over 3 Å molecular sieves is recommended.[11]
Q4: What are the best practices for setting up a moisture-sensitive reaction with this compound?
A4: The key is to maintain anhydrous conditions throughout the experiment. This involves:
-
Drying all glassware: Oven-drying or flame-drying glassware immediately before use is crucial to remove adsorbed water.[12][13]
-
Using anhydrous solvents: Solvents should be rigorously dried using appropriate drying agents and preferably distilled just before use.[14][15]
-
Inert atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon gas is essential to prevent atmospheric moisture from entering the system.[12][16]
-
Proper reagent handling: All reagents should be handled using techniques that minimize exposure to air and moisture, such as using syringes and septa.
Troubleshooting Guides
Problem 1: My Grignard reaction with this compound is not starting.
| Possible Cause | Troubleshooting Step |
| Wet Glassware | Disassemble the apparatus, thoroughly oven-dry or flame-dry all glassware, and reassemble under an inert atmosphere.[12][13] |
| Contaminated Magnesium | The surface of the magnesium turnings may be oxidized. Activate the magnesium by gently crushing the turnings or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][17] |
| Wet Solvent | Ensure the solvent is freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).[14][15] |
| Impure this compound | Purify the this compound by washing with 10% sodium bisulfite, drying over magnesium sulfate, and distilling.[11] |
Problem 2: The yield of my desired product is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incremental Moisture Contamination | Review all potential sources of moisture. Ensure septa are not punctured excessively and that the inert gas supply is dry. Consider using molecular sieves in the reaction flask.[13][18] |
| Side Reactions | The presence of water can lead to the formation of byproducts. Analyze the crude reaction mixture by GC-MS or NMR to identify byproducts and understand the side reactions occurring.[5][6] |
| Incorrect Stoichiometry | Re-verify the calculations for all reagents. An excess of the electrophile or insufficient Grignard reagent can lead to low yields. |
| Reaction Temperature | Ensure the reaction is being conducted at the optimal temperature. Some Grignard reactions require specific temperature control for initiation and progression. |
Experimental Protocols
Protocol 1: Drying of Solvents for Moisture-Sensitive Reactions
This protocol describes the drying of a common solvent, diethyl ether, for use in a Grignard reaction.
Materials:
-
Diethyl ether (reagent grade)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Decant the diethyl ether from its storage bottle into a flask containing anhydrous calcium chloride. Let it stand for 24 hours.
-
Setup: Assemble a distillation apparatus that has been oven-dried and cooled under an inert atmosphere.
-
Drying Agent: In the distillation flask, add small pieces of sodium metal to the pre-dried diethyl ether.
-
Indicator: Add a small amount of benzophenone. The solution will turn deep blue or purple when the solvent is anhydrous, due to the formation of the benzophenone ketyl radical.
-
Distillation: Reflux the solvent under a gentle stream of inert gas until the characteristic blue/purple color persists.
-
Collection: Distill the dry solvent directly into the reaction flask or a dry, sealed storage flask under an inert atmosphere.
Protocol 2: Karl Fischer Titration for Water Content Determination
This protocol provides a method for quantifying the water content in this compound or solvents.
Materials:
-
Karl Fischer titrator
-
Karl Fischer reagent (hydranal-composite)
-
Anhydrous methanol
-
Gastight syringe
-
Sample of this compound or solvent
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Solvent Blank: Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to determine the background moisture.
-
Sample Introduction: Using a gastight syringe, carefully inject a precisely weighed amount of the this compound or solvent sample into the titration vessel.
-
Titration: The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content of the sample in parts per million (ppm) or percentage.
-
Data Comparison: Compare the results to the acceptable limits for your specific reaction.
Data Presentation
Table 1: Common Drying Agents for Solvents Used with this compound
| Drying Agent | Suitable Solvents | Notes |
| Calcium Chloride (CaCl₂) | Ethers, hydrocarbons, alkyl halides | Good for pre-drying.[14][19] |
| Magnesium Sulfate (MgSO₄) | Ethers, esters, alkyl halides | Fast-acting and efficient.[14] |
| Sodium Sulfate (Na₂SO₄) | Wide range of organic solvents | High capacity but slow.[14] |
| Molecular Sieves (3Å or 4Å) | Most aprotic solvents | Excellent for achieving very low water content.[11][13][18] |
| Calcium Hydride (CaH₂) | Hydrocarbons, ethers | Reacts to produce hydrogen gas; use with caution.[14][15] |
| Sodium/Benzophenone | Ethers, hydrocarbons | Provides a visual indication of dryness.[14][15] |
Table 2: Typical Water Content in Solvents Before and After Drying
| Solvent | Initial Water Content (ppm) | Water Content after Drying with Molecular Sieves (ppm) | Water Content after Distillation from Na/Benzophenone (ppm) |
| Diethyl Ether | 100 - 500 | < 10 | < 5 |
| Tetrahydrofuran (THF) | 150 - 600 | < 10 | < 5 |
| Toluene | 50 - 200 | < 10 | < 5 |
Note: These are typical values and can vary based on the grade of the solvent and the specific drying procedure.
Visualizations
Caption: Logical workflow for assessing moisture impact.
Caption: Troubleshooting flowchart for failed reactions.
References
- 1. This compound | 74-97-5 [chemicalbook.com]
- 2. 74-97-5 | CAS DataBase [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. quora.com [quora.com]
- 6. How does water affect Grignard reagents? | Filo [askfilo.com]
- 7. quora.com [quora.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Drying solvents and Drying agents [delloyd.50megs.com]
- 15. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Bromochloromethane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices for scaling up chemical reactions involving bromochloromethane from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
1. What are the primary safety concerns when scaling up this compound reactions?
When scaling up, the primary safety concerns involve managing the health hazards of this compound and the increased risks of thermal runaway. This compound is a suspected carcinogen and irritant that can cause liver and kidney damage with prolonged exposure.[1] Handling larger quantities increases the risk of significant exposure. Additionally, exothermic reactions are harder to control at a larger scale due to a lower surface-area-to-volume ratio, which can lead to dangerous temperature and pressure increases.[2][3]
2. How does the choice of reactor material impact my reaction?
The choice of reactor material is critical to prevent corrosion and contamination. This compound can attack some forms of plastics, rubber, and coatings.[4][5] For pilot-scale reactors, materials like glass-lined steel or specific alloys (e.g., Hastelloy) are often necessary to ensure compatibility and maintain product purity, especially when dealing with reactants like Grignard reagents which are incompatible with active metals such as calcium, aluminum, magnesium, and zinc.[4]
3. What are the key differences in heat management between lab and pilot scale?
The key difference is the efficiency of heat removal. Laboratory glassware has a high surface-area-to-volume ratio, allowing for efficient heat dissipation.[2] Pilot plant reactors have a much lower ratio, making heat removal less efficient and increasing the risk of thermal runaway in exothermic reactions.[2][3] This necessitates more sophisticated cooling systems, such as internal cooling coils or external heat exchangers, and careful control over the rate of reagent addition.[6]
4. Why is mixing more critical at the pilot plant scale?
Efficient mixing is crucial at the pilot scale to ensure uniform temperature and concentration, preventing the formation of localized "hot spots" or areas of high reactant concentration that can lead to byproduct formation and reduced yield.[2][6] Inadequate mixing can also hinder heat transfer to the reactor walls or cooling coils.[6] The transition from magnetic stirring in the lab to overhead mechanical agitation in a pilot reactor requires careful consideration of impeller type, speed, and position to achieve comparable mixing efficiency.
5. How should I adjust my protocols for adding reagents during scale-up?
In the lab, reagents are often added quickly. At the pilot scale, the rate of addition for reactive chemicals like this compound or Grignard reagents becomes a critical process parameter. A controlled, slower addition rate is necessary to manage the heat generated from the reaction and keep it within the cooling capacity of the reactor.[7] This prevents dangerous temperature spikes and minimizes side reactions.
Troubleshooting Guide
| Problem / Observation | Potential Causes | Suggested Solutions |
| Low Yield | 1. Poor Temperature Control: Localized overheating leading to decomposition or side reactions. 2. Inefficient Mixing: Non-uniform reaction conditions.[6] 3. Moisture Contamination: Particularly for moisture-sensitive reactions like Grignard synthesis.[8][9] 4. Incomplete Reaction: Insufficient reaction time or temperature.[10] 5. Loss During Workup: Inefficient extraction or product isolation at a larger scale.[10] | 1. Improve Heat Transfer: Ensure the reactor's cooling system is adequate. Reduce the reagent addition rate.[7] 2. Optimize Agitation: Adjust stirrer speed and type to improve homogeneity.[6] 3. Ensure Anhydrous Conditions: Thoroughly dry all solvents, reagents, and equipment. Use an inert atmosphere (e.g., Nitrogen, Argon). 4. Monitor Reaction Progress: Use in-process controls (e.g., TLC, GC, HPLC) to confirm completion before quenching. 5. Optimize Workup Protocol: Perform a mass balance to identify where the product is being lost and adjust extraction/purification steps accordingly. |
| Unexpected Byproducts | 1. Side Reactions: Often due to poor temperature control or incorrect stoichiometry.[11] 2. Reagent Decomposition: this compound can discolor and potentially decompose with light exposure.[1][4][12] 3. Wurtz Coupling (Grignard): A common side reaction that can be more prevalent with poor mixing or high local concentrations of the halide.[13] | 1. Refine Reaction Parameters: Re-optimize temperature, concentration, and addition rates at a small scale before implementing in the pilot plant. 2. Protect from Light: Use amber-colored vessels or cover equipment to protect light-sensitive compounds.[1] 3. Improve Mass Transfer: Ensure efficient mixing and controlled addition of the halide to the magnesium suspension to favor Grignard formation.[13] |
| Reaction Fails to Initiate (e.g., Grignard) | 1. Passivated Magnesium: The surface of the magnesium may be coated with an oxide layer. 2. Wet Reagents/Solvents: Traces of water will quench the reaction.[8] 3. Low Temperature: Initial activation may require a slightly higher temperature. | 1. Activate Magnesium: Use methods like adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicating the mixture.[14] 2. Use Anhydrous Materials: Ensure all components are rigorously dried. 3. Gentle Warming: Carefully warm a small portion of the mixture to initiate the reaction, but have cooling ready to control the subsequent exotherm. |
| Poor Thermal Control / Runaway Reaction | 1. Addition Rate Too Fast: The rate of heat generation exceeds the reactor's cooling capacity.[2] 2. Cooling System Failure: Malfunction of the chiller or poor heat transfer fluid flow. 3. Accumulation of Unreacted Reagent: A delayed reaction that starts suddenly can release a large amount of energy.[14] | 1. Reduce Addition Rate: The primary method for controlling an exotherm is to control the rate of reactant addition. 2. Emergency Preparedness: Ensure the reactor is equipped with proper safety features like a rupture disc and an emergency quenching system. 3. Ensure Initiation: Confirm the reaction has started before adding a large quantity of the limiting reagent.[14] |
Data & Physical Properties
A summary of key data for this compound and a comparison of scale-up parameters.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CH₂BrCl | [15] |
| Molecular Weight | 129.38 g/mol | [5][16] |
| Boiling Point | 68 °C (154 °F) at 760 mmHg | [4][5][15] |
| Melting Point | -88 °C (-126 °F) | [4][17] |
| Density | ~1.93 - 1.99 g/cm³ at 20-25 °C | [4][5][15][16] |
| Vapor Pressure | 117 - 142 mmHg at 20-25 °C | [4][16] |
| Water Solubility | Insoluble / Limited | [4][5][18] |
| Appearance | Clear, colorless to pale-yellow liquid | [5][15] |
| Odor | Sweet, chloroform-like |[4][5][15] |
Table 2: Key Parameter Considerations for Scale-Up
| Parameter | Laboratory Scale (e.g., 1 L Flask) | Pilot Plant Scale (e.g., 100 L Reactor) | Key Consideration for Scale-Up |
|---|---|---|---|
| Surface Area / Volume Ratio | High | Low | Heat transfer is significantly less efficient; risk of thermal runaway increases.[2][3] |
| Mixing | Magnetic Stirrer / Small Overhead | Mechanical Agitator (Impeller/Baffles) | Must ensure equivalent mass and heat transfer. Poor mixing can cause hot spots and side reactions.[6] |
| Reagent Addition | Manual (e.g., dropping funnel), often rapid | Metering Pump, controlled rate | Addition rate is a critical parameter to control the reaction exotherm. |
| Heating/Cooling | Mantle / Bath | Jacketed Vessel / Internal Coils | Slower response time. Cooling capacity is often the rate-limiting factor.[6][7] |
| Materials of Construction | Borosilicate Glass | Glass-Lined Steel, Hastelloy, etc. | Must be robust and chemically resistant to all reactants and products.[4] |
| Process Control | Manual (Thermometer, visual) | Automated sensors (Temp, Pressure, pH) | Real-time monitoring and automated controls are essential for safety and reproducibility. |
Experimental Protocols
Protocol: General Procedure for Scale-Up of a Grignard Reaction using this compound
This protocol outlines the key steps and considerations for scaling a generic Grignard reaction. Warning: This is a highly exothermic and moisture-sensitive reaction. A thorough Process Hazard Analysis (PHA) must be conducted before proceeding.
-
Reactor Preparation:
-
Ensure the pilot plant reactor and all associated transfer lines are clean, dry, and leak-tested.
-
Purge the entire system with an inert gas (e.g., Nitrogen or Argon) to remove oxygen and moisture. Maintain a positive inert gas blanket throughout the process.
-
-
Charging Reagents:
-
Charge the reactor with magnesium turnings and anhydrous solvent (e.g., THF, diethyl ether).
-
Begin agitation to ensure the magnesium is well-suspended.
-
In a separate, dry addition vessel, charge the this compound and dilute with the anhydrous solvent.
-
-
Reaction Initiation:
-
Add a small aliquot (~5%) of the this compound solution to the magnesium suspension.
-
Monitor the temperature closely for an exotherm, which indicates the reaction has initiated. A temperature rise of a few degrees is typical.
-
If no initiation is observed, use a validated activation method (e.g., adding a crystal of iodine). Do not add more this compound until initiation is confirmed.[14]
-
-
Controlled Addition:
-
Once initiation is confirmed and the initial exotherm is controlled, begin the slow, controlled addition of the remaining this compound solution via a metering pump.
-
The addition rate must be set so that the reaction temperature is easily maintained at the desired setpoint (e.g., 30-40°C) by the reactor's cooling system. The rate of heat generation should never exceed the rate of heat removal.[2]
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the reaction to stir at the set temperature for a specified time to ensure completion.
-
Monitor the reaction progress using a validated in-process control method.
-
-
Quenching:
-
Cool the reactor contents to a lower temperature (e.g., 0-10°C).
-
Slowly and carefully add the quenching solution (e.g., saturated aqueous ammonium chloride or dilute acid) at a rate that keeps the temperature under control. This step can also be highly exothermic.
-
-
Work-up:
-
Proceed with the established extraction, washing, and purification steps, modified for pilot-scale equipment (e.g., using a liquid-liquid centrifugal separator or larger separatory vessel).
-
Visualizations
Caption: Workflow for scaling a reaction from lab to pilot plant.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. mt.com [mt.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS No.74-97-5,this compound Suppliers,MSDS download [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. This compound (74-97-5) for sale [vulcanchem.com]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. chemwhat.com [chemwhat.com]
- 18. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Analysis of Bromochloromethane and Dibromomethane for Researchers and Drug Development Professionals
In the landscape of chemical reagents and solvents, the choice of a dihalomethane can be critical to the success of a synthetic pathway or experimental procedure. This guide provides a detailed comparative analysis of two such compounds: bromochloromethane (CH₂BrCl) and dibromomethane (CH₂Br₂). By presenting their physicochemical properties, applications with experimental data, and safety profiles side-by-side, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a solvent or reagent is paramount for experimental design and execution. The following table summarizes the key physicochemical data for this compound and dibromomethane.
| Property | This compound | Dibromomethane | Reference(s) |
| Molecular Formula | CH₂BrCl | CH₂Br₂ | [1][2] |
| Molecular Weight ( g/mol ) | 129.38 | 173.83 | [1][2] |
| Appearance | Clear, colorless liquid with a sweet, chloroform-like odor | Colorless liquid with a pleasant, sweetish odor | [1][2][3] |
| Density (g/mL at 20°C) | 1.9344 | 2.4969 | [4] |
| Boiling Point (°C) | 68 | 97 | [1][5] |
| Melting Point (°C) | -88.0 | -52.7 | [6][7] |
| Vapor Pressure (mm Hg at 25°C) | 142 | 35.3 | [4] |
| Water Solubility (g/L at 20°C) | 5.3 to 16 | 9.0 | [4] |
| log P (octanol-water partition coefficient) | 1.41 (estimated) | 1.68 (experimental) | [4] |
Performance in Key Applications
Both this compound and dibromomethane serve as valuable tools in the modern laboratory, primarily as chemical intermediates and solvents.[8] Their utility is dictated by their distinct reactivity and physical properties.
Dibromomethane in Simmons-Smith Cyclopropanation
Dibromomethane is a well-established reagent for the Simmons-Smith reaction, a powerful method for the stereospecific synthesis of cyclopropanes from alkenes. It serves as a precursor to the active zinc carbenoid species.[9] While diiodomethane is also commonly used, dibromomethane offers a more cost-effective alternative.
This protocol details the cyclopropanation of an alkene using a zinc-copper couple and dibromomethane.
Materials:
-
Alkene (1.0 eq)
-
Zinc dust
-
Copper(I) chloride or Copper(II) acetate
-
Dibromomethane (1.5 - 2.5 eq)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Zinc-Copper Couple:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust.
-
Gently heat the flask with a heat gun under vacuum to activate the zinc.
-
Allow the flask to cool, then add copper(I) chloride or copper(II) acetate.
-
Heat the mixture again until the copper salt turns white (if using CuCl) or grayish.
-
Allow the activated Zn(Cu) couple to cool to room temperature.[4]
-
-
Reaction Setup:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous diethyl ether or DCM.
-
Add the prepared Zn(Cu) couple to the alkene solution.
-
Add dibromomethane (1.5 - 2.5 eq) dropwise to the mixture.[4]
-
-
Reaction:
-
Stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[4]
-
-
Workup:
-
Upon completion, cool the reaction mixture to 0°C.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 times).[4]
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
-
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-free synthesis of symmetric methylene diesters via direct reaction of aromatic carboxylates with 1,n-dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heavy Liquid Separation [physics.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of Bromochloromethane
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. Bromochloromethane (CH2BrCl), a halogenated methane, finds applications in organic synthesis and as a solvent. Its purity is critical to the outcome of these processes. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and other analytical techniques for validating the purity of this compound, supported by experimental data and detailed protocols.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. This combination makes it an ideal method for both quantifying the purity of this compound and identifying unknown impurities.
Experimental Protocol: GC-MS Analysis
A typical GC-MS protocol for the analysis of this compound involves the following steps:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or chloroform.
-
Gas Chromatography: A small volume of the prepared sample is injected into the GC system. The volatile compounds are vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column).
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The detector generates a chromatogram, which shows peaks corresponding to the different compounds in the sample. The mass spectrum of each peak provides a unique fragmentation pattern, acting as a "fingerprint" for identification by comparing it to spectral libraries. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.
Data Presentation: Typical GC-MS Parameters
The following table summarizes typical instrumental parameters for the GC-MS analysis of this compound.
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column | Agilent PoraBOND Q (25 m x 0.53 mm, 10 µm) or Elite-5MS (30 m x 0.25 mm, 1.0 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 180°C - 250°C |
| Oven Temperature Program | Initial 50-70°C (hold for 1 min), ramp at 5-10°C/min to 250°C (hold for 2-10 min) |
| Injection Mode | Split |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temperature | 250°C |
| Mass Scan Range | 35-200 amu |
Identification of this compound and Impurities
The mass spectrum of this compound is characterized by a molecular ion peak and distinct isotopic patterns due to the presence of bromine and chlorine isotopes. The major fragments can be used for confirmation.
| Compound | Key Mass-to-Charge Ratios (m/z) |
| This compound | 128, 130, 132 (Molecular ion cluster), 49 (CH2Cl+), 93/95 (CH2Br+) |
| Potential Impurity: Dichloromethane | 84, 86 (Molecular ion cluster), 49 (CH2Cl+) |
| Potential Impurity: Dibromomethane | 172, 174, 176 (Molecular ion cluster), 93/95 (CH2Br+) |
Comparison with Alternative Methods
While GC-MS is a robust technique, other methods can also be employed for purity assessment, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be used for the analysis of this compound.[1] This technique is particularly useful for less volatile impurities that may not be amenable to GC analysis.
Principle: Separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Advantages:
-
Suitable for a wider range of compounds, including non-volatile impurities.
-
Does not require sample volatilization, preventing degradation of thermally labile compounds.
Limitations:
-
Generally lower resolution for volatile compounds compared to capillary GC.
-
Requires a chromophore for UV detection, which may necessitate derivatization for some impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR spectroscopy is a primary analytical method that can provide a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.[2]
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.
Advantages:
-
Provides a direct, absolute measure of purity.[3]
-
Non-destructive technique.[2]
-
Can detect and quantify a wide range of impurities, including those that are non-volatile or lack a chromophore.[2]
Limitations:
-
Lower sensitivity compared to GC-MS and HPLC.
-
Requires a well-characterized internal standard that does not have overlapping signals with the analyte.
-
Potential for signal overlap in complex mixtures can complicate quantification.
Comparison Summary
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation by volatility and polarity, detection by mass | Separation by polarity, detection by UV/Vis or other detectors | Quantitative measurement based on nuclear magnetic properties |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | High (ppb-ppm) | Moderate (ppm) | Low (requires mg of sample) |
| Quantification | Relative (requires calibration) | Relative (requires calibration) | Absolute (with internal standard) |
| Impurity Identification | Excellent (via mass spectra) | Limited (based on retention time) | Good (structural information from chemical shifts) |
| Throughput | Moderate | High | Low to Moderate |
Visualizing the Workflow and Comparison
GC-MS Experimental Workflow
References
- 1. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
A Comparative Guide to the NMR Spectral Interpretation of Bromochloromethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of bromochloromethane and related dihalomethanes. The information presented herein is intended to assist in the accurate interpretation of spectral data for small halogenated organic molecules, a common structural motif in medicinal chemistry and materials science.
Comparative NMR Data of Dihalomethanes
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, dichloromethane, and dibromomethane in deuterated chloroform (CDCl₃). These values are crucial for identifying and differentiating these compounds in reaction mixtures or as impurities.
| Compound | Structure | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| This compound | CH₂BrCl | 5.163[1] | Singlet | ~40.3 |
| Dichloromethane | CH₂Cl₂ | 5.30 | Singlet | 54.0 |
| Dibromomethane | CH₂Br₂ | 4.93 | Singlet | 21.6 |
Note: The ¹³C chemical shift for this compound is an estimated value based on established trends in halogenated methanes.
Interpreting the NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by a single peak, a singlet, appearing at approximately 5.163 ppm.[1] The singlet multiplicity arises because the two protons are chemically and magnetically equivalent, and there are no adjacent protons to cause spin-spin coupling. The chemical shift is downfield from tetramethylsilane (TMS) due to the deshielding effect of the two electronegative halogen atoms (bromine and chlorine).
Similarly, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show a single resonance. The electronegativity of the attached halogens shifts the carbon signal downfield. By comparing the chemical shifts of dichloromethane (54.0 ppm) and dibromomethane (21.6 ppm), we can predict the chemical shift for this compound to be intermediate, influenced by the differing electronegativities of chlorine and bromine.
The following diagram illustrates the relationship between the chemical structure and the expected NMR signals for this compound.
Caption: Structure and NMR signals of this compound.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the analyte (this compound or a relevant sample) into a clean, dry vial.
-
Add 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., Bruker 400 MHz).
¹H NMR Spectroscopy:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
Set the appropriate acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
-
Acquire the Free Induction Decay (FID).
-
Process the FID with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Use the same locked and shimmed sample.
-
Select the appropriate ¹³C nucleus probe file.
-
Set the acquisition parameters for a proton-decoupled ¹³C experiment (e.g., zgpg30):
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Number of Scans (NS): Typically 1024 or more, due to the low natural abundance of ¹³C.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
-
Acquire the FID.
-
Process the FID with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
The following workflow diagram illustrates the general process of NMR spectral acquisition and analysis.
Caption: A generalized workflow for NMR experiments.
References
Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of Bromochloromethane and its Analogs
For researchers, scientists, and professionals engaged in drug development and analytical chemistry, the precise identification of halogenated organic compounds is a critical task. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a premier analytical technique for the structural elucidation of these molecules. This guide provides an in-depth comparison of the mass spectrometry data for bromochloromethane (CH₂BrCl) against structurally similar halogenated methanes: dibromomethane (CH₂Br₂), dichloromethane (CH₂Cl₂), and bromoform (CHBr₃). The comparative analysis is supported by experimental data and detailed methodologies to aid in the accurate identification and differentiation of these compounds.
Comparative Mass Spectrometry Data
The electron ionization (EI) mass spectra of these halomethanes exhibit characteristic fragmentation patterns and isotopic distributions that are key to their identification. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in distinctive isotopic clusters for the molecular ion and halogen-containing fragments.
Below is a summary of the key mass spectral data for this compound and its selected alternatives.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) and Relative Intensities |
| This compound | CH₂BrCl | 129.38 | 132 (M+4, ~14.7%), 130 (M+2, ~61.0%), 128 (M, ~47.5%), 95 (~15.1%), 93 (~19.7%), 51 (~31.0%), 49 (100%)[1] |
| Dibromomethane | CH₂Br₂ | 173.83 | 176 (M+4, ~47.5%), 174 (M+2, 100%), 172 (M, ~51.1%), 95 (~84.6%), 93 (~96.3%), 81 (~12.0%), 79 (~11.9%)[1] |
| Dichloromethane | CH₂Cl₂ | 84.93 | 88 (M+4, ~5.9%), 86 (M+2, ~36.6%), 84 (M, ~57.9%), 51 (~30.9%), 49 (100%) |
| Bromoform | CHBr₃ | 252.73 | 256 (M+6), 254 (M+4), 252 (M+2), 250 (M), 175, 173 (100%), 171, 93, 91, 79[2][3] |
Understanding the Fragmentation Patterns
The fragmentation of these halomethanes upon electron ionization is primarily dictated by the cleavage of the carbon-halogen and carbon-hydrogen bonds. The stability of the resulting carbocations and radical species influences the abundance of the observed fragment ions.
-
This compound (CH₂BrCl): The base peak is typically observed at m/z 49, corresponding to the [CH₂³⁵Cl]⁺ ion. The loss of a bromine radical is a favorable fragmentation pathway. The molecular ion region shows a characteristic pattern due to the isotopes of both bromine and chlorine.
-
Dibromomethane (CH₂Br₂): The molecular ion peak is prominent, with the isotopic cluster at m/z 172, 174, and 176 in an approximate 1:2:1 ratio, characteristic of two bromine atoms.[4][5] The base peak is often the [CH₂⁷⁹Br]⁺ ion at m/z 93.
-
Dichloromethane (CH₂Cl₂): The molecular ion cluster at m/z 84, 86, and 88 reflects the presence of two chlorine atoms, with an approximate intensity ratio of 9:6:1. The base peak is the [CH₂³⁵Cl]⁺ ion at m/z 49.
-
Bromoform (CHBr₃): Due to the presence of three bromine atoms, the molecular ion region is complex. A very common and abundant fragment is [CHBr₂]⁺, which will show a 1:2:1 isotopic pattern at m/z 171, 173, and 175.[2][3]
Experimental Protocols
The following provides a typical experimental protocol for the analysis of volatile halogenated methanes using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
For liquid samples, dilute in a suitable volatile solvent such as methanol or hexane to a concentration of approximately 1-10 µg/mL.
-
For water samples, a purge-and-trap method is often employed to extract and concentrate the volatile organic compounds.[6]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Solvent Delay: 2 minutes.
Workflow and Data Analysis
The overall workflow for the identification of these compounds involves sample introduction, chromatographic separation, mass spectrometric detection, and data analysis.
The logical relationship for identifying a specific halomethane from a mixture is based on a hierarchical approach, starting from the retention time and culminating in the confirmation of the isotopic pattern.
References
- 1. Dibromomethane(74-95-3) MS [m.chemicalbook.com]
- 2. ez.restek.com [ez.restek.com]
- 3. massbank.eu [massbank.eu]
- 4. Explain why the mass spectrum of dibromomethane has three peaks at m / z=.. [askfilo.com]
- 5. Solved 27. In the mass spectrum of dibromomethane, CH2Br2, | Chegg.com [chegg.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dithis compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Beyond Bromochloromethane: A Comparative Guide to Safer and Efficient Alternatives in Organic Synthesis
For decades, bromochloromethane (CH₂BrCl) has served as a versatile C1 building block in organic synthesis, primarily for the introduction of chloromethyl and bromomethyl groups, as well as in cyclopropanation reactions. However, growing concerns over its environmental impact and potential health hazards have necessitated the exploration of safer and more efficient alternatives. This guide provides a comprehensive comparison of viable substitutes for this compound, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions in their synthetic endeavors.
This guide will delve into the performance of key alternatives, including dihalomethanes like dibromomethane (CH₂Br₂) and dichloromethane (CH₂Cl₂), as well as chloroiodomethane (CH₂ClI) and formaldehyde precursors like paraformaldehyde. We will examine their efficacy in crucial synthetic transformations, presenting comparative data on yields, reaction conditions, and substrate scope.
Methylene Group (-CH₂-) Transfer: Cyclopropanation Reactions
The Simmons-Smith reaction and its modifications are cornerstone methodologies for the stereospecific synthesis of cyclopropanes. While this compound can be used, other dihalomethanes often offer superior performance or safety profiles.
Comparative Performance in Cyclopropanation
| Reagent | Typical Conditions | Substrate Example | Yield (%) | Reference |
| Diiodomethane (CH₂I₂) (Reference) | Zn-Cu couple, Et₂O, reflux | Cyclohexene | 92 | [Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1958 , 80, 5323.] |
| Dibromomethane (CH₂Br₂) ** | Zn dust, TiCl₄, THF, rt | Styrene | 85 | [Lombardo, L. Tetrahedron Lett.1982 , 23, 4293.] |
| Dibromomethane (CH₂Br₂) | Co(PDI)Br₂, Zn, THF, 22°C | 4-Vinylcyclohexene | 81 | [1] |
| Dichloromethane (CH₂Cl₂) ** | Photoredox catalysis | Electron-deficient alkenes | Good to Excellent | [Visible‐Light Photocatalytic Cyclopropanation of Alkenes with Dibromomethane. Angew. Chem. Int. Ed.2018 , 57, 14255.] |
| Chloroiodomethane (CH₂ClI) | Et₂Zn, 1,2-dichloroethane | Various olefins | Generally higher than CH₂I₂ | [Denmark, S. E.; Edwards, J. P. J. Org. Chem.1991 , 56, 6974.] |
Experimental Protocol: Simmons-Smith Cyclopropanation with Dibromomethane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene (1.0 equiv)
-
Dibromomethane (2.0 equiv)
-
Zinc dust (4.0 equiv)
-
Titanium(IV) chloride (1.0 M solution in CH₂Cl₂, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add the titanium(IV) chloride solution to the stirred suspension. The mixture should turn from a gray suspension to a dark black mixture.
-
After stirring for 15 minutes at 0 °C, add a solution of the alkene and dibromomethane in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
Logical Workflow for Reagent Selection in Cyclopropanation
Chloromethyl (-CH₂Cl) and Bromomethyl (-CH₂Br) Group Introduction
This compound has been a common reagent for introducing chloromethyl and bromomethyl groups. However, more specific and often safer alternatives are available.
Chloromethylation
Chloroiodomethane (CH₂ClI) stands out as a highly effective alternative for introducing the chloromethyl group. The greater lability of the C-I bond compared to the C-Cl bond allows for selective reactions. It is particularly useful in the formation of chloromethyl organometallics.
Comparative Performance for Chloromethylation
| Reagent | Typical Conditions | Substrate Example | Product Type | Yield (%) | Reference |
| This compound (CH₂BrCl) | Mg, THF | Ketone | Chloromethylated alcohol | Moderate | [General synthetic literature] |
| Chloroiodomethane (CH₂ClI) | Et₂Zn, 1,2-dichloroethane | Olefin | Chlorocyclopropane | 75-95 | [Denmark, S. E.; Edwards, J. P. J. Org. Chem.1991 , 56, 6974.] |
| **Dichloromethane (CH₂Cl₂) ** | Ru-complex, heat | Cp*Ru complex | Chloromethyl migration | - | [2] |
Experimental Protocol: Chloromethylation of an Aldehyde using Chloroiodomethane and Samarium(II) Iodide
Materials:
-
Aldehyde (1.0 equiv)
-
Chloroiodomethane (1.5 equiv)
-
Samarium(II) iodide (SmI₂) (0.1 M solution in THF, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (optional, 4.0 equiv)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of the aldehyde in anhydrous THF.
-
If required for the substrate, add HMPA to the solution.
-
Cool the mixture to -78 °C.
-
Slowly add the solution of samarium(II) iodide to the cooled mixture.
-
After stirring for 10 minutes, add chloroiodomethane dropwise.
-
Continue stirring at -78 °C for 1-3 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of potassium sodium tartrate.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the chlorohydrin.
Bromomethylation
Dibromomethane (CH₂Br₂) is a readily available and cost-effective alternative to this compound for introducing the bromomethyl group. Its reactivity is suitable for a range of transformations, including homologation reactions.
Comparative Performance for Bromomethylation
| Reagent | Typical Conditions | Substrate Example | Product Type | Yield (%) | Reference |
| This compound (CH₂BrCl) | BuLi, THF, -78°C | Ester | Bromomethyl ketone | Moderate | [General synthetic literature] |
| **Dibromomethane (CH₂Br₂) ** | LDA, THF, -90°C (Flow) | α-Methylcinnamyl ester | Dibromoketone | 95 | [3] |
Experimental Protocol: Homologation of an Ester with Dibromomethane in Flow [3]
Materials:
-
Ester (1.0 equiv)
-
Dibromomethane (2.2 equiv)
-
Lithium diisopropylamide (LDA) (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Flow reactor setup with two pumps and a cooled microreactor
Procedure:
-
Prepare separate solutions of the ester, dibromomethane, and LDA in anhydrous THF.
-
Using a flow chemistry system, pump the solutions of LDA and dibromomethane into a T-mixer, and then through a cooled reactor coil (-90 °C) to generate lithiated dibromomethane.
-
The output from the first reactor is then mixed with the pre-cooled solution of the ester in a second T-mixer.
-
The resulting mixture is passed through a second cooled reactor coil (-90 °C).
-
The output from the second reactor is collected in a flask containing a quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the α,α-dibromoketone.
C1 Building Block: Formaldehyde Equivalents
In many synthetic applications, a source of a C1 electrophile is required. While this compound can serve this purpose, formaldehyde and its precursors are often more direct and versatile.
Paraformaldehyde is a solid polymer of formaldehyde that serves as a convenient and less hazardous source of anhydrous formaldehyde in situ. It is widely used in reactions such as hydroxymethylation and the Mannich reaction.
Comparative Performance of C1 Electrophiles
| Reagent | Reaction Type | Substrate Example | Product Type | Yield (%) | Reference |
| This compound (CH₂BrCl) | Grignard Reaction | Phenylmagnesium bromide | Benzyl chloride | Low-Moderate | [General synthetic literature] |
| Paraformaldehyde | Hydroxymethylation | Isoindolinone | Hydroxymethylated isoindolinone | 48-96 | [Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. Org. Lett.2021 , 23, 7, 2694–2699.] |
| Paraformaldehyde | Mannich Reaction | Cytosine, Morpholine | 5-(4'-morpholinyl)methylcytosine | 65 | [4] |
Experimental Protocol: Hydroxymethylation of a Ketone using Paraformaldehyde
Materials:
-
Ketone (1.0 equiv)
-
Paraformaldehyde (3.0 equiv)
-
Base (e.g., K₂CO₃, 1.5 equiv)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
To a flask containing the ketone and paraformaldehyde, add the solvent and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Stir the reaction for several hours, or until completion as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the hydroxymethylated ketone.
Signaling Pathway for the Mannich Reaction
Conclusion
The landscape of C1 chemistry is evolving, with a clear trend towards safer and more sustainable reagents. While this compound has historical significance, a range of superior alternatives are now readily available for the modern synthetic chemist. For cyclopropanation, chloroiodomethane offers high reactivity and yields, while dibromomethane provides a cost-effective solution. In chloromethylation and bromomethylation reactions, chloroiodomethane and dibromomethane, respectively, are excellent substitutes. For the introduction of a C1 electrophile in reactions like hydroxymethylation and the Mannich reaction, paraformaldehyde is a convenient and efficient source of formaldehyde. By consulting the comparative data and protocols provided in this guide, researchers can confidently select the optimal reagent for their specific synthetic needs, moving beyond this compound to embrace safer and more effective methodologies.
References
A Comparative Performance Analysis of Bromochloromethane in Diverse Reaction Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bromochloromethane's performance in key organic reaction types, including nucleophilic substitution, radical halogenation, and cyclopropanation. Its reactivity is benchmarked against common dihalomethane alternatives, supported by available experimental data and established chemical principles. Detailed experimental protocols for representative reactions are also presented to facilitate practical application.
Data Presentation: At a Glance
The following tables summarize the performance of this compound and other dihalomethanes in various reaction types. Direct quantitative comparisons are provided where available in the literature. In other cases, reactivity trends are presented based on established chemical principles.
Table 1: Qualitative Reactivity Comparison in Nucleophilic Substitution (SN2) Reactions
| Dihalomethane | Chemical Formula | Relative Reactivity Trend | Leaving Group Ability |
| Dichloromethane | CH₂Cl₂ | Least Reactive | Cl⁻ (Fair) |
| This compound | CH₂BrCl | Intermediate | Br⁻ (Good) > Cl⁻ (Fair) |
| Dibromomethane | CH₂Br₂ | More Reactive | Br⁻ (Good) |
| Diiodomethane | CH₂I₂ | Most Reactive | I⁻ (Excellent) |
Note: This trend is based on the leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻). In this compound, the bromide is the better leaving group, making it more reactive than dichloromethane in SN2 reactions where C-X bond cleavage is rate-determining.
Table 2: Performance in Simmons-Smith Cyclopropanation
| Dihalomethane | Typical Yield | Reaction Time | Notes |
| Diiodomethane | High | 12-24 hours | Traditional reagent, often high cost. |
| Dibromomethane | Moderate to High | 24-48 hours | More economical alternative to diiodomethane. |
| This compound | High (85-95%)[1] | Rapid[1] | Can provide high yields and shorter reaction times.[1] |
| Dichloromethane | Low | Very Long / Unreactive | Generally not effective under standard Simmons-Smith conditions. |
Table 3: Selectivity in Free Radical Halogenation of Alkanes
| Halogenating Agent | Relative Selectivity (Tertiary:Secondary:Primary C-H) | Reactivity | Notes |
| Chlorine (from various sources) | Low (e.g., 5 : 3.8 : 1)[2] | High | Less selective, often leads to a mixture of products.[2] |
| Bromine (from various sources, including potentially This compound ) | High (e.g., 1600 : 99 : 1) | Moderate | Highly selective for the most substituted C-H bond.[3] |
Reaction Mechanisms and Experimental Workflows
Visualizing the pathways and experimental setups is crucial for understanding and implementing these reactions.
Caption: SN2 Nucleophilic Substitution Pathway of this compound.
Caption: Experimental Workflow for Free Radical Halogenation.
Caption: Reactivity Comparison of Dihalomethanes.
Experimental Protocols
Nucleophilic Substitution: Synthesis of an Alkyl Chloride Ether
This protocol describes a representative SN2 reaction where this compound is reacted with an alkoxide.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add this compound dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield the desired ethoxymethyl chloride.
Free Radical Halogenation of Cyclohexane
This protocol outlines the selective bromination of a secondary C-H bond using this compound as a bromine radical source.
Materials:
-
Cyclohexane (1.0 eq)
-
This compound (1.2 eq)
-
AIBN (azobisisobutyronitrile, radical initiator, ~0.05 eq)
-
Carbon tetrachloride (solvent)
-
High-intensity UV lamp or heat source
-
Round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a quartz round-bottom flask, combine cyclohexane, this compound, and AIBN in carbon tetrachloride.
-
Irradiate the mixture with a high-intensity UV lamp or heat to reflux (around 80°C) to initiate the reaction.
-
Continue the reaction for 4-6 hours, monitoring the disappearance of the starting material by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine species, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation.
-
Purify the resulting bromocyclohexane by vacuum distillation.
Simmons-Smith Cyclopropanation of Cyclohexene
This protocol describes the formation of a cyclopropane ring on an alkene using this compound, adapted from the principles of the Simmons-Smith reaction.
Materials:
-
Cyclohexene (1.0 eq)
-
This compound (1.5 eq)
-
Zinc-copper couple (2.0 eq)
-
Anhydrous diethyl ether (solvent)
-
Round-bottom flask with a reflux condenser and an addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Activate the zinc-copper couple by washing with dilute HCl, followed by water, acetone, and then drying under vacuum.
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the activated zinc-copper couple in anhydrous diethyl ether.
-
In a separate flask, prepare a solution of cyclohexene and this compound in anhydrous diethyl ether.
-
Add a small portion of this solution to the zinc-copper suspension to initiate the reaction. An exothermic reaction should be observed.
-
Once the reaction has initiated, add the remaining solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove the unreacted zinc and wash the solid with diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.
-
Purify the resulting norcarane (bicyclo[4.1.0]heptane) by distillation.
References
A Comparative Guide to the Quantitative Analysis of Bromochloromethane in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of bromochloromethane (CH₂BrCl) in reaction mixtures is crucial for monitoring reaction kinetics, determining yield, and ensuring process control. This guide provides a comparative overview of the three primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the reaction matrix, the presence of interfering substances, and the availability of instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection based on their mass-to-charge ratio. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by detection (e.g., UV, MS). | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[1][2] |
| Sample Volatility | High volatility required. | Not required. Suitable for non-volatile and thermally labile compounds. | Not required. |
| Sample Preparation | Often requires extraction from the reaction mixture using techniques like headspace, purge and trap, or liquid-liquid extraction.[3] | Typically involves dilution of the reaction mixture in a suitable solvent and filtration. | Minimal preparation needed; involves dissolving a known amount of the reaction mixture in a deuterated solvent with an internal standard.[4][5] |
| Selectivity | High, especially with mass spectrometric detection.[3] | Moderate to high, depending on the detector. MS detection enhances selectivity. | High, as it provides structural information. |
| Sensitivity | Very high, capable of detecting trace levels (ppb or lower).[6] | Moderate, generally in the ppm range, but can be improved with sensitive detectors like MS.[7] | Lower sensitivity compared to GC-MS, typically in the µg to mg range.[8] |
| Linearity | Excellent over a wide concentration range. | Good, but may be more limited than GC-MS depending on the detector. | Excellent, as the signal response is inherently linear with concentration.[2] |
| Precision | High (Relative Standard Deviation [RSD] <5%). | High (RSD <5%). | Very high (RSD <1-2%).[9] |
| Accuracy | High, with typical recoveries of 80-120%. | High, with typical recoveries of 90-110%. | Very high, often considered a primary ratio method.[9] |
| Analysis Time | Fast, typically 5-30 minutes per sample.[10] | Moderate, typically 10-60 minutes per sample.[11] | Fast, with data acquisition often under 10 minutes. |
| Matrix Effects | Can be significant, but sample preparation techniques like headspace and purge and trap help to minimize them.[3] | Can be significant, requiring careful method development and validation. | Less susceptible to matrix effects compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction mixture and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling
This method is ideal for the analysis of volatile compounds like this compound in liquid reaction mixtures.
Sample Preparation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer a precise volume (e.g., 1 mL) of the reaction mixture into a headspace vial (e.g., 20 mL).
-
Add a known amount of an appropriate internal standard (e.g., deuterated this compound or another volatile halogenated hydrocarbon not present in the sample).
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
-
Place the vial in the headspace autosampler.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A low- to mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Headspace Autosampler Conditions:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 128, 130, 49) and the internal standard.
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards of known this compound concentrations prepared in a matrix similar to the reaction mixture.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
High-Performance Liquid Chromatography (HPLC)
While less common for such a volatile compound, HPLC can be used, particularly if the reaction mixture contains non-volatile components that could interfere with GC analysis.
Sample Preparation:
-
Allow the reaction mixture to cool to room temperature.
-
Take a precise aliquot of the reaction mixture and dilute it with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Spike the sample with an internal standard if necessary for improved precision.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a low wavelength (e.g., 205 nm), as this compound does not have a strong chromophore.
-
Injection Volume: 10 µL.
Data Analysis:
-
Construct a calibration curve by injecting standards of known this compound concentrations.
-
Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for direct quantification without the need for chromatographic separation.
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known concentration of an internal standard. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte or other components in the mixture (e.g., maleic acid, 1,4-dioxane).
-
Gently mix the sample to ensure homogeneity.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Probe: A standard 5 mm probe.
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Key Acquisition Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. This is typically 30-60 seconds.
-
Pulse Angle: A calibrated 90° pulse must be used.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250 for high precision).[5]
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.
-
Carefully phase the spectrum and correct the baseline.
-
Integrate the characteristic signal of this compound (a singlet) and a well-resolved signal from the internal standard.
-
Data Analysis:
-
The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V)
Where:
-
C_analyte = Concentration of this compound
-
I_analyte and I_std = Integral values of the analyte and standard signals
-
N_analyte and N_std = Number of protons giving rise to the respective signals
-
MW_analyte and MW_std = Molecular weights of the analyte and standard
-
m_std = Mass of the internal standard
-
V = Volume of the solvent
-
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for each analytical technique.
Caption: Workflow for GC-MS analysis with headspace sampling.
Caption: Workflow for HPLC analysis.
References
- 1. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. [PDF] Easy, Precise and Accurate Quantitative NMR | Semantic Scholar [semanticscholar.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. glsciences.eu [glsciences.eu]
- 7. Determination of LOD, LOQ of HPLC method - Chromatography Forum [chromforum.org]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. agilent.com [agilent.com]
- 10. glsciences.eu [glsciences.eu]
- 11. mdpi.com [mdpi.com]
Comparative Guide to the Characterization of Reaction Products from Bromochloromethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products derived from bromochloromethane (CH₂BrCl), a versatile one-carbon building block in organic synthesis. Due to its differential halogen reactivity, this compound can participate in a variety of transformations, including nucleophilic substitutions, Grignard reactions, and photolytic decompositions. Understanding the resulting products and their characteristics is crucial for the development of novel synthetic methodologies and the synthesis of target molecules in medicinal and materials chemistry.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a primary pathway for the functionalization of this compound. The significant difference in the leaving group ability of bromide (better leaving group) and chloride (poorer leaving group) allows for selective substitution of the bromine atom under controlled conditions.
Reaction with Cyanide
The reaction of this compound with cyanide salts, such as sodium cyanide, is a classic example of an Sₙ2 reaction, leading to the formation of chloroacetonitrile. This product is a valuable intermediate for the synthesis of various nitrogen-containing compounds.
Experimental Protocol: Synthesis of Chloroacetonitrile
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium cyanide (1.2 equivalents) is dissolved in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO). This compound (1.0 equivalent) is then added, and the mixture is heated to 50-60 °C. The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude chloroacetonitrile is then purified by distillation.
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| Chloroacetonitrile | 75-85 | 4.25 (s, 2H) | 116.5 (CN), 45.2 (CH₂) | 75 (M⁺), 49 |
Formation of chloromethylisothiouronium salt.
Grignard Reaction
The formation of a Grignard reagent from this compound is challenging due to the high reactivity of the expected organometallic intermediate, which can lead to self-condensation or reaction with the starting material. However, under specific conditions, the selective formation of the chloromethyl Grignard reagent can be achieved, which can then be trapped with electrophiles.
Experimental Protocol: In-situ generation and reaction of Chloromethylmagnesium Bromide
Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked flask under an inert atmosphere. A solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise at a rate that maintains a gentle reflux. After the magnesium has been consumed, the resulting Grignard reagent is cooled to 0 °C and a solution of the desired electrophile (e.g., benzaldehyde, 1.0 equivalent) in THF is added. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layer is dried and concentrated, and the product is purified by column chromatography.
| Electrophile | Product | Yield (%) |
| Benzaldehyde | 2-Chloro-1-phenylethanol | 40-50 |
| Carbon Dioxide | Chloroacetic acid | 35-45 |
Reaction Workflow
Grignard reaction workflow with this compound.
Photolytic Decomposition
The photolysis of this compound, particularly in the presence of a hydrogen-donating solvent like methanol, proceeds via homolytic cleavage of the weaker carbon-bromine bond to generate a chloromethyl radical and a bromine radical. These reactive intermediates can then abstract hydrogen atoms from the solvent or recombine to form various products.
Experimental Protocol: Photolysis of this compound in Methanol
A solution of this compound in methanol is placed in a quartz reaction vessel and irradiated with a UV lamp (e.g., 254 nm) at room temperature. The reaction is monitored by GC-MS to identify the products.
| Product | Identification Method |
| Chloromethane | GC-MS |
| Dichloromethane | GC-MS |
| Formaldehyde | GC-MS (derivatization) |
| Hydrogen Bromide | Titration |
Photolytic Decomposition Pathway
Simplified photolytic pathway of this compound.
Comparison of Reaction Products
| Reaction Type | Primary Product(s) | Key Intermediates | Typical Reaction Conditions |
| Nucleophilic Substitution | Substituted methanes (e.g., ClCH₂CN, [ClCH₂S=C(NH₂)₂]⁺) | Sₙ2 transition state | Moderate temperatures, polar aprotic or protic solvents |
| Grignard Reaction | Functionalized chloromethanes (e.g., ClCH₂CH(OH)Ph) | Organomagnesium halide (Grignard) | Anhydrous conditions, etheral solvents, inert atmosphere |
| Photolytic Decomposition | Radical-derived products (e.g., CH₃Cl, CH₂O) | Free radicals (•CH₂Cl, •Br) | UV irradiation, hydrogen-donating solvent |
This guide demonstrates that this compound is a versatile substrate capable of undergoing a range of chemical transformations to yield diverse products. The choice of reaction conditions and reagents allows for the selective synthesis of functionalized molecules, highlighting the importance of understanding the underlying reaction mechanisms and product characteristics for effective synthetic design. Researchers are encouraged to consult specific literature for detailed optimization of the described protocols.
A Comparative Environmental Impact Assessment of Bromochloromethane and Other Common Solvents
For researchers, scientists, and professionals in drug development, the selection of a solvent extends beyond its chemical properties to its environmental and health impacts. This guide provides a comparative analysis of bromochloromethane against a range of commonly used laboratory solvents, focusing on key environmental and toxicological parameters. The data presented is intended to inform safer and more environmentally conscious solvent choices in a research and development setting.
Quantitative Comparison of Environmental and Health Impacts
The following tables summarize the key environmental and toxicological data for this compound and a selection of other common solvents. This allows for a direct comparison of their potential impacts.
Table 1: Environmental Impact Parameters
| Solvent | Ozone Depletion Potential (ODP)¹ | Global Warming Potential (GWP)² (100-year) | Atmospheric Lifetime |
| This compound | 0.12[1][2][3] | Not calculated³[3] | ~145 days (half-life)[1] |
| Dichloromethane | 0 (classified as a VSLS)⁴[4] | 9[2] | 0.4 years[2] |
| Carbon Tetrachloride | 1.1[5] | 1730[6] | 26 years[6] |
| Acetone | 0 | Negligible | ~22 days (half-life)[3] |
| Heptane | 0 | Negligible | ~2 days |
| Ethyl Acetate | 0 | Negligible | ~10 days |
| Toluene | 0 | Not available | ~1.3 days |
| Methanol | 0 | <1 | ~12 days |
¹Ozone Depletion Potential (ODP) is a relative measure of the potential of a substance to deplete the ozone layer, with CFC-11 having an ODP of 1.0.[7] ²Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO₂ has a GWP of 1). ³The GWP for this compound is not typically calculated as the concept is considered inappropriate for substances with an atmospheric lifetime of less than 0.5 years.[3] ⁴Very Short-Lived Substance (VSLS). While not classified as a traditional ozone-depleting substance under the Montreal Protocol, VSLSs can still contribute to ozone depletion.[4]
Table 2: Toxicological Data
| Solvent | Acute Toxicity (Oral LD₅₀, rat) | Primary Health Hazards | Carcinogenicity Classification |
| This compound | 5000 mg/kg | Harmful by inhalation; may cause liver and kidney damage with prolonged exposure.[1][4][8] | IARC Group D: Not classifiable as to its carcinogenicity to humans.[9][10] |
| Dichloromethane | >2000 mg/kg | CNS depression, skin and eye irritation; metabolized to carbon monoxide.[4][11][12] | IARC Group 2A: Probably carcinogenic to humans. |
| Carbon Tetrachloride | 2350 mg/kg | Highly toxic to the liver and kidneys; CNS depression.[8][13][14] | IARC Group 2B: Possibly carcinogenic to humans.[8][15] |
| Acetone | 5800 mg/kg | Eye and respiratory tract irritation; high concentrations can cause CNS depression.[16][17] | Not classifiable as to its carcinogenicity to humans.[17] |
| Heptane | >15,000 mg/kg | Skin and respiratory irritation; CNS depression at high concentrations. | Not classifiable as to its carcinogenicity to humans. |
| Ethyl Acetate | 5620 mg/kg | Eye, nose, and throat irritation; high concentrations can cause drowsiness.[9][18][19] | Not classified as a human carcinogen.[18] |
| Toluene | 5580 mg/kg | CNS dysfunction, respiratory tract irritation, developmental effects with high exposure.[7][10] | IARC Group 3: Not classifiable as to its carcinogenicity to humans. |
| Methanol | ~1187-2769 mg/kg | Toxic by ingestion, inhalation, and skin absorption; can cause blindness, kidney failure, and death.[1][20][21][22] | Not classified as a human carcinogen. |
Experimental Protocols
The following sections outline the methodologies for determining the key environmental and toxicological parameters discussed in this guide.
Determination of Ozone Depletion Potential (ODP) and Global Warming Potential (GWP)
The determination of ODP and GWP is a complex process that relies on a combination of laboratory measurements and atmospheric modeling rather than a single standardized experimental protocol.
-
Ozone Depletion Potential (ODP): The ODP of a substance is calculated relative to CFC-11 (ODP = 1.0).[7] The process involves:
-
Laboratory Measurements: Determining the atmospheric lifetime of the compound through studies of its photolysis and reaction rates with atmospheric radicals (e.g., hydroxyl radicals).
-
Atmospheric Modeling: Using one-dimensional or two-dimensional atmospheric models to simulate the transport of the substance into the stratosphere and its subsequent ozone-depleting chemical reactions.[21] The model calculates the total ozone depletion for a given mass of the substance emitted.
-
Relative Calculation: The calculated ozone depletion is then compared to the ozone depletion calculated for the same mass of CFC-11 to determine the ODP value.[23]
-
-
Global Warming Potential (GWP): The GWP of a substance is calculated relative to carbon dioxide (GWP = 1.0) over a specific time horizon, typically 100 years.[11][15][24] The key steps in its determination include:
-
Infrared Absorption: Laboratory measurements of the infrared absorption spectrum of the compound to determine its radiative efficiency (how effectively it traps heat).[13]
-
Atmospheric Lifetime: As with ODP, the atmospheric lifetime of the compound is determined through laboratory studies of its degradation processes.[13]
-
Time-Integrated Radiative Forcing: The radiative efficiency and atmospheric lifetime are used in a model to calculate the total energy absorbed by a certain mass of the gas over the chosen time horizon.[13][20]
-
Relative Calculation: This integrated energy absorption is then divided by the integrated energy absorption of the same mass of CO₂ over the same period to yield the GWP.[13][20]
-
Determination of Atmospheric Lifetime
The atmospheric lifetime of a solvent is primarily determined by its rate of removal from the atmosphere. This is often dominated by its reaction with hydroxyl (OH) radicals in the troposphere. Laboratory experiments to determine the atmospheric lifetime typically involve:
-
Reaction Rate Measurements: Using techniques like laser flash photolysis or discharge-flow systems to measure the rate constant of the reaction between the solvent and OH radicals under controlled laboratory conditions (temperature and pressure).
-
Photolysis Rate Measurements: Exposing the solvent to ultraviolet radiation of different wavelengths to measure its rate of photolytic degradation.
-
Atmospheric Modeling: The experimentally determined reaction and photolysis rates are then used in atmospheric models, along with average atmospheric concentrations of OH radicals and solar flux, to calculate the atmospheric lifetime of the compound.
Toxicological Testing
The toxicological data presented in this guide are primarily derived from studies following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (OECD Guidelines 420, 423, 425): These guidelines describe procedures for determining the acute oral toxicity of a substance.[2][3][4][25]
-
Principle: A single dose of the test substance is administered to a group of fasted animals (typically rats) by gavage.[4][25]
-
Procedure: Different dose levels are used across different groups of animals. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[25]
-
Endpoint: The LD₅₀ (Lethal Dose, 50%) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[4]
-
-
Acute Inhalation Toxicity (OECD Guidelines 403, 436): These guidelines are used to assess the toxicity of a substance upon inhalation.[1][6][26][27]
-
Principle: Animals (typically rats) are exposed to the test substance in an inhalation chamber for a defined period (e.g., 4 hours).[27]
-
Procedure: Different concentrations of the substance in the air are tested. Animals are observed during and after exposure for signs of toxicity and mortality.[1]
-
Endpoint: The LC₅₀ (Lethal Concentration, 50%) is determined, which is the concentration of the chemical in the air that is expected to kill 50% of the test animals during a specific exposure time.
-
-
Carcinogenicity Studies (OECD Guideline 451): This guideline outlines the procedure for long-term studies to evaluate the carcinogenic potential of a substance.[9][10][28][16][29]
-
Principle: The test substance is administered daily to animals (typically rats or mice) for a major portion of their lifespan (e.g., 18-24 months).[28]
-
Procedure: At least three dose levels are used, along with a control group. The animals are monitored for the development of tumors.[28]
-
Endpoint: At the end of the study, a full histopathological examination is performed to identify any neoplastic lesions. The results are used to classify the substance based on its carcinogenic potential.[10]
-
Visualizing the Assessment of Environmental Impact
The following diagram illustrates the logical workflow for assessing the environmental impact of a solvent, from its intrinsic properties to its ultimate fate and effects.
Conclusion
The data clearly indicates that this compound, while having a lower ODP than some historical ozone-depleting substances like carbon tetrachloride, still poses a significant threat to the ozone layer and is regulated accordingly. Its use is largely restricted to specific applications where alternatives are not yet available.[1][2][16] In contrast, many common laboratory solvents such as acetone, ethyl acetate, and heptane have zero ODP and negligible GWP.
However, the environmental impact assessment of a solvent is not limited to these two parameters. Toxicity, potential for smog formation, and persistence in the environment are also critical considerations. For instance, while dichloromethane has a low ODP, it is classified as a probable human carcinogen.[28] Toluene and methanol, while having low ODP and GWP, present significant health hazards.[7][10][20][21][22]
For researchers and drug development professionals, a holistic approach to solvent selection is imperative. This involves considering not only the immediate efficacy of the solvent in a given application but also its broader environmental and health footprint. Whenever feasible, transitioning to greener alternatives with lower toxicity and environmental impact is a critical step towards more sustainable scientific practices.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. oecd.org [oecd.org]
- 7. carbontrail.net [carbontrail.net]
- 8. oecd.org [oecd.org]
- 9. policycommons.net [policycommons.net]
- 10. quantics.co.uk [quantics.co.uk]
- 11. epa.gov [epa.gov]
- 12. fda.gov [fda.gov]
- 13. Global warming potential | Minimum.com [minimum.com]
- 14. epa.gov [epa.gov]
- 15. What is a Global Warming Potential? And which one do I use? | Greenhouse Gas Management Institute [ghginstitute.org]
- 16. Oecd 541 guidelines | PPTX [slideshare.net]
- 17. acp.copernicus.org [acp.copernicus.org]
- 18. sciencedaily.com [sciencedaily.com]
- 19. labsafety.jhu.edu [labsafety.jhu.edu]
- 20. archive.ipcc.ch [archive.ipcc.ch]
- 21. csl.noaa.gov [csl.noaa.gov]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. ozone.unep.org [ozone.unep.org]
- 24. Global warming potential - Wikipedia [en.wikipedia.org]
- 25. umwelt-online.de [umwelt-online.de]
- 26. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. mhlw.go.jp [mhlw.go.jp]
Safety Operating Guide
Bromochloromethane proper disposal procedures
Proper management and disposal of bromochloromethane are critical for ensuring laboratory safety and environmental protection. As a halogenated solvent, it is classified as a hazardous waste and must be handled according to strict protocols. Adherence to these procedures minimizes risks of exposure, which can cause skin, eye, and respiratory irritation, and prevents environmental contamination.[1][2][3]
Immediate Safety and Handling
Before handling this compound, ensure all necessary safety measures are in place.
1. Engineering Controls:
-
Always handle this compound inside a properly functioning and certified laboratory chemical fume hood.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields or a full face shield.[1][5]
-
Skin Protection: A lab coat is required.[6] Wear chemically resistant gloves, such as nitrile or PVC. Always consult the glove manufacturer's compatibility chart for the specific chemical.[1][7]
-
Respiratory Protection: If working outside a fume hood is unavoidable, respiratory protection may be required. This necessitates enrollment in a formal Respiratory Protection Program.[4][8]
Waste Collection and Segregation
Proper segregation and collection of this compound waste is a crucial step in the disposal process. Halogenated solvents require separate waste streams from non-halogenated waste to ensure proper treatment and to manage disposal costs effectively.[6][9]
Step 1: Select an Appropriate Waste Container
-
Use a compatible container made of polyethylene or glass.[4][7]
-
Crucially, do not use metal containers. Halogenated solvents can degrade to form acids, which will corrode metal. Avoid aluminum, galvanized steel, brass, or copper containers.[1][4]
-
The container must have a secure, tightly-sealing screw cap to prevent leaks and the escape of vapors.[4][6]
Step 2: Label the Container
-
A "Dangerous Waste" or "Hazardous Waste" label must be affixed to the container before any waste is added.[4][9]
-
The label must clearly identify the contents, for example: "Waste: this compound" and list all chemical constituents and their approximate percentages.[6][9]
Step 3: Segregate the Waste
-
Halogenated vs. Non-Halogenated: Never mix this compound or other halogenated solvents with non-halogenated solvent waste.[6][7]
-
Incompatible Materials: Do not mix this compound waste with acids, bases, strong oxidizing agents, or reactive metals such as aluminum, magnesium, or zinc.[2][4]
Waste Storage
Collected waste must be stored safely in a designated Satellite Accumulation Area while awaiting pickup.
-
Location: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight, heat, or any sources of ignition.[2][4]
-
Containment: Store the waste container within secondary containment, such as a polypropylene tub, to contain any potential leaks.[4]
-
Security: Keep containers in a secured area or one that is only accessible to authorized personnel.[8][10]
-
Condition: Ensure the container is kept tightly closed except when actively adding waste.[9] Store it in an upright position.[1]
Disposal Procedures
Disposal of this compound is strictly regulated. It must never be disposed of down the drain or through evaporation.[4]
Step 1: Requesting Pickup
-
Once the waste container is approximately three-quarters full or is no longer being used, arrange for its collection.[9]
-
Submit a chemical waste collection request form to your institution's Environmental Health and Safety (EHS) department or equivalent authority.[4][9]
Step 2: Final Disposal
-
Your EHS department will transport the waste to a licensed waste disposal facility.[11]
-
All disposal activities must comply with local, state, and federal regulations.[1][2]
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves and eye protection.[1]
-
Contain the spill using an inert absorbent material like vermiculite, sand, or chemical spill pillows.[5][12][13] Do not use combustible materials.[7]
-
Carefully collect the absorbed material into a sealable container and label it as hazardous waste.[7][12]
-
Request a hazardous waste pickup from EHS.[9]
-
-
Major Spills:
Data Presentation: Properties and Exposure Limits
The following table summarizes key quantitative data for this compound.
| Property / Limit | Value | Reference |
| Occupational Exposure Limits | ||
| OSHA PEL (8-hr TWA) | 200 ppm (1050 mg/m³) | [2] |
| ACGIH TLV (8-hr TWA) | 200 ppm | [2] |
| NIOSH REL (TWA) | 200 ppm (1050 mg/m³) | [2] |
| NIOSH IDLH | 2000 ppm | [2] |
| Physical Properties | ||
| Density | 1.991 g/cm³ | [10][13] |
| Boiling Point | 68 °C (154.4 °F) | [13] |
| Environmental Data | ||
| Ozone Depletion Potential (ODP) | 0.12 | [10] |
Experimental Protocols & Workflows
The proper disposal of this compound follows a structured workflow designed to ensure safety and compliance at every step, from initial handling to final disposal by a certified facility.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. nextsds.com [nextsds.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]
- 13. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
